molecular formula C6H11FO5 B13848342 2-Deoxy-2-fluoro-D-glucose-13C6

2-Deoxy-2-fluoro-D-glucose-13C6

Cat. No.: B13848342
M. Wt: 188.10 g/mol
InChI Key: ZCXUVYAZINUVJD-IDEBNGHGSA-N
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Description

2-Deoxy-2-fluoro-D-glucose-13C6 is a useful research compound. Its molecular formula is C6H11FO5 and its molecular weight is 188.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H11FO5

Molecular Weight

188.10 g/mol

IUPAC Name

3-fluoro-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,4,5-triol

InChI

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

ZCXUVYAZINUVJD-IDEBNGHGSA-N

Isomeric SMILES

[13CH2]([13CH]1[13CH]([13CH]([13CH]([13CH](O1)O)F)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)F)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Deoxy-2-fluoro-D-glucose-13C6: Structure, Properties, and Applications in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Deoxy-2-fluoro-D-glucose-13C6, a stable isotope-labeled analog of glucose. This document details its structure and properties, provides in-depth experimental protocols for its use in metabolic research, and illustrates its role in probing key signaling pathways.

Core Concepts: Structure and Properties

This compound is a synthetic derivative of D-glucose where the hydroxyl group at the C-2 position is replaced by a fluorine atom, and all six carbon atoms are the stable isotope carbon-13. This isotopic labeling makes it a powerful tool for tracing glucose metabolism in biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Structure

The structure of this compound is identical to that of 2-Deoxy-2-fluoro-D-glucose, with the exception of the isotopic composition of its carbon backbone.

Molecular Formula: ¹³C₆H₁₁FO₅

Physicochemical Properties

Quantitative data for this compound are summarized in the table below. Data for the closely related compound D-Glucose-13C6 and the non-labeled 2-Deoxy-D-glucose are included for comparison, as specific certified values for this compound are not consistently published.

PropertyThis compound (Expected/Typical)D-Glucose-13C6 (Reference)2-Deoxy-D-glucose (Reference)
Molecular Weight 188.1 g/mol [1]186.11 g/mol 164.16 g/mol
Isotopic Purity ≥98% ¹³C99 atom % ¹³CNot Applicable
Chemical Purity ≥98%≥99% (CP)≥98%
Melting Point Not specified; likely similar to 2-Deoxy-D-glucose150-152 °C146-151 °C
Appearance White to off-white solidWhite to off-white solidWhite to off-white powder
Solubility Soluble in water and DMSOSoluble in waterSoluble in water and DMSO
Specific Rotation Not specified[α]25/D +52.0° (c=1 in H₂O)Not specified

Applications in Metabolic Research

The primary application of this compound is as a tracer in metabolic flux analysis to investigate glucose uptake and the initial steps of glycolysis.[2] Its metabolic fate mimics that of its non-labeled and radiolabeled ([¹⁸F]FDG) counterparts.

Mechanism of Action in Glycolysis

2-Deoxy-2-fluoro-D-glucose is transported into cells via glucose transporters (GLUTs).[3] Once inside the cell, it is phosphorylated by hexokinase to 2-Deoxy-2-fluoro-D-glucose-6-phosphate (2-FDG-6-P).[3] Due to the presence of fluorine at the C-2 position, this phosphorylated form cannot be isomerized by phosphoglucose (B3042753) isomerase and is thus largely trapped within the cell, effectively halting its progression through the glycolytic pathway.[4] This accumulation allows for the measurement of glucose uptake rates.

Glycolysis_Pathway cluster_extracellular Extracellular Space cluster_cell Intracellular Space FDG_ext 2-FDG-¹³C₆ GLUT GLUT FDG_ext->GLUT Transport FDG_int 2-FDG-¹³C₆ GLUT->FDG_int FDG6P 2-FDG-¹³C₆-6-P FDG_int->FDG6P Phosphorylation HK Hexokinase PGI Phosphoglucose Isomerase FDG6P->PGI Inhibition Metabolic_Trap Metabolic Trap

Figure 1: Metabolic fate of this compound in the initial steps of glycolysis.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in metabolic research, focusing on NMR and mass spectrometry techniques.

General Experimental Workflow for Metabolic Flux Analysis

The overarching workflow for using this compound in metabolic studies is depicted below.

Experimental_Workflow start Cell Culture/ Animal Model Preparation labeling Labeling with 2-Deoxy-2-fluoro-D-glucose-¹³C₆ start->labeling quenching Metabolism Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction analysis Sample Analysis (NMR or MS) extraction->analysis data_processing Data Processing and Isotopologue Analysis analysis->data_processing flux_calculation Metabolic Flux Calculation data_processing->flux_calculation end Biological Interpretation flux_calculation->end

Figure 2: General workflow for metabolic flux analysis using this compound.
Protocol for NMR-Based Metabolic Tracing

Objective: To quantify the uptake and phosphorylation of this compound in cultured cells.

Materials:

  • This compound

  • Cultured cells of interest

  • Glucose-free culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • Ice-cold phosphate-buffered saline (PBS)

  • Methanol (B129727), Chloroform, Water (for extraction)

  • NMR buffer (e.g., D₂O with internal standard like DSS)

  • NMR spectrometer (≥500 MHz)

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the standard medium with glucose-free medium containing a known concentration of this compound and dFBS.

    • Incubate for a predetermined time to allow for uptake and metabolism.

  • Metabolism Quenching and Metabolite Extraction:

    • Rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol or a methanol/chloroform/water mixture).

    • Scrape the cells and collect the lysate.

  • Sample Preparation for NMR:

    • Separate the polar and non-polar phases by centrifugation if using a biphasic extraction.

    • Dry the polar extract containing 2-FDG-13C6 and its phosphorylated form.

    • Reconstitute the dried metabolites in NMR buffer.

  • NMR Data Acquisition:

    • Acquire ¹³C and/or ¹⁹F NMR spectra. ¹³C NMR will allow for the detection and quantification of the ¹³C-labeled compounds, while ¹⁹F NMR can provide complementary information on the fluorinated species.

  • Data Analysis:

    • Integrate the peaks corresponding to this compound and this compound-6-phosphate.

    • Calculate the relative amounts of the substrate and its product to determine the extent of uptake and phosphorylation.

Protocol for Mass Spectrometry-Based Metabolic Tracing

Objective: To perform a detailed analysis of the isotopologue distribution of metabolites downstream of glucose uptake.

Materials:

  • Same as for the NMR protocol, with the addition of:

  • LC-MS or GC-MS grade solvents

  • Derivatization reagents (for GC-MS)

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid or gas chromatograph.

Procedure:

  • Cell Culture, Labeling, and Extraction:

    • Follow the same steps as for the NMR protocol.

  • Sample Preparation for Mass Spectrometry:

    • For LC-MS, reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol).

    • For GC-MS, perform a chemical derivatization (e.g., silylation) to increase the volatility of the sugar phosphates.

  • Mass Spectrometry Data Acquisition:

    • Separate the metabolites using an appropriate chromatographic method.

    • Acquire full scan mass spectra to identify the ¹³C-labeled compounds based on their accurate mass.

    • Perform tandem MS (MS/MS) to confirm the identity of the metabolites and to aid in the analysis of labeling patterns.

  • Data Analysis:

    • Extract the ion chromatograms for the different isotopologues of this compound and its metabolites.

    • Correct for the natural abundance of ¹³C.

    • Calculate the mass isotopomer distribution (MID) for each metabolite to determine the extent of labeling.

Synthesis of this compound

While the exact proprietary synthesis methods may vary, a plausible synthetic route for this compound can be inferred from the published syntheses of its isotopically labeled and non-labeled analogs.[5][6] The synthesis would likely start from commercially available D-Glucose-13C6.

Synthesis_Pathway start D-Glucose-¹³C₆ acetylation Acetylation start->acetylation 1. Ac₂O, Pyridine glucal_formation Glycal Formation acetylation->glucal_formation 2. HBr, then Zn, AcOH fluorination Electrophilic Fluorination glucal_formation->fluorination 3. F₂ or other fluorinating agent hydrolysis Hydrolysis fluorination->hydrolysis 4. Acidic or Basic Hydrolysis end 2-Deoxy-2-fluoro- D-glucose-¹³C₆ hydrolysis->end

Figure 3: A plausible synthetic pathway for this compound.

Conclusion

This compound is a valuable tool for researchers in metabolism, oncology, and drug development. Its ability to trace glucose uptake and the initial steps of glycolysis non-radioactively provides a safe and detailed alternative to traditional methods. The experimental protocols outlined in this guide, coupled with the understanding of its metabolic fate, will enable scientists to effectively utilize this compound to gain deeper insights into cellular metabolism in both health and disease.

References

An In-depth Technical Guide to the Synthesis of 2-Deoxy-2-fluoro-D-glucose-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Deoxy-2-fluoro-D-glucose-¹³C₆, a stable isotope-labeled analog of the widely used PET imaging agent, [¹⁸F]FDG. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and data presentation to facilitate the synthesis of this important tracer for metabolic studies.

Introduction

2-Deoxy-2-fluoro-D-glucose (2-FDG) is a glucose analog where the hydroxyl group at the C-2 position is replaced by fluorine. Its ¹³C₆-labeled counterpart, 2-Deoxy-2-fluoro-D-glucose-¹³C₆, serves as a crucial tool in metabolic research, particularly in studies utilizing mass spectrometry and nuclear magnetic resonance (NMR) to trace glucose metabolism without the use of radioactive isotopes. The synthesis of this compound leverages established methods for the fluorination of carbohydrates, starting from commercially available D-Glucose-¹³C₆. Two primary synthetic routes are detailed herein: the nucleophilic substitution pathway via a mannose triflate precursor and the electrophilic fluorination of a glucal intermediate.

Synthetic Pathways

The synthesis of 2-Deoxy-2-fluoro-D-glucose-¹³C₆ can be approached through two well-established methodologies in carbohydrate chemistry. Both pathways commence with the universally ¹³C-labeled D-Glucose.

Pathway 1: Nucleophilic Fluorination via Mannose Triflate-¹³C₆

This route is often favored due to its stereospecificity and generally higher yields. The key steps involve the conversion of D-Glucose-¹³C₆ to a mannose triflate precursor, followed by nucleophilic displacement with fluoride (B91410) and subsequent deprotection.

Nucleophilic_Fluorination_Pathway D_Glucose_13C6 D-Glucose-¹³C₆ Pentaacetylglucose_13C6 1,2,3,4,6-Penta-O-acetyl- β-D-glucopyranose-¹³C₆ D_Glucose_13C6->Pentaacetylglucose_13C6 Acetylation Mannose_Tetraacetate_13C6 1,3,4,6-Tetra-O-acetyl- β-D-mannopyranose-¹³C₆ Pentaacetylglucose_13C6->Mannose_Tetraacetate_13C6 Epimerization at C2 Mannose_Triflate_13C6 1,3,4,6-Tetra-O-acetyl-2-O- trifluoromethanesulfonyl- β-D-mannopyranose-¹³C₆ Mannose_Tetraacetate_13C6->Mannose_Triflate_13C6 Triflation Protected_FDG_13C6 1,3,4,6-Tetra-O-acetyl- 2-deoxy-2-fluoro- D-glucopyranose-¹³C₆ Mannose_Triflate_13C6->Protected_FDG_13C6 Nucleophilic Fluorination (e.g., TBAF) FDG_13C6 2-Deoxy-2-fluoro- D-glucose-¹³C₆ Protected_FDG_13C6->FDG_13C6 Deprotection (Hydrolysis)

Caption: Nucleophilic synthesis of 2-Deoxy-2-fluoro-D-glucose-¹³C₆.
Pathway 2: Electrophilic Fluorination of Glucal-¹³C₆

This alternative pathway involves the formation of a glycal intermediate from D-Glucose-¹³C₆, which then undergoes electrophilic fluorination.

Electrophilic_Fluorination_Pathway D_Glucose_13C6 D-Glucose-¹³C₆ Acetobromoglucose_13C6 2,3,4,6-Tetra-O-acetyl- α-D-glucopyranosyl bromide-¹³C₆ D_Glucose_13C6->Acetobromoglucose_13C6 Acetylation & Bromination Glucal_13C6 3,4,6-Tri-O-acetyl- D-glucal-¹³C₆ Acetobromoglucose_13C6->Glucal_13C6 Reduction Protected_FDG_Mix_13C6 Mixture of acetylated 2-fluoro-D-gluco and 2-fluoro-D-manno pyranosides-¹³C₆ Glucal_13C6->Protected_FDG_Mix_13C6 Electrophilic Fluorination (e.g., Selectfluor®) FDG_13C6 2-Deoxy-2-fluoro- D-glucose-¹³C₆ Protected_FDG_Mix_13C6->FDG_13C6 Hydrolysis & Purification

Caption: Electrophilic synthesis of 2-Deoxy-2-fluoro-D-glucose-¹³C₆.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of unlabeled and other isotopically labeled 2-FDG. Researchers should optimize these conditions for the ¹³C₆-labeled substrates.

Protocol 1: Synthesis via Nucleophilic Fluorination

Step 1: Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose-¹³C₆ (Mannose Triflate-¹³C₆)

This multi-step process starts with the per-O-acetylation of D-Glucose-¹³C₆, followed by conversion to the mannose epimer and subsequent triflation. A detailed procedure for the non-labeled analog can be found in the literature, which can be adapted.[1][2][3][4][5]

  • Per-O-acetylation of D-Glucose-¹³C₆: D-Glucose-¹³C₆ is treated with acetic anhydride (B1165640) in the presence of a catalyst (e.g., iodine or perchloric acid) to yield 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose-¹³C₆.

  • Formation of Acetobromomannose-¹³C₆: The penta-acetate is then treated with a solution of hydrogen bromide in acetic acid to form the corresponding acetobromomannose derivative.

  • Formation of 1,2-Orthoester-¹³C₆: The acetobromomannose is reacted with an alcohol (e.g., ethanol) in the presence of a non-nucleophilic base (e.g., 2,4,6-collidine).

  • Hydrolysis to 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose-¹³C₆: The orthoester is carefully hydrolyzed with aqueous acid to yield the desired tetra-O-acetyl-β-D-mannopyranose-¹³C₆.

  • Triflation: The tetra-acetate is dissolved in a dry solvent (e.g., dichloromethane) with a base (e.g., pyridine) and cooled. Trifluoromethanesulfonic anhydride is added dropwise to yield the mannose triflate-¹³C₆ precursor.[2][3][4][5]

Step 2: Nucleophilic Fluorination

  • The dried mannose triflate-¹³C₆ is dissolved in an anhydrous aprotic solvent such as acetonitrile.

  • A fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF) or potassium fluoride in complex with a cryptand (Kryptofix 2.2.2), is added.

  • The reaction mixture is heated to facilitate the SN2 displacement of the triflate group by the fluoride ion, yielding 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-D-glucopyranose-¹³C₆.

Step 3: Deprotection

  • The acetyl protecting groups are removed by hydrolysis. This can be achieved using either acidic (e.g., HCl) or basic (e.g., NaOH) conditions.[6]

  • Acid hydrolysis typically involves heating the protected compound in an aqueous HCl solution.

  • Base hydrolysis can be performed at room temperature with a solution of sodium hydroxide.

Step 4: Purification

The final product, 2-Deoxy-2-fluoro-D-glucose-¹³C₆, is purified using a series of column chromatography steps. This may include ion-exchange resins to remove salts and reverse-phase chromatography (e.g., C18) to remove organic impurities.

Protocol 2: Synthesis via Electrophilic Fluorination

Step 1: Synthesis of 3,4,6-Tri-O-acetyl-D-glucal-¹³C₆

  • Acetylation and Bromination of D-Glucose-¹³C₆: D-Glucose-¹³C₆ is converted to 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide-¹³C₆.

  • Reduction to Glucal: The acetobromoglucose-¹³C₆ is then reduced to form 3,4,6-tri-O-acetyl-D-glucal-¹³C₆.

Step 2: Electrophilic Fluorination

  • The 3,4,6-tri-O-acetyl-D-glucal-¹³C₆ is dissolved in a suitable solvent (e.g., acetonitrile, water).

  • An electrophilic fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), is added to the solution. This reaction typically yields a mixture of the desired 2-fluoro-gluco and the 2-fluoro-manno isomers.[7]

Step 3: Hydrolysis and Purification

  • The resulting mixture of acetylated fluorinated sugars is hydrolyzed under acidic conditions to remove the acetyl groups.

  • The final product, 2-Deoxy-2-fluoro-D-glucose-¹³C₆, is then isolated from the mannose isomer and other byproducts through purification techniques such as preparative high-performance liquid chromatography (HPLC).

Data Presentation

The following tables summarize the expected materials and representative yields for the key synthetic steps, based on literature values for unlabeled analogs. Actual yields for the ¹³C₆-labeled synthesis may vary.

Table 1: Materials for Nucleophilic Fluorination Pathway

StepStarting MaterialKey ReagentsProductRepresentative Yield (%)
1D-Glucose-¹³C₆Acetic anhydride, HBr/AcOH, Ethanol, Pyridine, Triflic anhydrideMannose Triflate-¹³C₆12-16 (overall from D-mannose)[1]
2Mannose Triflate-¹³C₆TBAF or KF/Kryptofix 2.2.2, AcetonitrileProtected 2-FDG-¹³C₆>50
3Protected 2-FDG-¹³C₆HCl or NaOH2-FDG-¹³C₆High

Table 2: Materials for Electrophilic Fluorination Pathway

StepStarting MaterialKey ReagentsProductRepresentative Yield (%)
1D-Glucose-¹³C₆Acetic anhydride, HBr, Reducing agent3,4,6-Tri-O-acetyl-D-glucal-¹³C₆Good
23,4,6-Tri-O-acetyl-D-glucal-¹³C₆Selectfluor®, Acetonitrile/WaterMixture of Protected Fluoro-sugars-¹³C₆Moderate to Good
3Mixture of Protected Fluoro-sugars-¹³C₆HCl, HPLC purification2-FDG-¹³C₆Variable, dependent on isomeric ratio

Conclusion

The synthesis of 2-Deoxy-2-fluoro-D-glucose-¹³C₆ is a challenging but achievable process for well-equipped organic chemistry laboratories. The nucleophilic pathway via the mannose triflate precursor is generally preferred for its higher stereoselectivity and yields. Careful execution of the multi-step synthesis, starting from commercially available D-Glucose-¹³C₆, and rigorous purification are essential for obtaining the final product with high purity. This guide provides a solid foundation for researchers to develop and optimize their synthetic procedures for this valuable metabolic tracer.

References

An In-depth Technical Guide to the Mechanism of Action of 2-Deoxy-2-fluoro-D-glucose-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Deoxy-2-fluoro-D-glucose (2-FDG), and its isotopically labeled counterpart 2-Deoxy-2-fluoro-D-glucose-13C6 (2-FDG-13C6), are powerful tools in metabolic research. As a glucose analog, 2-FDG is readily taken up by cells through glucose transporters. Upon entering the cell, it is phosphorylated by hexokinase to 2-Deoxy-2-fluoro-D-glucose-6-phosphate (2-FDG-6-P). Unlike glucose-6-phosphate, 2-FDG-6-P cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to its intracellular accumulation. This metabolic trapping effectively inhibits the glycolytic pathway, making 2-FDG a valuable agent for studying and targeting cells with high glucose avidity, such as cancer cells. The incorporation of carbon-13 isotopes in 2-FDG-13C6 allows for its use as a tracer in metabolic flux analysis studies, enabling precise quantification of its uptake and metabolic fate using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide provides a comprehensive overview of the mechanism of action of 2-FDG-13C6, detailed experimental protocols for its use, and quantitative data to support research and development efforts.

Core Mechanism of Action

The mechanism of action of this compound can be delineated into three primary stages: cellular uptake, phosphorylation, and metabolic inhibition.

Cellular Uptake via Glucose Transporters (GLUTs)

2-FDG-13C6, being structurally similar to glucose, is recognized and transported across the cell membrane by the family of glucose transporter proteins (GLUTs).[1] Cells with higher energy demands, such as cancer cells, often overexpress GLUTs, leading to an increased uptake of glucose and its analogs like 2-FDG-13C6.[2]

Phosphorylation by Hexokinase

Once inside the cell, 2-FDG-13C6 is a substrate for hexokinase (HK), the first enzyme in the glycolytic pathway.[3][4] Hexokinase catalyzes the phosphorylation of 2-FDG-13C6 at the C6 position, forming 2-Deoxy-2-fluoro-D-glucose-6-phosphate-13C6 (2-FDG-6-P-13C6). This phosphorylation traps the molecule intracellularly, as the newly added phosphate (B84403) group imparts a negative charge, preventing its diffusion back across the cell membrane.[5]

Inhibition of Glycolysis

The key to the inhibitory action of 2-FDG-13C6 lies in the fact that 2-FDG-6-P-13C6 is not a substrate for the next enzyme in the glycolytic pathway, phosphoglucose isomerase (PGI).[6] The presence of the fluorine atom at the C2 position prevents the isomerization of the glucose-6-phosphate analog to its fructose-6-phosphate (B1210287) counterpart. This leads to the intracellular accumulation of 2-FDG-6-P-13C6, which in turn competitively inhibits hexokinase, thereby blocking the initial step of glycolysis.[6] The net result is a depletion of downstream glycolytic intermediates and a reduction in ATP production from glycolysis.

Signaling Pathways and Logical Relationships

The interaction of this compound with the glycolytic pathway can be visualized as a direct interception of the normal metabolic flow.

Glycolysis_Inhibition cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2-FDG-13C6_ext This compound 2-FDG-13C6_int This compound 2-FDG-13C6_ext->2-FDG-13C6_int GLUTs Glucose_ext Glucose Glucose_int Glucose Glucose_ext->Glucose_int GLUTs 2-FDG-6-P-13C6 2-FDG-6-Phosphate-13C6 2-FDG-13C6_int->2-FDG-6-P-13C6 Hexokinase G6P Glucose-6-Phosphate Glucose_int->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase Phosphoglucose\nIsomerase Phosphoglucose Isomerase 2-FDG-6-P-13C6->Phosphoglucose\nIsomerase Inhibition Hexokinase Hexokinase 2-FDG-6-P-13C6->Hexokinase Feedback Inhibition Glycolysis Downstream Glycolysis F6P->Glycolysis

Caption: Mechanism of 2-FDG-13C6 action.

Quantitative Data

The following tables summarize key quantitative parameters related to the transport and metabolism of 2-Deoxy-2-fluoro-D-glucose.

Table 1: Kinetic Parameters for 2-FDG Transport and Phosphorylation in Rat Brain

ParameterValueUnitReference
Transport
Km6.9 ± 1.2mM[7]
Vmax1.70 ± 0.32µmol/min/g[7]
Phosphorylation
Phosphorylation Constant (relative to glucose)0.55 ± 0.16dimensionless[7]

Table 2: Hexokinase Kinetic Parameters for Various Substrates

Enzyme SourceSubstrateKmUnitReference
Rat Germ CellsGlucose~0.04mM[8]
Rat Germ Cells2-Deoxy-D-glucose~0.3mM[8]
Bovine Brain (HK I)Glucose0.03 ± 0.01mM[3]
Bovine Brain (HK I)2-FDG0.12 ± 0.02mM[3]
Rat Glioma (HK II)Glucose0.10 ± 0.02mM[3]
Rat Glioma (HK II)2-FDG0.25 ± 0.05mM[3]

Experimental Protocols

The 13C labeling of this compound makes it an ideal tracer for metabolic flux analysis. Below are detailed protocols for its application in cell culture, followed by sample preparation for LC-MS and NMR analysis.

Experimental Workflow

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (to desired confluency) Start->Cell_Culture Media_Change 2. Media Change (to glucose-free media) Cell_Culture->Media_Change Tracer_Addition 3. Add 2-FDG-13C6 (incubation) Media_Change->Tracer_Addition Quenching 4. Quench Metabolism (e.g., cold methanol) Tracer_Addition->Quenching Extraction 5. Metabolite Extraction Quenching->Extraction Analysis Analysis Method? Extraction->Analysis LCMS_Prep 6a. Sample Prep for LC-MS Analysis->LCMS_Prep LC-MS NMR_Prep 6b. Sample Prep for NMR Analysis->NMR_Prep NMR LCMS_Analysis 7a. LC-MS Analysis LCMS_Prep->LCMS_Analysis NMR_Analysis 7b. NMR Analysis NMR_Prep->NMR_Analysis Data_Analysis 8. Data Analysis (Metabolic Flux Calculation) LCMS_Analysis->Data_Analysis NMR_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for 2-FDG-13C6 metabolic flux analysis.

In Vitro Cell Labeling with this compound

Objective: To introduce 2-FDG-13C6 to cultured cells and allow for its uptake and initial metabolism.

Materials:

  • Cultured cells of interest

  • Standard cell culture medium

  • Glucose-free cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and grow until they reach the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by dissolving this compound in glucose-free medium to the desired final concentration.

  • Media Exchange:

    • Aspirate the standard growth medium from the cells.

    • Gently wash the cells twice with pre-warmed sterile PBS to remove residual unlabeled glucose.

    • Add the prepared labeling medium to the cells.

  • Incubation: Return the cells to the incubator for the desired labeling period. The incubation time should be optimized based on the specific cell line and experimental goals.

  • Termination of Labeling: Proceed immediately to the metabolite quenching and extraction protocol.

Metabolite Quenching and Extraction

Objective: To halt all metabolic activity and extract intracellular metabolites for analysis.

Materials:

  • Labeled cells from the previous protocol

  • Ice-cold 80% methanol (B129727) (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (capable of 4°C and >16,000 x g)

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Quenching:

    • Place the culture plates on ice.

    • Aspirate the labeling medium.

    • Immediately add a sufficient volume of ice-cold 80% methanol to cover the cells (e.g., 1 mL for a well in a 6-well plate).

  • Cell Lysis and Protein Precipitation:

    • Use a cell scraper to scrape the cells into the methanol.

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously and incubate at -80°C for at least 20 minutes.

  • Centrifugation: Centrifuge the samples at maximum speed (>16,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.

  • Drying: Dry the metabolite extracts to completeness using a vacuum concentrator or a stream of nitrogen gas.

  • Storage: Store the dried extracts at -80°C until analysis.

Sample Preparation and Analysis by LC-MS

Objective: To prepare the extracted metabolites for analysis by Liquid Chromatography-Mass Spectrometry.

Materials:

  • Dried metabolite extracts

  • LC-MS grade water

  • LC-MS grade acetonitrile (B52724)

  • Ammonium (B1175870) hydroxide (B78521) or formic acid (for mobile phase modification)

  • HILIC (Hydrophilic Interaction Liquid Chromatography) column

  • Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Reconstitution: Reconstitute the dried extracts in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase.

  • LC Separation:

    • Inject the reconstituted sample onto a HILIC column.

    • Use a gradient of acetonitrile and an aqueous buffer (e.g., with ammonium hydroxide or formic acid) to separate the polar metabolites.

  • MS Detection:

    • Use electrospray ionization (ESI) in negative ion mode.

    • Perform targeted analysis using Multiple Reaction Monitoring (MRM) to detect the specific mass transitions for unlabeled and 13C-labeled 2-FDG and 2-FDG-6-phosphate.

Sample Preparation and Analysis by NMR Spectroscopy

Objective: To prepare the extracted metabolites for analysis by Nuclear Magnetic Resonance spectroscopy.

Materials:

  • Dried metabolite extracts

  • Deuterium oxide (D2O)

  • NMR buffer (e.g., phosphate buffer in D2O)

  • Internal standard (e.g., DSS or TMSP)

  • 5 mm NMR tubes

  • NMR spectrometer

Procedure:

  • Reconstitution: Reconstitute the dried metabolite extracts in a known volume (e.g., 600 µL) of NMR buffer containing a known concentration of the internal standard.

  • Sample Transfer: Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition:

    • Acquire a 1D 1H NMR spectrum to get an overview of the metabolite profile.

    • Acquire a 1D 13C NMR spectrum with proton decoupling to directly observe the 13C-labeled carbons.

    • For more detailed structural information and unambiguous assignments, acquire 2D heteronuclear correlation spectra such as 1H-13C HSQC.

Conclusion

This compound is a versatile and powerful tool for probing cellular metabolism. Its mechanism of action, centered on transport by GLUTs, phosphorylation by hexokinase, and subsequent inhibition of glycolysis, makes it particularly useful for studying diseases characterized by altered glucose metabolism, such as cancer. The incorporation of a stable isotope label allows for detailed quantitative analysis of metabolic fluxes, providing invaluable data for basic research and drug development. The protocols outlined in this guide provide a robust framework for the application of 2-FDG-13C6 in a research setting.

References

The Biological Activity of 2-Deoxy-2-fluoro-D-glucose-13C6: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of 2-Deoxy-2-fluoro-D-glucose-13C6 (2-FDG-13C6). As the stable isotope-labeled counterpart of 2-Deoxy-2-fluoro-D-glucose (2-FDG), its biological behavior is analogous, serving as a critical tracer for investigating glucose metabolism in vitro and in vivo. This document details its mechanism of action, impact on cellular pathways, and methodologies for its application in research.

Core Mechanism of Action: A Glycolytic Traitor

2-FDG-13C6, structurally similar to glucose, is recognized and transported into cells by glucose transporters (GLUTs).[1][2][3][4][5] Once inside the cell, it is phosphorylated by the enzyme hexokinase to produce this compound-6-phosphate (2-FDG-13C6-6P).[1][5][6][7] Unlike glucose-6-phosphate, the absence of the hydroxyl group at the C-2 position prevents 2-FDG-13C6-6P from being further metabolized by phosphoglucose (B3042753) isomerase, a key enzyme in the glycolytic pathway.[1][2][6] This metabolic roadblock leads to the intracellular accumulation of 2-FDG-13C6-6P, effectively trapping the labeled molecule.[5][8][9] This "metabolic trap" is the fundamental principle behind its use as a tracer for glucose uptake and metabolism.[8][9]

The accumulation of its non-labeled counterpart's phosphate (B84403) form, 2-DG-6-phosphate, can lead to the inhibition of hexokinase and downstream glycolytic enzymes, ultimately disrupting ATP synthesis and potentially inducing autophagy or apoptosis.[1][6][10]

Key Signaling Pathways Influencing Uptake

The uptake of 2-FDG-13C6 is intrinsically linked to the signaling pathways that govern cellular glucose metabolism. In many cancer types, these pathways are upregulated to meet the high energy demands of rapid proliferation, a phenomenon known as the Warburg effect.[8][9][10][11] Key regulatory pathways include:

  • PI3K/Akt/mTOR Pathway: This central signaling cascade is a potent activator of glucose metabolism. Its activation leads to increased expression and translocation of glucose transporters to the cell surface, thereby enhancing the uptake of glucose and its analogs like 2-FDG-13C6.

  • Hypoxia-Inducible Factor 1α (HIF-1α): Under hypoxic conditions, often found in solid tumors, HIF-1α is stabilized and promotes the expression of genes involved in glycolysis, including glucose transporters and hexokinase.[12][13] This leads to increased 2-FDG-13C6 uptake in hypoxic cancer cells.[7]

  • c-Myc: This transcription factor is a master regulator of cell growth and proliferation and directly upregulates the expression of numerous glycolytic enzymes and glucose transporters.[12][13]

The following diagram illustrates the cellular uptake and metabolic fate of 2-FDG-13C6 and the key signaling pathways influencing its transport.

2_FDG_13C6_Uptake_and_Metabolism Cellular Uptake and Metabolism of 2-FDG-13C6 cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_signaling Signaling Pathways 2-FDG-13C6_ext 2-FDG-13C6 GLUT GLUT 2-FDG-13C6_ext->GLUT Transport Glucose_ext Glucose Glucose_ext->GLUT Transport 2-FDG-13C6_int 2-FDG-13C6 GLUT->2-FDG-13C6_int Glucose_int Glucose GLUT->Glucose_int Hexokinase Hexokinase 2-FDG-13C6_int->Hexokinase Phosphorylation Glucose_int->Hexokinase Phosphorylation 2-FDG-13C6-6P 2-FDG-13C6-6-Phosphate (Trapped) Hexokinase->2-FDG-13C6-6P G6P Glucose-6-Phosphate Hexokinase->G6P PGI Phosphoglucose Isomerase 2-FDG-13C6-6P->PGI Inhibition G6P->PGI Glycolysis Glycolysis PGI->Glycolysis PI3K_Akt PI3K/Akt Pathway PI3K_Akt->GLUT Upregulates HIF1a HIF-1α HIF1a->GLUT Upregulates HIF1a->Hexokinase Upregulates cMyc c-Myc cMyc->GLUT Upregulates cMyc->Hexokinase Upregulates

Cellular uptake and metabolic pathway of 2-FDG-13C6.

Quantitative Data Presentation

As 2-FDG-13C6 is primarily a tracer, quantitative data is often derived from experiments using its non-labeled or radio-labeled counterparts to assess biological effects. The following tables summarize representative quantitative data.

Table 1: In Vitro Cytotoxicity of 2-Deoxy-D-glucose Analogs in Glioblastoma Cells

CompoundCell LineConditionIC50 (mM)
2-Deoxy-D-glucose (2-DG)U87Normoxia8.5
2-Deoxy-D-glucose (2-DG)U87Hypoxia6.2
2-Fluoro-deoxy-D-glucose (2-FDG)U87Normoxia4.1
2-Fluoro-deoxy-D-glucose (2-FDG)U87Hypoxia2.9

Data is representative and compiled from studies on 2-DG and its analogs, such as those discussed in the context of glioblastoma models.[1]

Table 2: Standardized Uptake Values (SUV) of [18F]FDG in Different Tissues

Tissue TypeTypical SUVmax RangeNotes
Brain (Gray Matter)6.0 - 12.0High basal glucose metabolism
Liver1.5 - 2.5Variable, reflects metabolic state
Lung0.5 - 1.5Low uptake in healthy tissue
Malignant Tumors2.5 - 20.0+Highly variable depending on tumor type and grade
Inflammatory Lesions2.0 - 8.0Can lead to false-positive results in cancer diagnosis

SUV values are a semi-quantitative measure used in PET imaging with [18F]FDG and are influenced by factors such as blood glucose levels and uptake time.[11][14]

Experimental Protocols

The primary application of 2-FDG-13C6 is as an internal standard or tracer in metabolic studies using mass spectrometry or NMR.

Protocol for In Vitro Cellular Uptake and Metabolism Analysis using LC-MS

This protocol outlines the use of 2-FDG-13C6 to quantify the uptake and phosphorylation of 2-FDG in cultured cells.

  • Cell Culture: Plate cells of interest in 6-well plates and culture until they reach approximately 80% confluency.

  • Starvation: Prior to the experiment, wash the cells with phosphate-buffered saline (PBS) and incubate in glucose-free medium for 1-2 hours to stimulate glucose transporter expression.

  • Treatment: Replace the starvation medium with a medium containing a known concentration of 2-FDG (e.g., 100 µM) and a fixed concentration of 2-FDG-13C6 as an internal standard (e.g., 10 µM). Incubate for various time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: At each time point, rapidly wash the cells with ice-cold PBS to stop the uptake process. Add 500 µL of ice-cold 80% methanol (B129727) to each well to lyse the cells and extract metabolites.

  • Metabolite Extraction: Scrape the cells and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Sample Preparation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS). Analyze the samples to quantify the peak areas of 2-FDG-6-phosphate and the internal standard, 2-FDG-13C6-6-phosphate.

  • Data Analysis: Calculate the ratio of the peak area of 2-FDG-6-phosphate to that of 2-FDG-13C6-6-phosphate to determine the relative intracellular concentration of the phosphorylated 2-FDG.

The following diagram illustrates the experimental workflow for this protocol.

LC_MS_Workflow Experimental Workflow for Cellular Uptake Analysis using LC-MS Cell_Culture 1. Cell Culture (80% confluency) Starvation 2. Glucose Starvation (1-2 hours) Cell_Culture->Starvation Treatment 3. Treatment (2-FDG + 2-FDG-13C6) Starvation->Treatment Cell_Lysis 4. Cell Lysis (Ice-cold Methanol) Treatment->Cell_Lysis Metabolite_Extraction 5. Metabolite Extraction Cell_Lysis->Metabolite_Extraction Sample_Prep 6. Sample Preparation (Centrifugation & Drying) Metabolite_Extraction->Sample_Prep LC_MS_Analysis 7. LC-MS Analysis Sample_Prep->LC_MS_Analysis Data_Analysis 8. Data Analysis (Peak Area Ratios) LC_MS_Analysis->Data_Analysis

Workflow for in vitro 2-FDG-13C6 metabolic studies.

Conclusion

This compound is an invaluable tool for researchers in metabolism, oncology, and drug development. Its biological activity mirrors that of 2-FDG, allowing it to act as a precise tracer for glucose uptake and the initial steps of glycolysis. By leveraging its properties as a stable isotope-labeled internal standard, highly accurate and quantitative studies of glucose metabolism can be conducted, providing critical insights into the metabolic reprogramming that characterizes various diseases, most notably cancer. The methodologies and data presented in this guide offer a solid foundation for the effective application of 2-FDG-13C6 in a research setting.

References

A Technical Guide to 2-Deoxy-2-fluoro-D-glucose-¹³C₆ as a Metabolic Tracer for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxy-2-fluoro-D-glucose-¹³C₆ (¹³C₆-2-FDG) is a stable isotope-labeled analog of glucose that serves as a powerful tool for investigating cellular metabolism.[1][2] In this molecule, the hydroxyl group at the C-2 position is replaced by fluorine, and all six carbon atoms are replaced with the heavy isotope ¹³C. This dual modification allows for the tracing of glucose uptake and its initial metabolic fate without the use of radioactive isotopes.

Once transported into the cell via glucose transporters (GLUTs), ¹³C₆-2-FDG is phosphorylated by hexokinase to form 2-deoxy-2-fluoro-D-glucose-¹³C₆-6-phosphate (¹³C₆-2-FDG-6P).[3] Due to the fluorine substitution at the C-2 position, this phosphorylated intermediate cannot be further metabolized through glycolysis or the pentose (B10789219) phosphate (B84403) pathway (PPP) and is effectively trapped within the cell.[3] This metabolic trapping is a key principle behind the use of its radioactive counterpart, ¹⁸F-FDG, in positron emission tomography (PET) for imaging glucose uptake in tissues, particularly in oncology.[4]

The incorporation of the stable ¹³C isotope allows for the quantification of ¹³C₆-2-FDG and its phosphorylated form using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[1] This enables researchers to perform metabolic flux analysis to quantitatively assess glucose uptake rates and the activity of hexokinase under various physiological and pathological conditions. This technical guide provides an in-depth overview of the application of ¹³C₆-2-FDG as a metabolic tracer, including experimental protocols, data presentation, and visualization of relevant metabolic pathways.

Core Principles of ¹³C₆-2-FDG Tracing

The fundamental principle behind using ¹³C₆-2-FDG as a metabolic tracer is to measure the rate of its uptake and phosphorylation, which serves as a proxy for the initial steps of glucose metabolism. By introducing a known concentration of ¹³C₆-2-FDG to a biological system (cell culture or in vivo model) and measuring the intracellular accumulation of ¹³C₆-2-FDG and its phosphorylated product, ¹³C₆-2-FDG-6P, over time, one can calculate the rate of glucose transport and hexokinase activity.

This methodology is particularly useful for:

  • Assessing Glycolytic Flux: While ¹³C₆-2-FDG does not proceed through the entire glycolytic pathway, its uptake and phosphorylation are often upregulated in cells with high glycolytic rates, such as cancer cells (the Warburg effect).

  • Evaluating Drug Efficacy: The tracer can be used to determine if a therapeutic agent alters glucose uptake or the initial steps of glycolysis in target cells.

  • Investigating Metabolic Regulation: It allows for the study of how different signaling pathways, such as the insulin (B600854) signaling pathway, regulate glucose transport and metabolism.

Experimental Protocols

In Vitro ¹³C₆-2-FDG Tracing in Cultured Cells

This protocol outlines a general procedure for a ¹³C₆-2-FDG tracing experiment in adherent cell culture.

1. Cell Seeding and Culture:

  • Seed cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Culture cells in their standard growth medium until they reach the desired confluency (typically 70-80%).

2. Media Preparation:

  • Prepare a labeling medium by supplementing glucose-free culture medium with a known concentration of ¹³C₆-2-FDG. The final concentration will depend on the cell type and experimental goals but is often in the range of 1-10 mM.

  • It is recommended to also include a known concentration of a standard ¹²C-glucose if the experiment aims to assess competitive uptake.

3. Labeling Experiment:

  • Aspirate the standard growth medium from the cells.

  • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the pre-warmed ¹³C₆-2-FDG labeling medium to the cells.

  • Incubate the cells for a defined period (e.g., 15, 30, 60 minutes). A time-course experiment is recommended to determine the linear range of uptake.

4. Metabolism Quenching and Metabolite Extraction:

  • To halt metabolic activity, rapidly aspirate the labeling medium.

  • Immediately wash the cells with ice-cold PBS.

  • Add a pre-chilled extraction solvent, such as 80% methanol, to the cells.

  • Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

  • Perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

  • Centrifuge the lysate at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the polar metabolites.

5. Sample Preparation for Analysis:

  • For LC-MS/MS: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

  • For NMR: Lyophilize the extract and reconstitute it in a deuterated buffer (e.g., D₂O with a pH indicator and an internal standard like DSS).

In Vivo ¹³C₆-2-FDG Tracing in Mouse Models

This protocol provides a general workflow for an in vivo ¹³C₆-2-FDG tracing study.

1. Animal Preparation:

  • Acclimate the animals to the experimental conditions.

  • For studies investigating the effects of fasting, fast the animals for a defined period (e.g., 6-12 hours) with free access to water.

2. Tracer Administration:

  • Prepare a sterile solution of ¹³C₆-2-FDG in saline.

  • Administer the tracer via intravenous (tail vein) or intraperitoneal injection. A typical dose might be in the range of 250-500 mg/kg body weight.

  • The timing of tissue collection post-injection is critical and should be determined based on pilot studies (e.g., 30, 60, 90 minutes).

3. Tissue Harvesting:

  • At the designated time point, euthanize the animal using a humane method.

  • Rapidly excise the tissues of interest (e.g., tumor, liver, muscle, brain).

  • Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity.

4. Metabolite Extraction from Tissues:

  • Grind the frozen tissue to a fine powder under liquid nitrogen.

  • Perform a metabolite extraction using a suitable method, such as a methanol/chloroform/water extraction or a perchloric acid extraction.

  • Centrifuge the homogenate to separate the protein and lipid fractions from the polar metabolite fraction.

  • Collect the polar phase for analysis.

5. Sample Preparation for Analysis:

  • Follow the same procedures as described for the in vitro samples for LC-MS/MS or NMR analysis.

Analytical Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for quantifying ¹³C₆-2-FDG and its metabolites.

  • Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is often used to separate polar metabolites like sugar phosphates.

  • Mass Spectrometry: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.

    • Selected Reaction Monitoring (SRM) on a triple quadrupole: This targeted approach offers high sensitivity and specificity by monitoring a specific precursor-to-product ion transition for ¹³C₆-2-FDG and ¹³C₆-2-FDG-6P.

    • High-Resolution MS: This allows for the accurate mass measurement of the labeled compounds, confirming their elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to quantify ¹³C-labeled metabolites.

  • ¹³C NMR: Directly detects the ¹³C nuclei, providing information about the position of the label.

  • ¹H NMR: Can also be used to observe the effect of ¹³C labeling on the proton signals.

  • 2D NMR techniques (e.g., HSQC): Can be employed to resolve complex spectra and confirm the identity of labeled metabolites.

Data Presentation

Quantitative data from ¹³C₆-2-FDG tracing experiments should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Illustrative ¹³C₆-2-FDG Uptake in Cancer Cell Lines

Cell LineCondition¹³C₆-2-FDG Uptake (nmol/10⁶ cells/hr)
Cancer Cell A Control15.2 ± 1.8
Drug X (10 µM)8.5 ± 1.1
Cancer Cell B Control25.8 ± 2.5
Drug X (10 µM)22.1 ± 2.1

Data are presented as mean ± standard deviation from three independent experiments. This table is for illustrative purposes only.

Table 2: Illustrative In Vivo ¹³C₆-2-FDG Distribution in a Tumor Xenograft Model

Tissue¹³C₆-2-FDG Concentration (nmol/g tissue)
Tumor 45.3 ± 5.2
Liver 20.1 ± 3.1
Muscle 12.5 ± 2.0
Brain 35.7 ± 4.5

Data are presented as mean ± standard deviation from n=5 animals per group, 60 minutes post-injection. This table is for illustrative purposes only.

Visualization of Metabolic and Signaling Pathways

Understanding the broader metabolic context is crucial for interpreting data from ¹³C₆-2-FDG tracing studies. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways.

glycolysis_pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol ¹³C₆-2-FDG_ext ¹³C₆-2-FDG GLUT GLUT ¹³C₆-2-FDG_ext->GLUT Transport ¹³C₆-2-FDG_int ¹³C₆-2-FDG GLUT->¹³C₆-2-FDG_int HK Hexokinase ¹³C₆-2-FDG_int->HK Phosphorylation ¹³C₆-2-FDG-6P ¹³C₆-2-FDG-6P (Trapped) HK->¹³C₆-2-FDG-6P Glycolysis Glycolysis ¹³C₆-2-FDG-6P->Glycolysis Inhibited PPP Pentose Phosphate Pathway ¹³C₆-2-FDG-6P->PPP Inhibited

Caption: Metabolic fate of ¹³C₆-2-FDG.

insulin_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol InsulinReceptor Insulin Receptor IRS IRS InsulinReceptor->IRS Phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane Glucose_int Glucose GLUT4_membrane->Glucose_int PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Akt->GLUT4_vesicle Promotes translocation Insulin Insulin Insulin->InsulinReceptor Glucose_ext Glucose Glucose_ext->GLUT4_membrane Uptake

Caption: Insulin signaling pathway leading to glucose uptake.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase start Cell Culture or In Vivo Model labeling ¹³C₆-2-FDG Labeling start->labeling quenching Metabolism Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction sample_prep Sample Preparation extraction->sample_prep analysis LC-MS/MS or NMR Analysis sample_prep->analysis data_proc Data Processing analysis->data_proc flux_analysis Metabolic Flux Analysis data_proc->flux_analysis

Caption: General experimental workflow for ¹³C₆-2-FDG tracing.

Conclusion

2-Deoxy-2-fluoro-D-glucose-¹³C₆ is a valuable metabolic tracer for probing the initial steps of glucose metabolism. Its non-radioactive nature makes it a safe and versatile tool for studies in cell culture and preclinical animal models. By combining ¹³C₆-2-FDG tracing with modern analytical techniques like mass spectrometry and NMR, researchers can gain quantitative insights into glucose uptake and phosphorylation, providing a deeper understanding of metabolic regulation in health and disease. This technical guide provides a framework for the application of ¹³C₆-2-FDG, from experimental design to data interpretation, to facilitate its use in metabolic research and drug development.

References

An In-depth Technical Guide to the Cellular Uptake Mechanisms of 2-Deoxy-2-fluoro-D-glucose-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deoxy-2-fluoro-D-glucose (2-FDG), and its stable isotope-labeled analogue 2-Deoxy-2-fluoro-D-glucose-13C6 (2-FDG-13C6), are critical tools in metabolic research and clinical diagnostics, most notably in positron emission tomography (PET). This technical guide provides a comprehensive overview of the cellular uptake mechanisms of these glucose analogues. It details the primary transport systems, the intracellular fate of the molecule, and the key signaling pathways that regulate its uptake. This guide is intended to serve as a resource for researchers and professionals in drug development and biomedical research, offering detailed experimental protocols, quantitative data, and visual representations of the underlying biological processes.

Introduction

2-Deoxy-2-fluoro-D-glucose (2-FDG) is a glucose analog where the hydroxyl group at the 2-position is replaced by fluorine. This modification allows it to be recognized and transported by glucose transporters and phosphorylated by hexokinases, but prevents it from being further metabolized in the glycolytic pathway.[1][2][3][4][5] This intracellular trapping is the fundamental principle behind its use as a tracer for glucose uptake.[1][2][3][6][7] The carbon-13 labeled version, this compound, is functionally identical in its biological transport and initial metabolism but allows for detection and quantification using mass spectrometry, making it a valuable tool for metabolic flux analysis.[8][9][10][11] Understanding the intricacies of its cellular uptake is paramount for the accurate interpretation of experimental results and for the development of novel therapeutic and diagnostic strategies targeting cellular metabolism.

Primary Cellular Uptake Mechanisms

The cellular uptake of 2-FDG and its 13C-labeled counterpart is a multi-step process primarily mediated by two families of glucose transporters.

Facilitated Glucose Transporters (GLUTs)

The main route of entry for 2-FDG into cells is through the family of facilitated glucose transporters (GLUTs).[1][2][3][4][5][12][13][14] These are integral membrane proteins that facilitate the transport of glucose and its analogues across the plasma membrane down their concentration gradient.

  • GLUT1: This is the most ubiquitously expressed glucose transporter and is a primary transporter of 2-FDG in a wide range of tissues and cancer cells.[2][15] Its expression is often upregulated in cancer cells to meet their high metabolic demands.

  • GLUT3: Primarily found in neurons and other tissues with high glucose demand, GLUT3 also exhibits a high affinity for glucose and 2-FDG.[4]

  • GLUT4: This is the insulin-responsive glucose transporter, predominantly expressed in adipose tissue and striated muscle.[1] Its translocation to the cell surface is a key step in insulin-mediated glucose uptake.

Sodium-Glucose Cotransporters (SGLTs)

While GLUTs are the primary mediators of 2-FDG uptake, the role of sodium-glucose cotransporters (SGLTs) has also been investigated. However, current evidence suggests that 2-FDG is not a significant substrate for SGLTs.[16][17][18][19][20]

Intracellular Fate of 2-FDG-13C6

Upon entering the cell, 2-FDG-13C6 undergoes a critical enzymatic modification that leads to its intracellular accumulation.

Phosphorylation by Hexokinase

Once inside the cell, 2-FDG is phosphorylated at the 6-position by hexokinase (HK) to form 2-FDG-6-phosphate.[1][3][4][5][6][21] This process is a key rate-limiting step in glucose metabolism.

Metabolic Trapping

The resulting 2-FDG-6-phosphate cannot be further metabolized by the enzymes of the glycolytic pathway, such as phosphoglucose (B3042753) isomerase.[1][2][3][6] This metabolic block, coupled with the negative charge of the phosphate (B84403) group which hinders its exit from the cell, leads to the intracellular trapping of 2-FDG-6-phosphate.[1][2][3][7] The overall uptake is therefore dependent on the activities of both the glucose transporters and hexokinases, as well as the activity of glucose-6-phosphatase which can dephosphorylate 2-FDG-6-phosphate.[1][14]

Quantitative Data on 2-FDG Uptake

ParameterValueCell Line/TissueTransporterReference
Km ~1-7 mMVarious Cancer CellsGLUT1[22]
Vmax VariableRat Prostate AdenocarcinomaGLUT1[22]
Ki (FDG uptake constant) Inversely proportional to glucose concentrationU87 Glioma, CaP8 Prostate Cancer-[5]
k3 (FDG phosphorylation rate) Not affected by medium glucose levelU87 Glioma, CaP8 Prostate Cancer-[5]

Note: Km (Michaelis constant) represents the substrate concentration at which the transport rate is half of Vmax (maximum transport velocity). Ki is a composite uptake rate constant used in PET imaging analysis.

Signaling Pathways Regulating 2-FDG Uptake

The cellular uptake of 2-FDG is tightly regulated by a complex network of signaling pathways that control the expression and cell surface localization of glucose transporters.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and metabolism. Activation of this pathway, often triggered by growth factors, promotes glucose uptake by:

  • Increasing GLUT1 Expression: Akt can stimulate the transcription of the GLUT1 gene.[6]

  • Promoting GLUT1 Translocation: The PI3K/Akt pathway can induce the movement of GLUT1-containing vesicles to the plasma membrane, thereby increasing the number of active transporters at the cell surface.[19][23]

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates GLUT1_translocation GLUT1 Vesicle Translocation Akt->GLUT1_translocation Promotes GLUT1_transcription GLUT1 Gene Transcription mTORC1->GLUT1_transcription Promotes Increased Glucose Uptake Increased Glucose Uptake GLUT1_transcription->Increased Glucose Uptake GLUT1_translocation->Increased Glucose Uptake

PI3K/Akt pathway regulating GLUT1 expression and translocation.
AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. When cellular AMP:ATP ratios are high, indicating low energy status, AMPK is activated and stimulates glucose uptake to restore energy levels. This is achieved primarily through:

  • GLUT4 Translocation: In muscle and adipose tissue, AMPK activation promotes the translocation of GLUT4 to the plasma membrane, a mechanism that is distinct from insulin-stimulated translocation.[1][2][24][25]

AMPK_Pathway High AMP/ATP Ratio High AMP/ATP Ratio AMPK AMPK High AMP/ATP Ratio->AMPK Activates TBC1D1_4 TBC1D1/4 AMPK->TBC1D1_4 Inhibits GLUT4_vesicles GLUT4 Storage Vesicles TBC1D1_4->GLUT4_vesicles Inhibits translocation of GLUT4_translocation GLUT4 Translocation to Plasma Membrane GLUT4_vesicles->GLUT4_translocation Increased Glucose Uptake Increased Glucose Uptake GLUT4_translocation->Increased Glucose Uptake

AMPK pathway promoting GLUT4 translocation.
Hypoxia-Inducible Factor-1α (HIF-1α) Pathway

Under hypoxic (low oxygen) conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized. HIF-1α then promotes a metabolic switch towards anaerobic glycolysis, in part by:

  • Upregulating GLUT1 Expression: HIF-1α directly binds to the promoter of the GLUT1 gene, leading to increased transcription and a higher density of GLUT1 transporters on the cell surface.[3][14][17][26][27]

HIF1a_Pathway Hypoxia Low Oxygen HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1 HIF-1 Complex (HIF-1α/HIF-1β) HIF1a_stabilization->HIF1 Forms HRE Hypoxia Response Element (in GLUT1 promoter) HIF1->HRE Binds to GLUT1_transcription Increased GLUT1 Gene Transcription HRE->GLUT1_transcription Increased Glucose Uptake Increased Glucose Uptake GLUT1_transcription->Increased Glucose Uptake

HIF-1α pathway upregulating GLUT1 expression under hypoxia.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to study the cellular uptake of 2-FDG and its 13C-labeled analogue.

Cell Culture
  • Cell Lines: A variety of cell lines can be used, depending on the research question (e.g., cancer cell lines with high glycolytic rates like HeLa or A549, or insulin-responsive cells like 3T3-L1 adipocytes).

  • Culture Conditions: Culture cells in appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO2.

  • Plating: For uptake assays, seed cells in multi-well plates (e.g., 24- or 96-well plates) at a density that allows them to reach 70-80% confluency on the day of the experiment.

2-Deoxy-D-glucose Uptake Assay (Radiolabeled)

This protocol is adapted from standard procedures for measuring glucose uptake using a radiolabeled glucose analog.[20][21][28]

  • Serum Starvation: On the day of the assay, wash the cells twice with warm phosphate-buffered saline (PBS) and then incubate in serum-free medium for 3-4 hours to lower basal glucose uptake.

  • Glucose Starvation: For the final 30-60 minutes of serum starvation, replace the medium with a glucose-free buffer, such as Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (10 mM HEPES pH 7.4, 131.2 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 2.5 mM CaCl2, and 2.5 mM NaH2PO4).

  • Stimulation (Optional): To study the effects of specific stimuli, add the desired compound (e.g., 100 nM insulin (B600854) for 30 minutes) to the KRPH buffer.

  • Uptake Initiation: Initiate glucose uptake by adding KRPH buffer containing [3H]-2-deoxy-D-glucose or [14C]-2-deoxy-D-glucose (final concentration ~0.1-1.0 µCi/mL) and a low concentration of unlabeled 2-deoxy-D-glucose (to achieve a final desired molar concentration, e.g., 0.1 mM). Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell line.

  • Uptake Termination: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Normalization: Normalize the radioactivity counts to the protein concentration of each sample, determined by a standard protein assay (e.g., BCA assay).

2-FDG-13C6 Uptake Assay (Mass Spectrometry)

This protocol outlines the general steps for a stable isotope tracing experiment using 2-FDG-13C6.[4][10][12][29][30]

  • Cell Culture and Starvation: Follow the same initial steps for cell culture, serum starvation, and glucose starvation as in the radiolabeled assay.

  • Uptake Initiation: Initiate uptake by adding glucose-free medium containing a known concentration of this compound (e.g., 1-10 mM). The incubation time can be varied to study the kinetics of uptake and metabolism (e.g., from a few minutes to several hours).

  • Uptake Termination and Washing: Rapidly aspirate the labeling medium and wash the cells three times with ice-cold PBS to remove any extracellular tracer.

  • Metabolite Extraction:

    • Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex and incubate on ice to precipitate proteins.

    • Centrifuge at high speed (e.g., 15,000 x g) at 4°C.

    • Collect the supernatant containing the polar metabolites.

  • Sample Preparation for Mass Spectrometry: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried sample can then be reconstituted in a suitable solvent for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Separate the metabolites using liquid chromatography (LC), often with a column designed for polar molecules (e.g., HILIC).

    • Detect and quantify the 13C-labeled 2-FDG-6-phosphate and other downstream metabolites using a tandem mass spectrometer (MS/MS) operating in a suitable mode (e.g., selected reaction monitoring, SRM).

  • Data Analysis: The extent of 13C incorporation into different metabolites is determined by analyzing the mass isotopologue distribution. This data can then be used in metabolic flux analysis models to calculate the rates of metabolic pathways.

Visualization of Experimental Workflow

Experimental_Workflow cluster_radiolabeled Radiolabeled 2-FDG Assay cluster_13C 2-FDG-13C6 Assay R_start Seed Cells R_starve Serum & Glucose Starvation R_start->R_starve R_stim Stimulation (optional) R_starve->R_stim R_uptake Add [3H] or [14C]-2-FDG R_stim->R_uptake R_wash Wash with Cold PBS R_uptake->R_wash R_lyse Cell Lysis R_wash->R_lyse R_quant Scintillation Counting R_lyse->R_quant R_norm Normalize to Protein R_quant->R_norm C_start Seed Cells C_starve Serum & Glucose Starvation C_start->C_starve C_uptake Add 2-FDG-13C6 C_starve->C_uptake C_wash Wash with Cold PBS C_uptake->C_wash C_extract Metabolite Extraction C_wash->C_extract C_prep Sample Prep for MS C_extract->C_prep C_ms LC-MS/MS Analysis C_prep->C_ms C_flux Metabolic Flux Analysis C_ms->C_flux

Workflow for 2-FDG uptake assays.

Conclusion

The cellular uptake of this compound is a complex, regulated process that serves as a powerful indicator of cellular metabolic activity. Primarily mediated by GLUT transporters and followed by intracellular phosphorylation and trapping, its quantification provides valuable insights into both normal physiology and disease states, particularly in oncology. The regulatory roles of key signaling pathways such as PI3K/Akt, AMPK, and HIF-1α highlight potential targets for therapeutic intervention. The experimental protocols detailed in this guide provide a framework for researchers to accurately measure and interpret the uptake of this important glucose analog, thereby facilitating further advancements in our understanding of cellular metabolism and the development of novel diagnostic and therapeutic strategies.

References

Pharmacokinetics of 2-Deoxy-2-fluoro-D-glucose-¹³C₆ in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of 2-Deoxy-2-fluoro-D-glucose-¹³C₆ (¹³C₆-FDG) in animal models. While specific pharmacokinetic data for the ¹³C₆-labeled analog is limited in publicly available literature, this document compiles and extrapolates key data from studies on its radiolabeled counterpart, [¹⁸F]-FDG, and the related compound 2-deoxy-D-glucose (2-DG), to provide a robust predictive framework. This guide is intended to assist researchers in designing and interpreting studies involving this stable isotope-labeled glucose analog.

Introduction

2-Deoxy-2-fluoro-D-glucose (FDG) is a glucose analog that is avidly taken up by cells with high glucose metabolism, such as cancer cells. The carbon-13 labeled version, ¹³C₆-FDG, serves as a non-radioactive tracer for studying glucose uptake and metabolism via mass spectrometry-based techniques. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is critical for the design of preclinical studies and the interpretation of metabolic flux analyses. This document summarizes key pharmacokinetic parameters, biodistribution data, and detailed experimental protocols relevant to the study of ¹³C₆-FDG in common animal models.

Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of 2-Deoxy-D-glucose in Rats

ParameterValueAnimal ModelRoute of AdministrationSource
Half-life (t½)2-3 hoursSprague-Dawley RatsIntragastric[1]
Time to Maximum Concentration (Tmax)~0.5 hoursSprague-Dawley RatsIntragastric[1]
Clearance (Cl/F)Varies with doseSprague-Dawley RatsIntragastric[1]
Dephosphorylation Rate Constant (k4*) in Brain0.0158 - 0.0385 min⁻¹RatsIntraperitoneal[2]

Table 2: Tissue Distribution of 2-Deoxy-D-glucose Analogs in Rodents

TissueRelative Uptake/DistributionAnimal ModelCompoundCommentsSource
BrainHighRat2-DGHigh uptake due to glucose dependence.[2][3]
HeartHighMouseFDGAccumulates in the form of FDG-6-phosphate and FDM-6-phosphate. Clearance is slow.[4]
LiverModerateMouseFDGClearance is rapid.[4]
Skeletal MuscleVariableRat2-DGUptake is dependent on physiological state (e.g., fasting).[5]
Brown Adipose TissueHighMouse2-DGHigh glucose utilization, especially in cold-acclimated animals.[6]
BloodRapid ClearanceMouseFDGRapid clearance from the bloodstream.[4]

Experimental Protocols

Animal Handling and Preparation for Pharmacokinetic Studies

Proper animal handling is crucial for obtaining reliable and reproducible pharmacokinetic data. The following protocol outlines key considerations for studies in rodents.

  • Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the experiment.

  • Fasting: To reduce variability in glucose metabolism, animals are typically fasted overnight (approximately 12-16 hours) with free access to water.[7]

  • Anesthesia: For procedures requiring immobilization, such as serial blood sampling or imaging, isoflurane (B1672236) is a commonly used anesthetic as it has minimal effects on glucose metabolism compared to agents like ketamine/xylazine.

  • Temperature Maintenance: Body temperature should be maintained at 37°C using a heating pad or lamp to prevent hypothermia-induced changes in metabolism.

Administration of ¹³C₆-FDG

¹³C₆-FDG can be administered via various routes depending on the experimental objective.

  • Intravenous (IV) Injection: For rapid delivery and to bypass absorption variability, IV injection via the tail vein is preferred for pharmacokinetic studies.

  • Intraperitoneal (IP) Injection: A common and less technically demanding route for systemic administration.

  • Oral Gavage: Used for studying oral absorption and bioavailability.

Blood Sampling

Serial blood samples are collected to determine the plasma concentration-time profile of ¹³C₆-FDG.

  • Sampling Sites: Common sites for repeated blood sampling in rodents include the tail vein, saphenous vein, or via a surgically implanted catheter in the jugular or carotid artery for more frequent sampling.

  • Sample Collection: Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Separation: Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Tissue Collection and Processing

For biodistribution studies, tissues are collected at a terminal time point.

  • Euthanasia: Animals are euthanized at predetermined times after ¹³C₆-FDG administration.

  • Tissue Harvesting: Tissues of interest are rapidly excised, weighed, and flash-frozen in liquid nitrogen.

  • Homogenization: Tissues are homogenized in a suitable buffer for subsequent extraction and analysis.

Sample Preparation for LC-MS/MS Analysis

Accurate quantification of ¹³C₆-FDG in biological matrices requires efficient extraction and removal of interfering substances.

A simple and common method for removing proteins from plasma samples.[8][9][10]

  • To a 100 µL plasma sample, add 300-400 µL of ice-cold acetonitrile (B52724) or methanol.[8][10]

  • Vortex vigorously for 1-2 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant for LC-MS/MS analysis.

An alternative method for sample cleanup, particularly for removing lipids.[11]

  • To a plasma sample, add an immiscible organic solvent (e.g., methyl tert-butyl ether).

  • Vortex to partition the analyte into the organic layer.

  • Separate the organic layer and evaporate to dryness.

  • Reconstitute the residue in a mobile phase-compatible solvent for analysis.

Visualizations

Metabolic Pathway of 2-Deoxy-2-fluoro-D-glucose

FDG_Metabolism cluster_intracellular Intracellular Space 13C6-FDG_ext ¹³C₆-FDG 13C6-FDG_int ¹³C₆-FDG 13C6-FDG_ext->13C6-FDG_int GLUTs 13C6-FDG-6P ¹³C₆-FDG-6-Phosphate 13C6-FDG_int->13C6-FDG-6P Hexokinase 13C6-FDM-6P ¹³C₆-FDM-6-Phosphate 13C6-FDG-6P->13C6-FDM-6P Phosphomannose Isomerase Further_Metabolism Limited Further Metabolism 13C6-FDG-6P->Further_Metabolism

Caption: Metabolic fate of ¹³C₆-FDG following cellular uptake.

Experimental Workflow for a Pharmacokinetic Study

PK_Workflow A Animal Preparation (Fasting, Anesthesia) B ¹³C₆-FDG Administration (e.g., IV Injection) A->B C Serial Blood Sampling B->C H Terminal Tissue Collection (for Biodistribution) B->H Terminal Point D Plasma Separation C->D E Sample Preparation (Protein Precipitation) D->E F LC-MS/MS Analysis E->F G Data Analysis (Pharmacokinetic Modeling) F->G I Tissue Homogenization and Extraction H->I I->F

Caption: Typical workflow for a pharmacokinetic study of ¹³C₆-FDG in rodents.

Conclusion

This technical guide provides a foundational understanding of the pharmacokinetics of 2-Deoxy-2-fluoro-D-glucose-¹³C₆ in animal models, primarily by leveraging data from its analogs. The provided data tables, detailed experimental protocols, and visualizations serve as a valuable resource for researchers in the fields of metabolic research and drug development. While direct pharmacokinetic studies on ¹³C₆-FDG are warranted to refine these predictive models, the information compiled herein offers a strong starting point for the design and execution of robust preclinical investigations.

References

Methodological & Application

Application Notes and Protocols for 2-Deoxy-2-fluoro-D-glucose-¹³C₆ NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for elucidating molecular structures and probing metabolic pathways. The use of stable isotope-labeled compounds, such as 2-Deoxy-2-fluoro-D-glucose-¹³C₆ (2-FDG-¹³C₆), provides a powerful tool for tracing the metabolic fate of glucose analogs in various biological systems. As a uniformly ¹³C-labeled molecule, 2-FDG-¹³C₆ allows for unambiguous tracking of all carbon atoms, offering high sensitivity and resolution in ¹³C NMR experiments. This is particularly valuable in cancer research and neurology, where its radiolabeled counterpart, [¹⁸F]FDG, is a cornerstone of Positron Emission Tomography (PET). These application notes provide detailed protocols for the preparation and NMR analysis of 2-FDG-¹³C₆.

Metabolic Significance of 2-Deoxy-2-fluoro-D-glucose

2-Deoxy-2-fluoro-D-glucose is taken up by cells through glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to 2-deoxy-2-fluoro-D-glucose-6-phosphate (2-FDG-6P). Unlike glucose-6-phosphate, 2-FDG-6P is a poor substrate for further metabolism in the glycolytic pathway and the pentose (B10789219) phosphate (B84403) pathway. This metabolic trapping allows for its accumulation in tissues with high glucose uptake, such as tumors.[1][2] In some biological systems, 2-FDG can be further metabolized to 2-deoxy-2-fluoro-D-mannose (FDM) and incorporated into nucleotide diphosphate (B83284) derivatives.[1][2]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2-FDG-13C6_ext 2-FDG-¹³C₆ 2-FDG-13C6_int 2-FDG-¹³C₆ 2-FDG-13C6_ext->2-FDG-13C6_int Glucose Transporter 2-FDG-6P-13C6 2-FDG-¹³C₆-6-phosphate 2-FDG-13C6_int->2-FDG-6P-13C6 Hexokinase Metabolic_Trap Metabolic Trapping 2-FDG-6P-13C6->Metabolic_Trap

Caption: Simplified metabolic fate of 2-FDG-¹³C₆.

Quantitative Data: Expected ¹³C Chemical Shifts and ¹³C-¹⁹F Coupling Constants

When dissolved in an aqueous solution, 2-Deoxy-2-fluoro-D-glucose-¹³C₆ will exist as an equilibrium mixture of α and β anomers. The ¹³C chemical shifts are sensitive to this anomeric configuration. The presence of the fluorine atom at the C2 position will induce splitting of the carbon signals due to spin-spin coupling, providing valuable structural information. The following table summarizes the expected ¹³C chemical shifts, based on data for D-glucose, and the expected ¹³C-¹⁹F coupling constants based on studies of glycosyl fluorides.

Carbon AtomExpected Chemical Shift (δ) for α-anomer (ppm)Expected Chemical Shift (δ) for β-anomer (ppm)Expected ¹JCF (Hz)Expected ²JCF (Hz)Expected ³JCF (Hz)
C1~92-93~96-97-~25-40-
C2~90-94 (doublet)~90-94 (doublet)~180-200-~20-25
C3~72-73~75-76-~20-25-
C4~70-71~70-71--Small
C5~72-73~76-77--Small
C6~61-62~61-62---

Note: Chemical shifts are referenced to an external standard (e.g., DSS or TSP) and can be influenced by solvent, pH, and temperature. Coupling constants are absolute values.

Experimental Protocols

A general workflow for the NMR analysis of 2-FDG-¹³C₆ involves sample preparation, data acquisition, and data processing.

A Sample Preparation B NMR Data Acquisition A->B C Data Processing & Analysis B->C D Structure & Dynamics Information C->D

Caption: General experimental workflow for NMR analysis.

Sample Preparation for in vitro NMR
  • Weigh Sample: Accurately weigh 10-50 mg of 2-Deoxy-2-fluoro-D-glucose-¹³C₆ for optimal signal-to-noise in ¹³C NMR experiments.[3]

  • Dissolve: Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or a deuterated buffer solution.[3]

  • Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[4][5] This is crucial to avoid distortion of the magnetic field homogeneity.[4]

  • Internal Standard: Add a small amount of an internal reference standard, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for accurate chemical shift referencing.

  • Labeling: Clearly label the NMR tube with the sample identification.[6]

NMR Data Acquisition Protocol

The following are generalized protocols. Instrument-specific parameters should be optimized by the user.

A. 1D ¹³C{¹H} NMR (Proton-Decoupled)

This is the most direct method to observe the ¹³C-labeled carbon atoms.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

  • Key Parameters:

    • Spectral Width (SW): ~200 ppm (centered around 100 ppm).

    • Number of Scans (NS): 1024 to 4096 (or more, depending on concentration).

    • Relaxation Delay (D1): 2.0-5.0 seconds.

    • Acquisition Time (AQ): 1.0-2.0 seconds.

    • Temperature: 298 K (25 °C).

B. 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC)

This experiment identifies all carbons with attached protons.

  • Pulse Program: Edited HSQC with gradient selection (e.g., hsqcedetgpsp on Bruker systems). This allows CH₂ groups to be phased opposite to CH/CH₃ groups.

  • Key Parameters:

    • Spectral Width (F2 - ¹H): ~6-8 ppm (centered around 4.0 ppm).

    • Spectral Width (F1 - ¹³C): ~80-100 ppm (covering the 60-100 ppm region for glucose).

    • Number of Increments (F1): 256 to 512.

    • Number of Scans (NS): 4 to 16 per increment.

    • Relaxation Delay (D1): 1.5-2.0 seconds.

    • ¹JCH Coupling Constant: Optimized for ~145 Hz.

Data Presentation

The acquired data should be processed (Fourier transformation, phasing, and baseline correction) and analyzed. The chemical shifts of all six carbons for both anomers should be determined and reported. The C-F coupling constants, particularly ¹J(C2,F) and ²J(C1,F), ²J(C3,F), should be measured from the high-resolution ¹³C spectrum.

Table of Experimental NMR Data for 2-Deoxy-2-fluoro-D-glucose-¹³C₆ in D₂O at 298 K

Carbon AtomAnomerChemical Shift (δ) (ppm)¹³C-¹⁹F Coupling Constant (J) (Hz)
C1α²J =
β²J =
C2α¹J =
β¹J =
C3α²J =
β²J =
C4α
β
C5α
β
C6α
β

Conclusion

The use of 2-Deoxy-2-fluoro-D-glucose-¹³C₆ in conjunction with NMR spectroscopy offers a robust platform for investigating glucose metabolism and the effects of therapeutic agents on cellular energy pathways. The protocols and data presented here provide a framework for researchers to design and execute their own NMR-based metabolic studies with this valuable isotopic tracer.

References

Application Notes and Protocols for Using 2-Deoxy-2-fluoro-D-glucose-13C6 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxy-2-fluoro-D-glucose-13C6 (2-FDG-13C6) is a stable isotope-labeled analog of glucose that has emerged as a powerful tool in metabolic research. This non-radioactive tracer allows for the precise tracking and quantification of glucose uptake and the initial steps of glycolysis within cells using mass spectrometry (MS). Unlike its radioactive counterpart, [18F]FDG, used in Positron Emission Tomography (PET), 2-FDG-13C6 is suitable for laboratory-based metabolomics studies, offering high sensitivity and specificity.

Once transported into the cell by glucose transporters (GLUTs), 2-FDG-13C6 is phosphorylated by hexokinase to this compound-6-phosphate (2-FDG-13C6-6P). Due to the fluorine substitution at the C2 position, 2-FDG-13C6-6P cannot be further metabolized by phosphoglucose (B3042753) isomerase and is effectively trapped within the cell.[1] This accumulation allows for a robust measurement of glucose uptake rates. The incorporation of six carbon-13 atoms provides a distinct mass shift, enabling clear differentiation from its unlabeled counterpart and other metabolites in complex biological samples.

These application notes provide detailed protocols for the use of 2-FDG-13C6 in cell culture experiments coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of glucose uptake.

Applications

  • Quantitative Analysis of Glucose Uptake: Directly measure the rate of glucose transport into cells under various experimental conditions.

  • High-Throughput Screening: Screen compound libraries for their effects on glucose metabolism in cancer cells or other disease models.

  • Metabolic Flux Analysis: While 2-FDG-13C6 is primarily a tracer for glucose uptake, it can be used in conjunction with other stable isotope tracers (e.g., [U-13C]-glucose) to dissect metabolic pathways.

  • Drug Development: Evaluate the mechanism of action of drugs that target glucose metabolism and identify potential biomarkers of drug response.

Experimental Protocols

Protocol 1: Cell Culture and Labeling with this compound

This protocol is designed for adherent mammalian cells and can be adapted for suspension cultures.

Materials:

  • This compound

  • Mammalian cell line of interest (e.g., MCF-7, A549, etc.)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Glucose-free cell culture medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • 6-well or 12-well cell culture plates

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of the experiment. Culture the cells in their complete growth medium.

  • Media Preparation: On the day of the experiment, prepare the labeling medium. Supplement glucose-free medium with 2-FDG-13C6 to a final concentration of 100 µM to 1 mM. The optimal concentration should be determined empirically for each cell line and experimental condition. Also, supplement the medium with 10% dFBS. Pre-warm the labeling medium to 37°C.

  • Cell Washing: Aspirate the complete growth medium from the cell culture plates. Gently wash the cells once with pre-warmed PBS to remove any residual glucose.

  • Labeling: Aspirate the PBS and add the pre-warmed 2-FDG-13C6 labeling medium to each well.

  • Incubation: Incubate the cells for a specific period (e.g., 15, 30, 60 minutes). The optimal incubation time will depend on the glucose uptake rate of the cell line and should be determined in a time-course experiment.

  • Metabolism Quenching: After the desired incubation time, immediately proceed to the metabolite extraction protocol to quench metabolic activity.

Protocol 2: Metabolite Extraction

This protocol is for the extraction of polar metabolites from adherent cells.

Materials:

  • Ice-cold 80% Methanol (B129727) (LC-MS grade), stored at -80°C

  • Ice-cold Milli-Q water

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated centrifuge (4°C)

  • Vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Quenching and Cell Lysis: Place the cell culture plates on ice. Immediately aspirate the labeling medium.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.

  • Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Vortex the tubes vigorously for 30 seconds and incubate at -20°C for 1 hour to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator.

  • Storage: Store the dried metabolite pellets at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This protocol provides a starting point for the analysis of 2-FDG-13C6 and its phosphorylated form. Method optimization for your specific instrumentation is recommended.

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • Analytical column suitable for polar metabolites (e.g., HILIC or a C18 column designed for polar compounds)

  • Tandem mass spectrometer

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase conditions (e.g., 95% Mobile Phase A: 5% Mobile Phase B). Vortex briefly and centrifuge to pellet any insoluble material. Transfer the supernatant to autosampler vials.

  • LC Separation:

    • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.2 mL/min

    • Gradient:

      • 0-1.5 min: 85% B

      • 1.5-5.5 min: Linear gradient to 30% B

      • 5.5-8 min: Hold at 30% B

      • 8-10 min: Linear gradient back to 85% B

      • 10-12 min: Re-equilibration at 85% B

  • MS/MS Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: The following are predicted MRM transitions. These should be optimized for your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound187.195.115
187.165.125
This compound-6-phosphate267.197.0 (H2PO4-)20
267.179.0 (PO3-)30

Data Presentation

Quantitative data should be summarized in tables for clear comparison. The following table is an example of how to present the relative abundance of 2-FDG-13C6-6-phosphate in different cell lines under varying conditions.

Table 1: Relative Abundance of this compound-6-phosphate

Cell LineConditionPeak Area (Arbitrary Units)Standard DeviationFold Change vs. Control
MCF-7Control1,250,000150,0001.0
MCF-7Drug A (1 µM)625,00080,0000.5
A549Control2,500,000300,0001.0
A549Drug A (1 µM)2,000,000250,0000.8

Visualization of Pathways and Workflows

Glycolytic Pathway and 2-FDG-13C6 Metabolism

Glycolysis_2FDG cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2FDG_13C6_ext 2-FDG-13C6 GLUT GLUT 2FDG_13C6_ext->GLUT Glucose_ext Glucose Glucose_ext->GLUT 2FDG_13C6_int 2-FDG-13C6 GLUT->2FDG_13C6_int Glucose_int Glucose GLUT->Glucose_int 2FDG_13C6_6P 2-FDG-13C6-6-Phosphate (Trapped) 2FDG_13C6_int->2FDG_13C6_6P ATP -> ADP G6P Glucose-6-Phosphate Glucose_int->G6P ATP -> ADP Glycolysis Further Glycolysis G6P->Glycolysis 2FDG_13C6_6P->Glycolysis Inhibited Hexokinase Hexokinase Hexokinase->G6P Hexokinase->2FDG_13C6_6P

Caption: Metabolism of 2-FDG-13C6 in the glycolytic pathway.

Experimental Workflow

Experimental_Workflow Cell_Culture 1. Cell Culture (Adherent or Suspension) Labeling 2. Labeling with 2-FDG-13C6 Cell_Culture->Labeling Quenching 3. Metabolism Quenching (Ice-cold PBS wash) Labeling->Quenching Extraction 4. Metabolite Extraction (80% Methanol) Quenching->Extraction Drying 5. Sample Drying (Vacuum Concentrator) Extraction->Drying Reconstitution 6. Sample Reconstitution Drying->Reconstitution LCMS 7. LC-MS/MS Analysis Reconstitution->LCMS Data_Analysis 8. Data Analysis (Peak Integration, Quantification) LCMS->Data_Analysis

Caption: Experimental workflow for 2-FDG-13C6 analysis.

Logical Relationship for MRM Transition Selection

MRM_Logic Analyte Analyte of Interest (e.g., 2-FDG-13C6-6P) Precursor Select Precursor Ion (Quadrupole 1) Analyte->Precursor Fragmentation Fragment Precursor Ion (Collision Cell) Precursor->Fragmentation Product Select Specific Product Ion (Quadrupole 3) Fragmentation->Product Detection Detection and Quantification Product->Detection

Caption: Logic for MRM-based quantification.

References

Application Notes: 2-Deoxy-2-fluoro-D-glucose-¹³C₆ for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolic Flux Analysis (MFA) is a critical technique used to quantify the rates of metabolic reactions within biological systems. The use of stable isotope tracers, particularly those labeled with ¹³C, is the gold standard for elucidating the activity of metabolic pathways. 2-Deoxy-2-fluoro-D-glucose-¹³C₆ (2-FDG-¹³C₆) is a specialized stable isotope tracer designed for the precise quantification of glucose uptake and phosphorylation, the initial and often rate-limiting steps of glycolysis.

Unlike uniformly labeled glucose (e.g., [U-¹³C₆]glucose), which is used to trace carbon transitions throughout the entire central carbon metabolism, 2-FDG-¹³C₆ is a glucose analog.[1] It is recognized and transported into the cell by glucose transporters (GLUTs) and is a substrate for hexokinase (HK), which phosphorylates it to 2-deoxy-2-fluoro-D-glucose-¹³C₆-6-phosphate (2-FDG-¹³C₆-6-P).[2] However, due to the fluorine substitution at the C2 position, 2-FDG-¹³C₆-6-P cannot be isomerized by phosphoglucose (B3042753) isomerase and does not proceed further down the glycolytic pathway.[1] This leads to its intracellular accumulation. By measuring the rate of 2-FDG-¹³C₆-6-P accumulation using mass spectrometry, researchers can obtain a highly accurate and direct measurement of the glucose transport and phosphorylation flux.

This application note provides a detailed protocol for using 2-FDG-¹³C₆ in in vitro cell culture systems for the purpose of metabolic flux analysis, targeted at researchers, scientists, and professionals in drug development.

Principle of 2-FDG-¹³C₆ Tracing

The methodology is based on the metabolic trapping of the tracer. Once inside the cell, 2-FDG-¹³C₆ is rapidly phosphorylated. The resulting 2-FDG-¹³C₆-6-P is a charged molecule that cannot easily exit the cell and is not a substrate for downstream glycolytic enzymes.[2] Therefore, the rate of its accumulation provides a direct readout of the combined rates of glucose transport and hexokinase activity. This makes it an invaluable tool for studying the regulation of these specific steps, particularly in cancer metabolism where glucose uptake is often highly upregulated (the Warburg effect).[3]

Diagram: Metabolic Fate of 2-FDG-¹³C₆ vs. Glucose

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Glucose_ext Glucose GLUT GLUT Transporter Glucose_ext->GLUT FDG_C13_ext 2-FDG-¹³C₆ FDG_C13_ext->GLUT Glucose_int Glucose-¹³C₆ HK Hexokinase (HK) Glucose_int->HK Phosphorylation FDG_C13_int 2-FDG-¹³C₆ FDG_C13_int->HK Phosphorylation G6P G6P-¹³C₆ PGI PGI G6P->PGI Further Metabolism FDG_6P 2-FDG-¹³C₆-6-P (Trapped) FDG_6P->PGI Metabolism Blocked Glycolysis Downstream Glycolysis & TCA Cycle GLUT->Glucose_int GLUT->FDG_C13_int HK->G6P HK->FDG_6P PGI->Glycolysis Further Metabolism

Caption: Metabolic fate of 2-FDG-¹³C₆ versus glucose.

Applications

  • Cancer Metabolism Research: Directly quantify the elevated glucose uptake in cancer cells and assess the efficacy of drugs that target glucose transport or hexokinase activity.[4]

  • Drug Development: Screen compounds for their effects on the initial steps of glycolysis, providing a clear and direct measure of target engagement.

  • Neurobiology: Study glucose utilization rates in neuronal and glial cells under various physiological and pathological conditions.

  • Diabetes and Metabolic Disorders: Investigate defects in glucose uptake in tissues like muscle and adipose in response to insulin (B600854) stimulation.[5]

Experimental Protocol: In Vitro 2-FDG-¹³C₆ Labeling

This protocol provides a methodology for measuring glucose uptake flux in adherent cancer cell lines.

Materials and Reagents
  • 2-Deoxy-2-fluoro-D-glucose-¹³C₆ (2-FDG-¹³C₆)

  • Cell culture medium (e.g., DMEM, RPMI-1640) without glucose

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Metabolite Extraction Solution: 80:20 Methanol (B129727):Water (v/v), pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes, 1.5 mL

  • Liquid nitrogen

Experimental Workflow

A 1. Cell Seeding & Culture B 2. Glucose Starvation (Optional, 1 hr) A->B C 3. Isotope Labeling (Time Course: 0, 2, 5, 10, 15 min) B->C D 4. Rapid Quenching (Wash with ice-cold PBS) C->D E 5. Metabolite Extraction (-80°C Methanol/Water) D->E F 6. Cell Lysis & Collection E->F G 7. Sample Processing (Centrifugation) F->G H 8. LC-MS/MS Analysis G->H I 9. Data Analysis & Flux Calculation H->I

Caption: High-level workflow for 2-FDG-¹³C₆ metabolic flux analysis.

Detailed Procedure
  • Cell Culture:

    • Seed cells (e.g., HeLa, A549) in 6-well plates at a density that ensures they reach ~80% confluency on the day of the experiment.

    • Culture cells in their standard growth medium overnight under standard conditions (37°C, 5% CO₂).

  • Preparation for Labeling:

    • Prepare the labeling medium: Glucose-free DMEM supplemented with 10% dFBS and a known physiological concentration of 2-FDG-¹³C₆ (e.g., 5-10 mM). Warm to 37°C before use.

    • On the day of the experiment, aspirate the growth medium from the wells.

    • Gently wash the cells once with warm PBS to remove any residual glucose.

    • (Optional) For studies involving stimulation (e.g., insulin), you may pre-incubate cells in glucose-free medium for 1 hour.

  • Isotope Labeling (Time Course):

    • To start the labeling, add 1 mL of the pre-warmed 2-FDG-¹³C₆ labeling medium to each well. This experiment should be performed as a time course. Recommended time points are 0, 2, 5, 10, and 15 minutes. The '0' minute time point serves as a background control.

    • For each time point, perform the experiment in triplicate.

  • Metabolism Quenching and Metabolite Extraction:

    • At the end of each time point, rapidly aspirate the labeling medium.

    • Immediately place the plate on ice and wash the cells twice with 2 mL of ice-cold PBS. This step must be done quickly to halt metabolic activity.

    • After the final wash, aspirate all residual PBS.

    • Place the plate on a bed of dry ice or in a container with liquid nitrogen to flash-freeze the cell monolayer.

    • Add 1 mL of pre-chilled (-80°C) 80% methanol extraction solution to each well.

    • Incubate the plates at -80°C for at least 15 minutes.

  • Sample Collection and Processing:

    • Scrape the frozen cell lysate from the bottom of the well using a cell scraper.

    • Transfer the entire lysate to a pre-chilled 1.5 mL microcentrifuge tube.

    • Centrifuge the tubes at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for analysis.

    • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

LC-MS/MS Analysis
  • Reconstitute the dried metabolite extracts in a suitable volume of solvent compatible with your Liquid Chromatography (LC) system (e.g., 50 µL of 50:50 Methanol:Water).

  • Analyze the samples using an LC-MS/MS system equipped with a column suitable for polar metabolite separation (e.g., HILIC).

  • Develop a Multiple Reaction Monitoring (MRM) method to specifically detect and quantify the mass transition for 2-FDG-¹³C₆-6-P. The parent ion will be the mass of the fully labeled molecule, and the fragment ion will typically be the phosphate (B84403) group or another characteristic fragment.

Data Analysis and Interpretation

  • Quantification: The peak area of the 2-FDG-¹³C₆-6-P MRM transition is determined for each sample at each time point.

  • Normalization: The peak area should be normalized to the amount of protein in the corresponding well (measured from the pellet after extraction using a BCA assay) or to cell number.

  • Flux Calculation: Plot the normalized, background-subtracted peak area of 2-FDG-¹³C₆-6-P against time (in minutes). The initial, linear portion of this curve represents the rate of accumulation. The slope of this linear regression is the glucose uptake and phosphorylation flux.

Flux (units/min/mg protein) = Slope of the linear fit of [Normalized 2-FDG-¹³C₆-6-P] vs. Time

Diagram: Data Interpretation Logic

cluster_input Experimental Data cluster_processing Analysis Steps cluster_output Result A LC-MS Peak Area of 2-FDG-¹³C₆-6-P at each time point C Normalize Peak Area to Protein/Cell Count A->C B Protein concentration or cell count for each sample B->C D Plot Normalized Area vs. Time C->D E Perform Linear Regression on the initial time points D->E F Slope = Glucose Uptake Flux E->F

Caption: Logical workflow for calculating flux from raw data.

Quantitative Data Summary

The following table presents typical glucose uptake rates for common cancer cell lines, as determined by ¹³C metabolic flux analysis. These values provide a reference range for fluxes that can be precisely measured using the 2-FDG-¹³C₆ tracer.[3] Fluxes are reported in nmol/10⁶ cells/h.

Cell LineCancer TypeGlucose Uptake Flux (nmol/10⁶ cells/h)
A549 Lung Carcinoma250 - 400
HCT116 Colon Carcinoma300 - 500
HeLa Cervical Cancer200 - 350
MCF-7 Breast Cancer150 - 250
PC-3 Prostate Cancer180 - 300

Note: These values are approximate and can vary significantly based on culture conditions, medium composition, and cell passage number.

References

Application Notes and Protocols for ¹³C Tracer Studies with 2-Deoxy-2-fluoro-D-glucose-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracer analysis is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in biological systems. 2-Deoxy-2-fluoro-D-glucose (FDG), a glucose analog, is widely used in positron emission tomography (PET) to visualize glucose uptake, particularly in oncology. When labeled with the stable isotope carbon-13 (¹³C), as in 2-Deoxy-2-fluoro-D-glucose-¹³C₆ (¹³C₆-FDG), it becomes a valuable tracer for metabolic studies using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

These application notes provide detailed protocols for performing ¹³C tracer studies with ¹³C₆-FDG in both in vitro and in vivo settings. The methodologies cover experimental design, sample preparation, and data analysis, with a focus on providing researchers with the tools to investigate glucose uptake and the initial steps of glycolysis.

Principle of ¹³C₆-FDG Tracing

¹³C₆-FDG, like its radioactively labeled counterpart, is transported into cells via glucose transporters (GLUTs). Once inside the cell, it is phosphorylated by hexokinase to ¹³C₆-FDG-6-phosphate.[1] This phosphorylated form is then trapped within the cell as it cannot be further metabolized in the glycolytic pathway or the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][2] This metabolic trapping allows for the measurement of glucose uptake and hexokinase activity. By tracing the incorporation of the ¹³C labels into FDG-6-phosphate, researchers can gain insights into the regulation of these key metabolic steps under various physiological and pathological conditions.

Applications

  • Cancer Metabolism Research: Investigate the Warburg effect and enhanced glucose uptake in tumor cells.

  • Drug Development: Evaluate the effects of therapeutic agents on glucose metabolism and transport.

  • Neurobiology: Study glucose metabolism in the brain under normal and diseased states.

  • Metabolic Disorders: Assess alterations in glucose uptake and phosphorylation in conditions like diabetes and obesity.

Data Presentation

The quantitative data from ¹³C₆-FDG tracer studies can be summarized in structured tables to facilitate comparison between different experimental conditions.

Table 1: Mass Isotopomer Distribution of FDG-6-Phosphate in Cultured Cells

Cell Line/ConditionM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Control2.5 ± 0.50.8 ± 0.20.3 ± 0.10.1 ± 0.00.1 ± 0.04.2 ± 0.892.0 ± 1.5
Treatment X15.8 ± 2.11.5 ± 0.40.5 ± 0.10.2 ± 0.00.1 ± 0.08.5 ± 1.273.4 ± 3.2
Treatment Y5.1 ± 0.91.0 ± 0.30.4 ± 0.10.1 ± 0.00.1 ± 0.05.3 ± 0.988.0 ± 2.0

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms. Data are presented as mean ± standard deviation.

Table 2: Relative Abundance of ¹³C₆-FDG-6-Phosphate in Tissues from in vivo Study

TissueControl (Normalized Abundance)Treatment Z (Normalized Abundance)p-value
Tumor1.00 ± 0.150.45 ± 0.08<0.01
Liver0.65 ± 0.110.58 ± 0.10>0.05
Brain1.20 ± 0.201.15 ± 0.18>0.05
Muscle0.30 ± 0.050.28 ± 0.06>0.05

Normalized abundance is relative to the control tumor group. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vitro ¹³C₆-FDG Tracing in Cultured Cells

This protocol outlines a general procedure for conducting a ¹³C₆-FDG tracing experiment in adherent cell culture.

1.1. Materials

  • Cells of interest

  • Complete cell culture medium

  • Glucose-free cell culture medium

  • 2-Deoxy-2-fluoro-D-glucose-¹³C₆ (¹³C₆-FDG)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell scrapers, ice-cold

  • Liquid nitrogen

  • -80°C freezer

  • Extraction solvent (e.g., 80% methanol, -80°C)

1.2. Procedure

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with ¹³C₆-FDG to the desired final concentration (e.g., 1-10 mM). Prepare a parallel control medium with unlabeled FDG.

  • Tracer Introduction:

    • Aspirate the standard culture medium.

    • Wash the cells once with sterile PBS.

    • Add the pre-warmed ¹³C₆-FDG labeling medium to the cells.

  • Incubation: Incubate the cells for a predetermined period. Given that FDG is a metabolic inhibitor, shorter incubation times (e.g., 15-60 minutes) are recommended to primarily capture uptake and phosphorylation before significant downstream effects on cell metabolism occur.

  • Metabolism Quenching and Cell Harvesting:

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to remove extracellular tracer.

    • Quench metabolism by adding liquid nitrogen directly to the plate.[3]

    • Place the plate on dry ice and add a small volume of ice-cold extraction solvent.

    • Scrape the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.

  • Metabolite Extraction:

    • Vortex the cell lysate vigorously.

    • Incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube for analysis.

Protocol 2: In Vivo ¹³C₆-FDG Tracing in a Mouse Xenograft Model

This protocol is adapted from established methods for in vivo glucose tracing and is suitable for studying ¹³C₆-FDG metabolism in tumor xenografts.[4][5]

2.1. Materials

  • Tumor-bearing mice

  • 2-Deoxy-2-fluoro-D-glucose-¹³C₆ (¹³C₆-FDG) solution (sterile, injectable)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

  • Liquid nitrogen

  • -80°C freezer

  • Homogenizer

  • Extraction solvent (e.g., methanol:chloroform:water)

2.2. Procedure

  • Tracer Administration:

    • Anesthetize the mouse.

    • Administer the ¹³C₆-FDG solution via tail vein injection or intraperitoneal injection. A bolus injection is common for short-term labeling. The dosage will need to be optimized for the specific animal model and experimental goals.

  • Labeling Period: Allow the tracer to circulate and be taken up by tissues. A typical labeling period for in vivo studies is 30-90 minutes.

  • Tissue Collection:

    • At the end of the labeling period, euthanize the mouse by an approved method.

    • Rapidly dissect the tissues of interest (e.g., tumor, liver, brain).

    • Immediately freeze the tissues in liquid nitrogen to quench metabolism.

  • Metabolite Extraction:

    • Store tissues at -80°C until extraction.

    • Pulverize the frozen tissue using a liquid nitrogen-cooled mortar and pestle or a cryomill.

    • Add a pre-chilled extraction solvent to the powdered tissue. A common biphasic extraction uses a methanol/water mixture followed by chloroform.[4]

    • Homogenize the sample thoroughly.

    • Centrifuge to pellet the tissue debris and separate the polar and non-polar phases.

    • Collect the polar phase (containing FDG-6-phosphate) for analysis.

Data Analysis

The extracted metabolites are typically analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

3.1. LC-MS Analysis

  • Separate metabolites using an appropriate LC method (e.g., HILIC for polar metabolites).

  • Detect the mass-to-charge ratio (m/z) of the metabolites using a high-resolution mass spectrometer.

  • Identify ¹³C₆-FDG-6-phosphate based on its accurate mass and retention time.

3.2. Mass Isotopomer Distribution (MID) Analysis

  • Data Extraction: Extract the ion chromatograms for all possible mass isotopologues of FDG-6-phosphate (M+0 to M+6).

  • Natural Abundance Correction: Correct the raw peak areas for the natural abundance of ¹³C and other heavy isotopes.[6]

  • Calculate Fractional Enrichment: Determine the fractional abundance of each mass isotopologue by dividing its corrected peak area by the sum of all corrected isotopologue peak areas.

Mandatory Visualizations

experimental_workflow Experimental Workflow for ¹³C₆-FDG Tracer Studies cluster_invitro In Vitro cluster_invivo In Vivo cell_culture Cell Culture tracer_incubation_vitro ¹³C₆-FDG Incubation cell_culture->tracer_incubation_vitro quenching_extraction_vitro Quenching & Metabolite Extraction tracer_incubation_vitro->quenching_extraction_vitro lc_ms LC-MS Analysis quenching_extraction_vitro->lc_ms animal_model Animal Model tracer_administration_vivo ¹³C₆-FDG Administration animal_model->tracer_administration_vivo tissue_collection Tissue Collection & Quenching tracer_administration_vivo->tissue_collection metabolite_extraction_vivo Metabolite Extraction tissue_collection->metabolite_extraction_vivo metabolite_extraction_vivo->lc_ms data_analysis Data Analysis (MID) lc_ms->data_analysis interpretation Biological Interpretation data_analysis->interpretation

Caption: A generalized workflow for ¹³C₆-FDG tracer studies.

fdg_metabolism ¹³C₆-FDG Metabolism and Trapping extracellular Extracellular ¹³C₆-FDG intracellular Intracellular ¹³C₆-FDG extracellular->intracellular GLUTs fdg6p ¹³C₆-FDG-6-Phosphate (Trapped) intracellular->fdg6p Hexokinase glycolysis Glycolysis fdg6p->glycolysis Inhibited ppp Pentose Phosphate Pathway fdg6p->ppp Inhibited

Caption: Cellular uptake and metabolic fate of ¹³C₆-FDG.

signaling_pathways Signaling Pathways Influencing FDG Uptake growth_factors Growth Factors pi3k_akt PI3K/Akt Pathway growth_factors->pi3k_akt glut_expression GLUT Expression pi3k_akt->glut_expression hk_expression Hexokinase Expression pi3k_akt->hk_expression hypoxia Hypoxia hif1a HIF-1α hypoxia->hif1a hif1a->glut_expression hif1a->hk_expression fdg_uptake FDG Uptake glut_expression->fdg_uptake hk_expression->fdg_uptake

Caption: Key signaling pathways that regulate FDG uptake.

References

Application Notes and Protocols for 2-Deoxy-2-fluoro-D-glucose-¹³C₆ in Cancer Cell Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altered glucose metabolism, characterized by elevated glucose uptake and aerobic glycolysis (the Warburg effect), is a hallmark of many cancer cells.[1] This metabolic reprogramming presents a key target for therapeutic intervention and a means for diagnostic imaging. 2-Deoxy-2-fluoro-D-glucose (FDG) is a glucose analog widely utilized in clinical oncology for positron emission tomography (PET) imaging to visualize tumors with high glucose uptake.[2] The stable isotope-labeled counterpart, 2-Deoxy-2-fluoro-D-glucose-¹³C₆ (¹³C₆-FDG), offers a powerful tool for researchers to investigate the dynamics of glucose uptake and the initial steps of glycolysis in cancer cells using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy without the use of radioactivity.

These application notes provide a detailed overview and experimental protocols for the use of ¹³C₆-FDG in cancer cell metabolism research.

Principle of the Method

¹³C₆-FDG, like its radio-labeled analogue ¹⁸F-FDG, is transported into cancer cells via glucose transporters (GLUTs).[3][4] Once inside the cell, it is phosphorylated by hexokinase to form 2-Deoxy-2-fluoro-D-glucose-¹³C₆-6-phosphate (¹³C₆-FDG-6-P).[3][4] Due to the fluorine substitution at the C2 position, ¹³C₆-FDG-6-P cannot be further metabolized in the glycolytic pathway and is effectively trapped within the cell.[3] This intracellular accumulation allows for the quantification of glucose uptake rates and hexokinase activity. By tracing the fully labeled carbon backbone of ¹³C₆-FDG, researchers can obtain precise measurements of its uptake and phosphorylation, providing insights into the initial, often dysregulated, stages of cancer cell glucose metabolism.

Applications in Cancer Research

  • Quantification of Glucose Uptake: ¹³C₆-FDG serves as a stable isotope tracer to measure the rate of glucose transport into cancer cells. This is particularly valuable for studying the effects of novel therapeutics targeting glucose transporters.

  • Assessment of Hexokinase Activity: The rate of ¹³C₆-FDG-6-P accumulation is directly proportional to hexokinase activity, a key enzyme often upregulated in cancer.[3]

  • High-Throughput Screening: In vitro assays using ¹³C₆-FDG can be adapted for high-throughput screening of compound libraries to identify inhibitors of glucose uptake or hexokinase.

  • Elucidation of Drug Resistance Mechanisms: Changes in ¹³C₆-FDG uptake can indicate metabolic reprogramming associated with the development of resistance to chemotherapy or targeted agents.

  • Complement to ¹⁸F-FDG PET Imaging: In vitro and ex vivo studies with ¹³C₆-FDG can provide a mechanistic understanding of the metabolic changes observed in vivo with clinical ¹⁸F-FDG PET scans.[2]

Data Presentation

Table 1: Quantitative Analysis of ¹³C₆-FDG Uptake in Response to a Glycolysis Inhibitor
Cell LineTreatment¹³C₆-FDG Uptake (nmol/mg protein/min)¹³C₆-FDG-6-P Accumulation (nmol/mg protein)
HT-29 (Colon Cancer) Vehicle Control1.5 ± 0.245.8 ± 5.1
Glycolysis Inhibitor (e.g., 2-DG)0.4 ± 0.112.3 ± 2.5
A549 (Lung Cancer) Vehicle Control2.1 ± 0.362.7 ± 7.3
Glycolysis Inhibitor (e.g., 2-DG)0.6 ± 0.118.9 ± 3.1

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual values will vary depending on the cell line, experimental conditions, and the specific inhibitor used.

Experimental Protocols

Protocol 1: In Vitro ¹³C₆-FDG Uptake Assay in Adherent Cancer Cells

Objective: To quantify the rate of glucose uptake in cancer cells by measuring the intracellular accumulation of ¹³C₆-FDG-6-P using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, HCT116)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Glucose-free culture medium

  • 2-Deoxy-2-fluoro-D-glucose-¹³C₆ (¹³C₆-FDG)

  • Extraction solvent (e.g., 80% methanol (B129727), pre-chilled to -80°C)

  • Cell scraper

  • Microcentrifuge tubes

  • LC-MS system

Procedure:

  • Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Starvation: On the day of the experiment, aspirate the complete medium, wash the cells once with warm PBS, and then incubate them in glucose-free medium for 1 hour to deplete intracellular glucose stores.

  • Tracer Incubation: Prepare a solution of ¹³C₆-FDG in glucose-free medium at a final concentration of 100 µM (concentration may need optimization). Add the ¹³C₆-FDG containing medium to the cells and incubate for a defined period (e.g., 15, 30, 60 minutes).

  • Metabolism Quenching and Extraction:

    • To stop the uptake, quickly aspirate the ¹³C₆-FDG medium and wash the cells twice with ice-cold PBS.

    • Immediately add 1 mL of pre-chilled 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Sample Preparation:

    • Vortex the cell lysate vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.

    • Transfer the supernatant containing the polar metabolites to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS Analysis:

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

    • Inject the sample into the LC-MS system.

    • Separate metabolites using a suitable chromatography column (e.g., HILIC).

    • Detect and quantify the mass isotopologues of ¹³C₆-FDG-6-P using a mass spectrometer operating in negative ion mode.

  • Data Analysis:

    • Determine the peak area of the fully labeled ¹³C₆-FDG-6-P (M+6).

    • Normalize the peak area to the total protein content of the corresponding well (determined by a BCA assay on the protein pellet).

    • Calculate the rate of ¹³C₆-FDG uptake.

Protocol 2: ¹³C Metabolic Flux Analysis (¹³C-MFA) to Assess Glycolysis and Pentose Phosphate Pathway (PPP) Activity

Objective: To quantify the relative fluxes through glycolysis and the PPP using stable isotope-labeled glucose. While ¹³C₆-FDG itself is trapped, this protocol is provided as a complementary experiment to understand the broader metabolic context.

Materials:

  • [1,2-¹³C₂]glucose or [U-¹³C₆]glucose

  • Cancer cell line of interest

  • Complete cell culture medium (with dialyzed fetal bovine serum to control for unlabeled glucose)

  • Extraction solvent (80% methanol)

  • Derivatization reagents (for GC-MS analysis)

  • GC-MS or LC-MS/MS system

Procedure:

  • Isotopic Labeling: Culture cancer cells in a medium where unlabeled glucose is replaced with a ¹³C-labeled glucose tracer (e.g., 10 mM [1,2-¹³C₂]glucose) for a duration sufficient to reach isotopic steady state (typically 24-48 hours).

  • Metabolite Extraction: Quench metabolism and extract intracellular metabolites as described in Protocol 1.

  • Analysis of Labeled Metabolites:

    • For GC-MS: Derivatize the extracted metabolites to make them volatile. Analyze the mass isotopomer distributions of key metabolites in glycolysis (e.g., lactate, pyruvate) and the TCA cycle (e.g., citrate, malate).

    • For LC-MS/MS: Analyze the mass isotopomer distributions of phosphorylated intermediates in glycolysis and the PPP.[5]

  • Metabolic Flux Modeling: Use a computational software package (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model.[6] This will allow for the calculation of intracellular metabolic fluxes.

Visualization of Key Concepts

Signaling Pathway: Glucose Uptake and Trapping of ¹³C₆-FDG

cluster_extracellular Extracellular Space cluster_cell Cancer Cell 13C6_FDG_ext 2-Deoxy-2-fluoro-D-glucose-13C6 GLUT GLUT 13C6_FDG_ext->GLUT Transport 13C6_FDG_int 13C6-FDG GLUT->13C6_FDG_int HK Hexokinase 13C6_FDG_int->HK Phosphorylation 13C6_FDG_6P 13C6-FDG-6-Phosphate (Trapped) HK->13C6_FDG_6P Glycolysis Further Glycolysis (Blocked) 13C6_FDG_6P->Glycolysis

Caption: Cellular uptake and metabolic fate of ¹³C₆-FDG.

Experimental Workflow: ¹³C₆-FDG Uptake Assay

Start Seed Cancer Cells Culture Culture Overnight Start->Culture Starve Incubate in Glucose-Free Medium Culture->Starve Trace Add 13C6-FDG (Time Course) Starve->Trace Quench Wash with Ice-Cold PBS Trace->Quench Extract Extract Metabolites (80% Methanol) Quench->Extract Analyze LC-MS Analysis of 13C6-FDG-6-P Extract->Analyze Quantify Normalize to Protein Content Analyze->Quantify End Calculate Uptake Rate Quantify->End

Caption: Workflow for in vitro ¹³C₆-FDG uptake assay.

Logical Relationship: Comparison of ¹³C-Glucose and ¹³C₆-FDG Tracing

cluster_pathways Metabolic Pathways 13C_Glucose [U-13C6]Glucose Uptake Glucose Uptake & Phosphorylation 13C_Glucose->Uptake Traces Glycolysis Glycolysis 13C_Glucose->Glycolysis Traces PPP Pentose Phosphate Pathway 13C_Glucose->PPP Traces TCA TCA Cycle 13C_Glucose->TCA Traces 13C6_FDG This compound 13C6_FDG->Uptake Measures

Caption: ¹³C₆-FDG measures uptake, ¹³C-Glucose traces downstream pathways.

References

Application Notes and Protocols for 2-Deoxy-2-fluoro-D-glucose-13C6 as an Internal Standard in GC-MS and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of metabolites and therapeutic agents in complex biological matrices is a critical aspect of life sciences research and drug development. Mass spectrometry, coupled with chromatographic separation techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), offers high sensitivity and selectivity for this purpose. The accuracy and reliability of quantitative mass spectrometry are significantly enhanced by the use of stable isotope-labeled internal standards (SIL-IS).[1][2] 2-Deoxy-2-fluoro-D-glucose-13C6 (FDG-13C6) is a stable isotope-labeled analog of 2-Deoxy-2-fluoro-D-glucose (FDG), a key molecule in metabolic studies, particularly in positron emission tomography (PET) imaging. By incorporating six carbon-13 atoms, FDG-13C6 serves as an ideal internal standard for the accurate quantification of FDG by GC- or LC-MS.[3][4]

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantification of 2-Deoxy-2-fluoro-D-glucose in biological samples.

Principle of Stable Isotope Dilution

Stable isotope dilution analysis relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the earliest stage of sample preparation. The SIL-IS is chemically identical to the analyte and therefore experiences the same physical and chemical effects during extraction, derivatization, and ionization.[1] Any sample loss or variation in instrument response will affect both the analyte and the internal standard to the same extent. Quantification is then based on the ratio of the mass spectrometric signal of the analyte to that of the SIL-IS, leading to highly accurate and precise measurements.

Application: Quantification of 2-Deoxy-2-fluoro-D-glucose (FDG)

FDG is a glucose analog that is taken up by cells through glucose transporters and phosphorylated by hexokinase. The resulting FDG-6-phosphate is trapped within the cell, providing a measure of glucose uptake. Accurate quantification of FDG and its metabolites is crucial for understanding cellular metabolism in various physiological and pathological states, including cancer and neurological disorders.

Logical Relationship of Internal Standard in Quantitative Analysis

G cluster_sample_prep Sample Preparation cluster_analysis MS Analysis cluster_quantification Quantification Sample Biological Sample (contains FDG) IS Add Known Amount of FDG-13C6 (Internal Standard) Sample->IS Extraction Extraction & Cleanup IS->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Chromatography GC or LC Separation Derivatization->Chromatography MS Mass Spectrometry (Detection) Chromatography->MS Ratio Calculate Peak Area Ratio (FDG / FDG-13C6) MS->Ratio Calibration Calibration Curve Ratio->Calibration Concentration Determine FDG Concentration Calibration->Concentration

Caption: The use of an internal standard to ensure accurate quantification.

Part 1: Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is based on a method developed for the analysis of 2-fluoro-2-deoxyglucose and can be adapted for use with this compound as an internal standard.[5]

Experimental Workflow for LC-MS Sample Preparation

A 1. Sample Collection (e.g., 50 µL plasma/serum) B 2. Add Internal Standard (FDG-13C6 in solution) A->B C 3. Protein Precipitation (e.g., 200 µL cold acetonitrile) B->C D 4. Vortex (30 seconds) C->D E 5. Centrifuge (e.g., 16,000 x g for 10 min at 4°C) D->E F 6. Supernatant Transfer (Transfer clear supernatant to a new vial) E->F G 7. Evaporation (Optional) (Dry under nitrogen stream) F->G H 8. Reconstitution (In mobile phase) G->H I 9. LC-MS/MS Analysis H->I

Caption: Workflow for preparing biological samples for LC-MS analysis.

Detailed LC-MS/MS Methodology
  • Preparation of Standards and Internal Standard Stock Solutions:

    • Prepare a stock solution of 2-Deoxy-2-fluoro-D-glucose (analyte) in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

    • Prepare a stock solution of this compound (internal standard) in the same solvent at 1 mg/mL.

    • From the analyte stock solution, prepare a series of working standard solutions for the calibration curve by serial dilution.

    • Prepare a working internal standard solution by diluting the stock solution to a concentration that yields a robust signal in the mass spectrometer (e.g., 100 ng/mL).

  • Sample Preparation:

    • To 50 µL of biological sample (e.g., plasma, serum, tissue homogenate), add 10 µL of the working internal standard solution.

    • Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in 100 µL of the initial mobile phase.

    • Transfer the final sample to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS instrument Parameters:

    • The following parameters are a starting point and should be optimized for the specific instrument used.

ParameterRecommended Setting
LC System
ColumnC18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientIsocratic or a shallow gradient depending on required separation
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored Transition (FDG)To be determined empirically, likely [M+Na]+
Monitored Transition (FDG-13C6)To be determined empirically, likely [M+6+Na]+
Dwell Time100 ms
Collision EnergyTo be optimized for each transition
Quantitative Data for LC-MS Analysis (Hypothetical)

The following table presents expected performance characteristics for a validated method.

ParameterExpected Value
Linearity (r²)> 0.99
Limit of Detection (LOD)50-100 fmol on column
Limit of Quantification (LOQ)150-300 fmol on column
Accuracy (% bias)± 15%
Precision (%RSD)< 15%
Recovery85-115%

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of polar compounds like FDG requires a derivatization step to increase their volatility. This protocol is based on a common method for glucose analysis.[6]

Experimental Workflow for GC-MS Sample Preparation

A 1. Sample & IS Spiking (as in LC-MS protocol) B 2. Protein Precipitation & Supernatant Collection A->B C 3. Evaporation (Dry supernatant completely) B->C D 4. Methoximation (Add methoxyamine HCl in pyridine (B92270), heat at 60°C) C->D E 5. Silylation (Add MSTFA, heat at 60°C) D->E F 6. GC-MS Analysis E->F

Caption: Workflow for preparing and derivatizing samples for GC-MS analysis.

Detailed GC-MS Methodology
  • Sample Preparation and Extraction:

    • Follow steps 1 and 2 from the LC-MS sample preparation protocol to obtain the supernatant after protein precipitation.

    • Evaporate the supernatant to complete dryness under a nitrogen stream. It is critical to remove all water before derivatization.

  • Derivatization:

    • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample. Vortex and incubate at 60°C for 60 minutes. This step converts the aldehyde group to an oxime, preventing ring-opening isomerism.

    • Silylation: Add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS). Vortex and incubate at 60°C for 30 minutes. This step replaces acidic protons with trimethylsilyl (B98337) (TMS) groups, increasing volatility.

    • Cool the sample to room temperature and transfer to a GC-MS autosampler vial with an insert.

  • GC-MS Instrument Parameters:

    • The following parameters are a starting point and should be optimized for the specific instrument used.

ParameterRecommended Setting
GC System
ColumnDB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm)
Inlet Temperature250°C
Carrier GasHelium at a constant flow of 1 mL/min
Oven ProgramStart at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Injection ModeSplitless
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temp230°C
MS Quad Temp150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (FDG derivative)To be determined from the fragmentation pattern
Monitored Ions (FDG-13C6 derivative)To be determined from the fragmentation pattern
Quantitative Data for GC-MS Analysis (Hypothetical)
ParameterExpected Value
Linearity (r²)> 0.995
Limit of Detection (LOD)1-5 pmol on column
Limit of Quantification (LOQ)5-15 pmol on column
Accuracy (% bias)± 15%
Precision (%RSD)< 10%
Recovery80-120%

Conclusion

This compound is an essential tool for the accurate and precise quantification of 2-Deoxy-2-fluoro-D-glucose in complex biological samples using mass spectrometry. The protocols provided herein offer a robust starting point for developing validated analytical methods for both LC-MS and GC-MS platforms. The use of a stable isotope-labeled internal standard like FDG-13C6 is critical for overcoming challenges related to sample preparation and instrument variability, ultimately leading to high-quality data in metabolic research and drug development.

References

Application Notes and Protocols for 2-Deoxy-2-fluoro-D-glucose-¹³C₆ Tracer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting stable isotope tracer experiments using 2-Deoxy-2-fluoro-D-glucose-¹³C₆ (FDG-¹³C₆). This powerful tool enables the investigation of glucose uptake and early glycolytic activity in both in vitro and in vivo models, offering valuable insights for cancer biology, neuroscience, and drug development. By tracing the fate of the ¹³C-labeled glucose analog, researchers can elucidate mechanisms of metabolic reprogramming and assess the impact of therapeutic interventions on glucose metabolism.

Introduction

2-Deoxy-2-fluoro-D-glucose (FDG) is a glucose analog where the hydroxyl group at the 2-position is replaced by fluorine. It is transported into cells by glucose transporters (GLUTs) and phosphorylated by hexokinase to 2-deoxy-2-fluoro-D-glucose-6-phosphate (FDG-6P).[1] Due to the fluorine substitution, FDG-6P is a poor substrate for further glycolytic enzymes and is largely trapped within the cell.[1] Utilizing the stable isotope-labeled version, FDG-¹³C₆, allows for the quantification of its uptake and phosphorylation using mass spectrometry, providing a non-radioactive method to probe these key metabolic steps.

Stable isotope tracing with FDG-¹³C₆ is a powerful technique to study glucose uptake and the initial steps of glycolysis.[2] This methodology allows for the determination of the relative contribution of glucose to various metabolic pathways and can be applied to both cell culture and whole-animal studies.[2][3]

Key Signaling Pathways and Experimental Workflow

The diagrams below illustrate the metabolic fate of FDG-¹³C₆ and the general experimental workflow for conducting tracer experiments.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FDG-13C6_ext FDG-¹³C₆ GLUT Glucose Transporter (GLUT) FDG-13C6_ext->GLUT Transport FDG-13C6_int FDG-¹³C₆ GLUT->FDG-13C6_int HK Hexokinase (HK) FDG-13C6_int->HK Phosphorylation FDG-6P-13C6 FDG-¹³C₆-6-Phosphate HK->FDG-6P-13C6 Glycolysis_block Further Glycolysis (Inhibited) FDG-6P-13C6->Glycolysis_block

Metabolic pathway of FDG-¹³C₆.

Start Experiment Start Cell_Culture Cell Culture / Animal Model Preparation Start->Cell_Culture Tracer_Incubation FDG-¹³C₆ Tracer Incubation Cell_Culture->Tracer_Incubation Quenching Metabolism Quenching Tracer_Incubation->Quenching Metabolite_Extraction Metabolite Extraction Quenching->Metabolite_Extraction MS_Analysis Mass Spectrometry Analysis (e.g., LC-MS, GC-MS) Metabolite_Extraction->MS_Analysis Data_Analysis Data Analysis and Interpretation MS_Analysis->Data_Analysis End Experiment End Data_Analysis->End

References

Illuminating Plant Biology: Applications of 2-Deoxy-2-fluoro-D-glucose (2-FDG) in Plant Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-Deoxy-2-fluoro-D-glucose ([¹⁸F]FDG), a glucose analog labeled with the positron-emitting isotope fluorine-18, has emerged as a powerful tool for in-vivo imaging in plant biology.[1][2][3] Initially developed for medical imaging, specifically Positron Emission Tomography (PET), its application in plant science is providing unprecedented insights into plant physiology, metabolism, and responses to environmental stress.[4][1] By mimicking glucose, [¹⁸F]FDG allows for the non-invasive visualization and quantification of sugar transport and allocation, offering a dynamic view of resource distribution within a living plant.[4][1][2][3]

The principle behind [¹⁸F]FDG imaging lies in its structural similarity to glucose, which allows it to be taken up by plant cells through glucose transporters.[5][6] Once inside the cell, it is phosphorylated by hexokinase to [¹⁸F]FDG-6-phosphate.[5][6] Unlike glucose-6-phosphate, [¹⁸F]FDG-6-phosphate cannot be further metabolized in the glycolytic pathway and becomes effectively trapped within the cell.[5] The accumulation of [¹⁸F]FDG-6-phosphate in metabolically active tissues can then be detected by a PET scanner, providing a map of glucose uptake and utilization.[4][5]

In plants, the metabolism of [¹⁸F]FDG is more complex than in animal cells. Besides the primary metabolite [¹⁸F]FDG-6-phosphate, other downstream metabolites have been identified, including 2-deoxy-2-fluoro-maltose, 2-deoxy-2-fluoro-gluconic acid, and UDP-FDG.[5][6][7] This highlights the necessity of understanding the specific metabolic fate of [¹⁸F]FDG in the plant species under investigation for accurate interpretation of imaging data.[5][7]

Key applications of [¹⁸F]FDG in plant imaging include:

  • Photoassimilate Tracing: Visualizing the transport of sugars from source leaves to sink tissues such as roots, fruits, and young leaves.[4][1][2]

  • Carbon Allocation Studies: Quantifying the distribution of carbon resources in response to environmental stimuli, such as nutrient availability, drought, or pathogen attack.[2][3]

  • Investigating Plant-Pathogen Interactions: Monitoring changes in sugar transport and metabolism during infection, providing insights into host defense mechanisms and pathogen strategies.

  • Studying Plant Defense Responses: Tracing the allocation of sugars to the biosynthesis of defense compounds, such as glycosides.[4][1]

  • Root Uptake and Solute Transport: Analyzing the uptake of sugars and other solutes from the soil and their subsequent transport throughout the plant.[4][1]

Quantitative Data Summary

The following tables summarize quantitative data from key studies utilizing [¹⁸F]FDG for plant imaging. These values provide a reference for designing and interpreting experiments.

Table 1: [¹⁸F]FDG Administration and Imaging Parameters

Plant SpeciesApplication Method[¹⁸F]FDG RadioactivityUptake DurationImaging DurationReference
Tomato (Lycopersicon esculentum)Cut Petiole3.7 - 7.4 MBq60 min10 min[1]
Sorghum (Sorghum bicolor)Wounded Leaf Tip10 MBq in 10 µL60 - 120 min10 min[1]
Arabidopsis thalianaCut Petiole~111 MBq3 hoursNot specified
Tobacco (Nicotiana attenuata)Wounded Leaf1 - 2 MBq in 2 µL60 min30 min[2][3]
Arabidopsis thalianaRoot System20 - 100 MBq60 minNot specified[4]

Table 2: Quantitative Findings from [¹⁸F]FDG Plant Imaging Studies

Plant SpeciesExperimental FocusKey Quantitative FindingReference
Sorghum (Sorghum bicolor)Photoassimilate TransportTransport velocity of [¹⁸F]FDG in the stem was approximately 1.8 cm/min.[1]
Tomato (Lycopersicon esculentum)Solute TransportAfter 60 min, approximately 25% of the applied radioactivity was translocated from the petiole to the rest of the plant.[1]
Arabidopsis thalianaPlant DefenseWounding and methyl jasmonate treatment redirected [¹⁸F]FDG transport to damaged leaves for phenolic glycoside synthesis.
Tobacco (Nicotiana attenuata)Carbon Allocation (Herbivory)Simulated herbivory reduced carbon partitioning to root tips.[2][3]

Experimental Protocols

Protocol 1: Photoassimilate Tracing in Sorghum via Leaf Tip Wounding

This protocol is adapted from Hattori et al. (2008).[1]

1. Plant Material:

  • Sorghum (Sorghum bicolor) plants grown to the desired developmental stage.

2. [¹⁸F]FDG Solution Preparation:

  • Prepare a solution of [¹⁸F]FDG with a radioactivity of approximately 10 MBq in 10 µL of sterile water.

3. [¹⁸F]FDG Administration:

  • Select a mature, fully expanded leaf as the source leaf.

  • Carefully make a small incision or prick at the tip of the leaf.

  • Apply the 10 µL [¹⁸F]FDG solution directly to the wounded area.

  • Seal the application site with a small piece of plastic film and tape to prevent evaporation.

4. Uptake Period:

  • Allow the plant to incubate under normal growth conditions (light and temperature) for 60 to 120 minutes to enable uptake and translocation of the tracer.

5. Imaging:

  • Place the entire plant in a PET scanner.

  • Acquire images for a duration of 10 minutes.

  • The imaging data will reveal the distribution of [¹⁸F]FDG from the source leaf to various sink tissues.

6. Data Analysis:

  • Analyze the PET images to identify regions of high radioactivity, indicating the accumulation of [¹⁸F]FDG.

  • Quantify the radioactivity in different plant organs (e.g., stem, roots, developing leaves) to determine the pattern of photoassimilate allocation.

  • Calculate transport velocity by measuring the distance the radioactivity travels over the uptake period.

Protocol 2: Investigating Plant Defense Response in Arabidopsis thaliana

This protocol is based on the methodology described by Ferrieri et al. (2012).

1. Plant Material:

  • Arabidopsis thaliana plants at the vegetative or reproductive stage.

2. Treatment Application (Defense Induction):

  • Select a mature leaf for treatment.

  • Mechanically wound the leaf with a patterned wheel or forceps.

  • Immediately apply a solution of methyl jasmonate (MeJA) in a carrier solvent (e.g., lanolin) to the wounds to induce a defense response. Control plants should be wounded and treated with the carrier solvent only.

3. [¹⁸F]FDG Administration:

  • Select a different, unwounded mature leaf for [¹⁸F]FDG application.

  • Excise the petiole of this leaf and immediately place the cut end into a microcentrifuge tube containing an aqueous solution of [¹⁸F]FDG (approximately 111 MBq).

4. Uptake and Translocation Period:

  • Allow the plant to take up the [¹⁸F]FDG solution for 3 hours under controlled environmental conditions.

5. Imaging and Analysis:

  • After the uptake period, excise the entire plant and press it against a phosphor imaging screen for autoradiography to visualize the distribution of radioactivity.

  • Alternatively, for more detailed analysis, dissect the plant into different organs (e.g., treated leaves, other leaves, roots, reproductive tissues).

  • Extract metabolites from the dissected tissues and analyze them using radio-HPLC to identify and quantify the incorporation of [¹⁸F]FDG into specific metabolites, such as phenolic glycosides.

Visualizations

G Metabolic Fate of 2-FDG in Plant Cells FDG 2-FDG FDG_6P 2-FDG-6-Phosphate FDG->FDG_6P Hexokinase F_Gluconic_Acid 2-Deoxy-2-fluoro-gluconic acid FDG->F_Gluconic_Acid Oxidation FDG_1P 2-FDG-1-Phosphate FDG_6P->FDG_1P Phosphoglucomutase F_Maltose 2-Deoxy-2-fluoro-maltose FDG_6P->F_Maltose Starch Biosynthesis Pathway UDP_FDG UDP-FDG FDG_1P->UDP_FDG UDP-glucose pyrophosphorylase G Experimental Workflow for 2-FDG Plant Imaging cluster_prep Preparation cluster_admin Administration cluster_uptake Uptake cluster_imaging Imaging & Analysis Plant Select and Prepare Plant Admin Administer [¹⁸F]FDG (Petiole, Leaf, or Root) Plant->Admin FDG_Sol Prepare [¹⁸F]FDG Solution FDG_Sol->Admin Uptake Incubate for Uptake and Translocation Admin->Uptake PET PET Imaging Uptake->PET Analysis Data Analysis and Quantification PET->Analysis G Logical Relationship of 2-FDG Application Methods Application 2-FDG Application Petiole Cut Petiole Application->Petiole Leaf Wounded Leaf Application->Leaf Root Root System Application->Root Xylem Primarily Xylem Transport Petiole->Xylem Initial transport Phloem Primarily Phloem Transport Leaf->Phloem Photoassimilate pathway Mixed Xylem and Phloem Transport Root->Mixed Uptake and distribution

References

Application Notes and Protocols for Studying Glycolysis In Vitro with 2-Deoxy-2-fluoro-D-glucose-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxy-2-fluoro-D-glucose (2-FDG) is a glucose analog that has become an invaluable tool in the study of glucose metabolism, particularly in oncology. Its carbon-13 labeled version, 2-Deoxy-2-fluoro-D-glucose-13C6 (2-FDG-13C6), offers a stable isotope tracer for in vitro investigations of glycolysis using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Once transported into the cell by glucose transporters (GLUTs), 2-FDG-13C6 is phosphorylated by hexokinase to 2-FDG-13C6-phosphate.[1] This phosphorylated form cannot be further metabolized in the glycolytic pathway and is effectively trapped within the cell.[2] This accumulation allows for the sensitive measurement of glucose uptake and the initial steps of glycolysis. These application notes provide detailed protocols for utilizing 2-FDG-13C6 to probe glycolytic flux in vitro, offering insights into cellular metabolism and the effects of therapeutic agents.

Key Applications

  • Quantitative analysis of glucose uptake: Direct measurement of 2-FDG-13C6 accumulation provides a reliable quantification of glucose transport into the cell.

  • Screening of glycolysis inhibitors: Evaluating the effect of small molecules on 2-FDG-13C6 uptake can identify potential inhibitors of glucose transport or hexokinase activity.[3]

  • Metabolic flux analysis: Tracing the 13C label through the initial steps of glycolysis can provide insights into the regulation of this critical pathway.

  • Comparative studies of cell lines: Differences in 2-FDG-13C6 uptake can reveal variations in the metabolic phenotypes of different cancer cell lines or between healthy and diseased cells.

Experimental Workflow Overview

The general workflow for an in vitro study using 2-FDG-13C6 involves several key stages, from cell culture to data analysis.

Experimental Workflow A Cell Culture and Treatment B Incubation with 2-FDG-13C6 A->B C Metabolite Quenching and Extraction B->C D Sample Preparation C->D E1 NMR Spectroscopy D->E1 E2 Mass Spectrometry D->E2 F Data Analysis and Interpretation E1->F E2->F Glycolysis Signaling Pathway cluster_0 Glycolysis cluster_1 Regulation Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK1 GAP Glyceraldehyde-3-Phosphate F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate Insulin Insulin Akt Akt Insulin->Akt Akt->Glucose + GLUT4 translocation Akt->G6P + Hexokinase activity AMPK AMPK AMPK->F16BP + PFK1 activity Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a HIF1a->Glucose + GLUT1 expression HIF1a->G6P + Hexokinase expression HIF1a->Pyruvate + Glycolytic enzyme expression 2-FDG-13C6 Metabolism cluster_0 Extracellular cluster_1 Intracellular FDG_ext 2-FDG-13C6 FDG_int 2-FDG-13C6 FDG_ext->FDG_int GLUT Transporter FDG_P 2-FDG-13C6-Phosphate FDG_int->FDG_P Hexokinase Glycolysis Further Glycolysis FDG_P->Glycolysis Inhibited

References

Troubleshooting & Optimization

Optimizing 2-Deoxy-2-fluoro-D-glucose-¹³C₆ Uptake Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Deoxy-2-fluoro-D-glucose-¹³C₆ (2-FDG-¹³C₆) in cell-based uptake assays. The following sections offer detailed experimental protocols, data presentation tables, and visual diagrams to facilitate assay optimization and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using 2-FDG-¹³C₆ over other glucose analogs?

A1: 2-FDG-¹³C₆ is a stable, non-radioactive isotopically labeled glucose analog. Its key advantage lies in its suitability for mass spectrometry-based detection, which allows for highly specific and quantitative analysis of glucose uptake and metabolism. Unlike radiolabeled analogs, it does not require specialized handling of radioactive materials. The ¹³C₆ labeling provides a distinct mass shift, enabling clear differentiation from endogenous (unlabeled) glucose and its metabolites.

Q2: How is 2-FDG-¹³C₆ taken up and processed by cells?

A2: Similar to its radiolabeled counterpart ([¹⁸F]FDG), 2-FDG-¹³C₆ is transported into the cell primarily by Glucose Transporters (GLUTs). Once inside, it is phosphorylated by hexokinase to form 2-FDG-¹³C₆-6-phosphate. This phosphorylated form is then trapped within the cell, as it cannot be readily metabolized further in the glycolytic pathway. The accumulation of 2-FDG-¹³C₆-6-phosphate is therefore proportional to the rate of glucose uptake.

Q3: What are the critical factors to consider for optimizing a 2-FDG-¹³C₆ uptake assay?

A3: Key factors for optimization include cell density, the concentration of the 2-FDG-¹³C₆ tracer, incubation time, and the metabolic state of the cells. Each of these parameters can significantly impact the measured uptake and should be empirically determined for each cell line and experimental condition.[1]

Q4: Can I use serum in my culture medium during the assay?

A4: It is highly recommended to use serum-free medium or dialyzed fetal bovine serum (FBS) during the tracer incubation period. Standard serum contains unlabeled glucose and other small molecules that can compete with 2-FDG-¹³C₆ for uptake, leading to an underestimation of the true uptake rate.

Troubleshooting Guide

This guide addresses common issues encountered during 2-FDG-¹³C₆ uptake assays, from the experimental setup to the final LC-MS analysis.

Issue Potential Cause(s) Recommended Solution(s)
High Variability Between Replicates 1. Inconsistent Cell Seeding: Uneven cell distribution across wells. 2. Edge Effects: Temperature and humidity gradients in multi-well plates. 3. Inaccurate Pipetting: Errors in adding tracer or quenching solutions.1. Ensure a homogenous single-cell suspension before seeding. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to promote even settling. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. 3. Use calibrated pipettes and consider using a multi-channel pipette for simultaneous additions where appropriate.
Low Signal/Poor ¹³C Enrichment 1. Suboptimal Labeling Duration: Incubation time is too short for sufficient tracer accumulation. 2. Low Tracer Concentration: The concentration of 2-FDG-¹³C₆ is too low. 3. Competition from Unlabeled Glucose: Presence of unlabeled glucose in the medium. 4. Low GLUT Expression: The cell line used has low expression of glucose transporters.1. Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine the optimal incubation time for your cell line.[1] 2. Conduct a dose-response experiment with varying concentrations of 2-FDG-¹³C₆ to find a concentration that provides a robust signal without saturating the transporters. 3. Use glucose-free medium for the assay and ensure any supplements (like serum) are dialyzed. 4. Verify GLUT1 expression in your cell line via Western blot or qPCR. If expression is low, consider using a different cell line or a method to induce GLUT1 expression.
High Background Signal in LC-MS 1. Incomplete Washing: Residual extracellular 2-FDG-¹³C₆ remains after quenching. 2. Contamination: Contamination from reagents or labware. 3. Matrix Effects: Co-eluting compounds from the cell lysate suppress or enhance the signal of the analyte.1. Increase the number and volume of washes with ice-cold PBS after the incubation step. Ensure complete aspiration of the wash buffer between steps. 2. Use high-purity solvents and reagents (LC-MS grade). Ensure all tubes and pipette tips are clean. 3. Optimize the chromatographic separation to resolve the analyte from interfering matrix components. Consider using a different column or modifying the mobile phase gradient. Perform a spike-in experiment with a known amount of standard in the matrix to assess the extent of ion suppression or enhancement.
Inconsistent LC-MS Results (Peak Shape, Retention Time) 1. Column Degradation: The analytical column is old or has been exposed to harsh conditions. 2. Mobile Phase Issues: Incorrect composition, pH, or degradation of the mobile phase. 3. System Contamination: Buildup of contaminants in the LC system.1. Replace the analytical column. Use a guard column to extend the life of the main column. 2. Prepare fresh mobile phase daily. Ensure accurate pH adjustment and proper mixing. 3. Flush the LC system with a strong solvent to remove contaminants.

Data Presentation

Quantitative data from 2-FDG-¹³C₆ uptake assays should be presented in a clear and organized manner to allow for easy comparison between different experimental conditions. Below are example tables illustrating how to present such data.

Table 1: Effect of Incubation Time on 2-FDG-¹³C₆ Uptake (Illustrative Data)

Incubation Time (minutes)Intracellular 2-FDG-¹³C₆-6-phosphate (pmol/million cells)
15150.2 ± 12.5
30285.7 ± 20.1
60450.9 ± 35.8
120550.3 ± 42.3

Table 2: Effect of Cell Density on 2-FDG-¹³C₆ Uptake (Illustrative Data)

Cell Seeding Density (cells/well)Intracellular 2-FDG-¹³C₆-6-phosphate (pmol/million cells) at 60 min
50,000510.4 ± 38.9
100,000465.1 ± 30.2
200,000380.6 ± 25.5
400,000290.8 ± 19.7

Note: As demonstrated in studies with [¹⁸F]FDG, uptake per cell tends to be lower at higher cell densities.[1]

Table 3: Effect of Glucose Transporter Inhibition on 2-FDG-¹³C₆ Uptake (Illustrative Data)

TreatmentIntracellular 2-FDG-¹³C₆-6-phosphate (pmol/million cells) at 60 min% Inhibition
Vehicle Control455.2 ± 33.1-
GLUT1 Inhibitor (e.g., BAY-876, 20 nM)85.9 ± 9.881.1%

Experimental Protocols

The following is a generalized protocol for an in vitro 2-FDG-¹³C₆ uptake assay followed by LC-MS analysis. This protocol should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete culture medium (consider using dialyzed FBS)

  • Glucose-free DMEM or Krebs-Ringer-HEPES (KRH) buffer

  • 2-Deoxy-2-fluoro-D-glucose-¹³C₆ (sterile solution)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • 80% Methanol (B129727) (LC-MS grade), chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

  • LC-MS system with a suitable column (e.g., HILIC)

Protocol:

  • Cell Seeding:

    • Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density determined to be in the linear range of the assay for your cell type.

    • Allow cells to adhere and grow overnight in a standard cell culture incubator (37°C, 5% CO₂).

  • Cell Starvation (Optional but Recommended):

    • To reduce basal glucose uptake, aspirate the complete medium.

    • Wash the cells once with warm, glucose-free medium.

    • Incubate the cells in glucose-free medium for 1-2 hours.

  • Tracer Incubation:

    • Prepare the labeling medium by adding 2-FDG-¹³C₆ to pre-warmed, glucose-free medium to the desired final concentration (e.g., 100-200 µM).

    • Aspirate the starvation medium and add the labeling medium to each well.

    • Incubate for the optimized duration (e.g., 30-60 minutes) at 37°C.

  • Metabolism Quenching and Cell Lysis:

    • To stop the uptake, quickly aspirate the labeling medium.

    • Immediately wash the cells three times with ice-cold PBS, ensuring complete removal of the buffer after each wash.

    • Place the plate on ice and add a sufficient volume of ice-cold 80% methanol to each well (e.g., 500 µL for a 12-well plate).

    • Use a cell scraper to detach the cells into the methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Metabolite Extraction:

    • Vortex the tubes vigorously for 30 seconds.

    • Incubate at -20°C for at least 1 hour to precipitate proteins.

    • Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

    • Dry the extracts using a vacuum concentrator (e.g., SpeedVac).

  • Sample Preparation for LC-MS:

    • Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase.

    • Vortex and centrifuge to pellet any insoluble debris.

    • Transfer the supernatant to LC-MS vials for analysis.

  • LC-MS Analysis:

    • Analyze the samples using an LC-MS method optimized for the detection of sugar phosphates. A HILIC column with negative ion mode ESI is often suitable.

    • Monitor the mass transition for 2-FDG-¹³C₆-6-phosphate.

    • Quantify the peak area corresponding to the labeled metabolite and normalize to cell number or protein content.

Mandatory Visualizations

Signaling Pathways

The uptake of 2-FDG-¹³C₆ is primarily mediated by GLUT1 and can be stimulated by insulin (B600854) in sensitive cell types. The diagrams below illustrate these pathways.

G cluster_membrane Plasma Membrane cluster_cell Cytoplasm GLUT1 GLUT1 Glucose_int 2-FDG-¹³C₆ (Intracellular) GLUT1->Glucose_int Glucose_ext 2-FDG-¹³C₆ (Extracellular) Glucose_ext->GLUT1 Transport Hexokinase Hexokinase Glucose_int->Hexokinase ATP -> ADP FDG_P 2-FDG-¹³C₆-6-P (Trapped) Hexokinase->FDG_P Glycolysis Further Metabolism (Blocked) FDG_P->Glycolysis

Caption: Basal uptake pathway of 2-FDG-¹³C₆ via GLUT1 transporter.

G cluster_membrane Plasma Membrane cluster_cell Cytoplasm IR Insulin Receptor IRS IRS IR->IRS phosphorylates GLUT4_mem GLUT4 Glucose_int Glucose GLUT4_mem->Glucose_int Insulin Insulin Insulin->IR PI3K PI3K IRS->PI3K activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle promotes translocation GLUT4_vesicle->GLUT4_mem Glucose_ext Glucose Glucose_ext->GLUT4_mem Transport G A 1. Cell Seeding & Growth (e.g., 12-well plate) B 2. Starvation (Glucose-free medium, 1-2h) A->B C 3. Tracer Incubation (Medium with 2-FDG-¹³C₆) B->C D 4. Quenching & Washing (Ice-cold PBS) C->D E 5. Metabolite Extraction (Ice-cold 80% Methanol) D->E F 6. Sample Processing (Centrifugation & Drying) E->F G 7. LC-MS Analysis (HILIC, Negative ESI) F->G H 8. Data Analysis (Quantification & Normalization) G->H

References

Technical Support Center: 2-Deoxy-2-fluoro-D-glucose-13C6 NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Deoxy-2-fluoro-D-glucose-13C6 (2-FDG-13C6) in NMR-based experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my 2-FDG-13C6 NMR spectrum show two sets of peaks?

A1: 2-Deoxy-2-fluoro-D-glucose, like many sugars, exists in solution as an equilibrium mixture of two anomers: the α-anomer and the β-anomer.[1] These two forms are diastereomers and will have distinct sets of signals in both ¹³C and ¹⁹F NMR spectra. The ratio of the two anomers can be influenced by the solvent and temperature.

Q2: I see more peaks than expected, even after accounting for the anomers. What could be the cause?

A2: There are several possibilities for unexpected peaks in your spectrum:

  • Impurities: The sample may contain residual solvents from synthesis or purification, or other contaminants.

  • Degradation: The 2-FDG-13C6 may have degraded over time.

  • ¹³C Satellites: In ¹⁹F NMR spectra, you may observe small satellite peaks symmetrically flanking a large central peak. These are due to the 1.1% natural abundance of ¹³C coupling to the fluorine atom. In a fully ¹³C-labeled compound like 2-FDG-13C6, these will be the main signals.

  • Fluoride (B91410) Contamination: Free fluoride ions can leach from glass NMR tubes, giving rise to a sharp peak in the ¹⁹F NMR spectrum.[1]

Q3: Why are the splittings in my ¹³C spectrum so complex?

A3: The complexity arises from heteronuclear coupling between the ¹³C nuclei and the ¹⁹F nucleus. You will observe J(C,F) couplings, which can extend over several bonds. Additionally, in a fully ¹³C labeled molecule, you will also see ¹³C-¹³C couplings (J(C,C)), further increasing the complexity of the multiplets.

Q4: How can I simplify my spectra to aid interpretation?

A4: Several NMR techniques can help simplify your spectra:

  • Proton Decoupling: This is a standard technique to simplify ¹³C spectra by removing the splitting from attached protons.

  • Fluorine Decoupling: Similarly, you can decouple the ¹⁹F nucleus to simplify the ¹³C spectrum by removing J(C,F) splittings.

  • 2D NMR: Two-dimensional NMR experiments, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation), can help to correlate connected nuclei and resolve overlapping signals. For fluorinated compounds, ¹⁹F-¹³C HETCOR (Heteronuclear Correlation) can be particularly useful.[2]

Troubleshooting Guides

Problem 1: Poor Signal-to-Noise Ratio

Possible Causes:

  • Low sample concentration.

  • Insufficient number of scans.

  • Improperly tuned probe.

  • Presence of paramagnetic impurities.

Solutions:

  • Increase Concentration: If possible, increase the concentration of your 2-FDG-13C6 sample.

  • Increase Number of Scans: Acquire more scans to improve the signal-to-noise ratio. Remember that the signal-to-noise ratio increases with the square root of the number of scans.

  • Tune and Match the Probe: Ensure the NMR probe is properly tuned to the ¹³C and/or ¹⁹F frequency and matched to the impedance of the spectrometer.

  • Sample Purity: Ensure your sample is free from paramagnetic impurities, which can cause significant line broadening and loss of signal.

Problem 2: Broad or Distorted Peak Shapes

Possible Causes:

  • Poor shimming of the magnetic field.

  • Sample viscosity is too high.

  • Presence of solid particles in the sample.

  • Chemical or conformational exchange.

Solutions:

  • Shimming: Carefully shim the magnetic field to improve its homogeneity across the sample.

  • Lower Concentration: High sample concentrations can lead to increased viscosity and broader lines. Diluting the sample may help.

  • Filter the Sample: Ensure your sample is completely dissolved and free of any particulate matter by filtering it into the NMR tube.

  • Temperature Variation: If the broad lines are due to chemical or conformational exchange, acquiring the spectrum at a different temperature (either higher or lower) may help to either slow down or speed up the exchange process, resulting in sharper peaks.

Problem 3: Inaccurate Integrals

Possible Causes:

  • Incomplete relaxation of the nuclei between scans.

  • Poor baseline correction.

  • Overlapping peaks.

Solutions:

  • Increase Relaxation Delay: Ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 relaxation time) to allow for complete relaxation of all nuclei.

  • Baseline Correction: Apply a proper baseline correction algorithm to the spectrum before integration.

  • Deconvolution: For overlapping peaks, use a deconvolution software to fit the individual peaks and obtain more accurate integrals.

Quantitative Data

The following tables summarize the expected NMR spectral data for the α and β anomers of 2-Deoxy-2-fluoro-D-glucose in D₂O. Note that chemical shifts can be influenced by solvent, temperature, and pH. The ¹³C data is based on known values for D-glucose, with expected shifts influenced by the fluorine substitution.

Table 1: Expected ¹³C and ¹⁹F Chemical Shifts (ppm) for 2-Deoxy-2-fluoro-D-glucose Anomers in D₂O

Carbon/Fluorineα-Anomer (ppm)β-Anomer (ppm)
C1~92.5~96.5
C2~90.0 (d, ¹J(C,F) ≈ 180 Hz)~90.5 (d, ¹J(C,F) ≈ 180 Hz)
C3~72.0~75.0
C4~70.5~70.5
C5~72.0~76.5
C6~61.5~61.5
¹⁹F~ -200 to -210~ -200 to -210

Note: The chemical shift of C2 will be significantly affected by the fluorine atom and will appear as a doublet due to the one-bond C-F coupling. The other carbons will also show smaller couplings to fluorine.

Table 2: Expected J-Coupling Constants (Hz) for 2-Deoxy-2-fluoro-D-glucose

CouplingExpected Value (Hz)Notes
¹J(C2,F)180 - 200Large one-bond coupling.
²J(C1,F)15 - 25Two-bond coupling.
²J(C3,F)15 - 25Two-bond coupling.
³J(H1,H2)~3.5 (α), ~8.0 (β)Useful for anomer identification.
²J(H2,F)45 - 55Large two-bond coupling.
³J(C,C)30 - 45Typical one-bond C-C coupling in ¹³C labeled compounds.

Experimental Protocols

Standard Sample Preparation for 2-FDG-13C6 NMR
  • Weigh Sample: Accurately weigh 10-50 mg of this compound.

  • Dissolve: Dissolve the sample in 0.5 - 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Filter: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.

  • Cap and Label: Securely cap the NMR tube and label it clearly with the sample identity.

  • Homogenize: Gently vortex the sample to ensure a homogeneous solution.

1D ¹³C{¹H} NMR Acquisition Protocol

This protocol outlines the acquisition of a standard proton-decoupled ¹³C NMR spectrum.

  • Insert Sample: Insert the prepared NMR tube into the spectrometer.

  • Lock and Shim: Lock onto the deuterium (B1214612) signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Load Experiment: Load a standard ¹³C proton-decoupled experiment.

  • Set Parameters:

    • Spectral Width (SW): Set a spectral width that covers the expected range of ¹³C chemical shifts (e.g., 0 to 120 ppm for 2-FDG-13C6).

    • Transmitter Frequency Offset (O1P): Center the spectral width around the expected chemical shifts (e.g., ~60-70 ppm).

    • Number of Scans (NS): Set an appropriate number of scans to achieve the desired signal-to-noise ratio (e.g., 1024 or higher).

    • Relaxation Delay (D1): Use a relaxation delay of at least 2 seconds to allow for adequate relaxation.

    • Acquisition Time (AQ): Set to achieve the desired resolution.

  • Acquire Data: Start the acquisition.

  • Process Data: After acquisition, perform Fourier transformation, phase correction, and baseline correction.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_processing Data Processing weigh Weigh 2-FDG-13C6 dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock_shim Lock and Shim insert->lock_shim setup Setup Experiment Parameters lock_shim->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline analyze Analyze Spectrum baseline->analyze

Caption: General experimental workflow for NMR analysis of 2-FDG-13C6.

troubleshooting_logic cluster_issues Identify Primary Issue cluster_solutions_sn Solutions for Low S/N cluster_solutions_broad Solutions for Broad Peaks cluster_solutions_extra Causes of Extra Peaks start Poor Quality Spectrum low_sn Low Signal-to-Noise start->low_sn broad_peaks Broad/Distorted Peaks start->broad_peaks extra_peaks Unexpected Peaks start->extra_peaks inc_conc Increase Concentration low_sn->inc_conc inc_scans Increase Scans low_sn->inc_scans tune_probe Tune Probe low_sn->tune_probe shim Re-shim broad_peaks->shim dilute Dilute Sample broad_peaks->dilute filter_sample Filter Sample broad_peaks->filter_sample anomers Anomers Present extra_peaks->anomers impurities Impurities/Contaminants extra_peaks->impurities degradation Sample Degradation extra_peaks->degradation end Improved Spectrum inc_conc->end inc_scans->end tune_probe->end shim->end dilute->end filter_sample->end glycolysis_pathway glucose Glucose / 2-FDG-13C6 g6p Glucose-6-Phosphate / 2-FDG-13C6-6-P glucose->g6p Hexokinase f6p Fructose-6-Phosphate g6p->f6p Phosphoglucose Isomerase blocked Metabolic Trapping (Further metabolism is blocked) g6p->blocked f16bp Fructose-1,6-bisphosphate f6p->f16bp Phosphofructokinase glycolysis Further Glycolysis f16bp->glycolysis

References

Improving signal-to-noise in 13C NMR with labeled compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their 13C NMR experiments using isotopically labeled compounds to achieve a higher signal-to-noise ratio (S/N).

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio in my standard 13C NMR spectrum so low?

A1: The low signal-to-noise (S/N) ratio in 13C NMR spectroscopy is due to two primary factors. First, the natural abundance of the NMR-active 13C isotope is only 1.1%, while the far more abundant 12C isotope is NMR-inactive.[1][2][3][][5][6][7] Second, the gyromagnetic ratio of a 13C nucleus is about four times lower than that of a proton (1H), which results in inherently weaker signals.[1][5][7] Consequently, acquiring a 13C spectrum with an adequate S/N ratio requires more sample, longer acquisition times, or both.[6]

Q2: How does using a 13C-labeled compound fundamentally improve the S/N ratio?

A2: Using a 13C-labeled compound overcomes the primary obstacle of low natural abundance. By synthetically enriching a molecule with 13C at specific or all carbon positions, the number of NMR-active nuclei in the sample is dramatically increased. This approach transforms the source of the 13C signal from a small, naturally occurring fraction to a deliberately enriched population.[] The result is a significant enhancement in signal intensity, which can reduce experimental acquisition times from days to hours or even minutes.[]

Q3: I'm using a uniformly 13C-labeled protein, but my spectrum is crowded and has broad lines. What can I do?

A3: Uniformly 13C-labeling a large molecule like a protein can lead to spectral challenges. The high number of signals can cause significant overlap, and strong one-bond 13C-13C scalar and dipolar couplings contribute to line broadening. To address this, consider selective or reverse labeling strategies.[8] For instance, you can grow your protein in a 13C-enriched medium but supplement it with specific unlabeled amino acids to remove their signals from the spectrum (reverse labeling).[8] Alternatively, using precursors that label only alternating carbons can reduce 13C-13C couplings and simplify the spectrum.

Q4: I am not seeing the signal for a quaternary carbon in my 13C-labeled compound. Is it missing?

A4: Quaternary carbons (those without directly attached protons) often exhibit very long longitudinal relaxation times (T₁).[2] If the relaxation delay (D1) in your experiment is too short, these nuclei do not have enough time to return to their equilibrium state between scans, leading to signal saturation and a very weak or invisible peak.[2][9] This issue is exacerbated because they do not benefit from the Nuclear Overhauser Effect (NOE) enhancement from protons.[10] To observe these signals, you must increase the relaxation delay (D1), often to several seconds, or use a smaller flip angle to reduce saturation.[2]

Q5: What is Dynamic Nuclear Polarization (DNP), and when should I consider it for my 13C-labeled sample?

A5: Dynamic Nuclear Polarization (DNP) is a hyperpolarization technique that dramatically enhances NMR signal intensity by transferring the very high spin polarization of electrons to the target nuclei.[11][12] This is achieved by irradiating the sample with microwaves in the presence of a stable radical polarizing agent.[12][13] DNP can boost 13C signals by several orders of magnitude, with theoretical enhancements up to ~2640 times.[13] It is particularly powerful for studying transient chemical phenomena, low-concentration metabolites, or for structural studies of biological solids where sensitivity is a major limitation.[1][14]

Troubleshooting Guides

Guide 1: Troubleshooting Poor Signal-to-Noise

If you are experiencing a poor S/N ratio with your 13C-labeled sample, follow this systematic workflow to diagnose and resolve the issue.

G cluster_start cluster_sample 1. Sample Preparation cluster_acq 2. Acquisition Parameters cluster_hw 3. Instrument & Hardware cluster_end start Start: Low S/N in 13C Labeled Sample p1 Is sample concentration adequate? start->p1 p1_yes Concentration OK p1->p1_yes Yes p1_no Increase concentration. Use minimum solvent volume. Consider Shigemi tube. p1->p1_no No p2 Is sample fully dissolved and free of particulates? p1_yes->p2 end_adv Still Low S/N? Consider Advanced Methods (e.g., DNP) p1_no->end_adv p2_yes Sample Clear p2->p2_yes Yes p2_no Filter sample. Ensure complete dissolution. p2->p2_no No p3 Is the number of scans (NS) sufficient? p2_yes->p3 p2_no->end_adv p3_yes NS Sufficient p3->p3_yes Yes p3_no Increase NS. S/N increases with √NS. p3->p3_no No p4 Is relaxation delay (D1) long enough, especially for quaternary Cs? p3_yes->p4 p3_no->end_adv p4_yes D1 OK p4->p4_yes Yes p4_no Increase D1 (e.g., 5 x T₁). Use a smaller flip angle (e.g., 30-45°). p4->p4_no No p5 Is the magnetic field properly shimmed? p4_yes->p5 p4_no->end_adv p5_yes Shims Good p5->p5_yes Yes p5_no Re-shim the instrument. Poor shims broaden peaks and reduce S/N. p5->p5_no No p6 Is a high-sensitivity probe available? p5_yes->p6 p5_no->end_adv p6_yes Use Cryoprobe for significant S/N boost. p6->p6_yes Yes p6_no Proceed with standard probe. p6->p6_no No end_good S/N Improved p6_yes->end_good p6_no->end_adv G cluster_sample Sample Properties cluster_params Acquisition Parameters cluster_hw Spectrometer Hardware cluster_adv Advanced Methods center 13C NMR Signal-to-Noise enrich 13C Enrichment Level center->enrich conc Analyte Concentration center->conc t1 T₁ Relaxation Time center->t1 ns Number of Scans (NS) center->ns d1 Relaxation Delay (D1) center->d1 aq Acquisition Time (AQ) center->aq field Magnetic Field Strength center->field probe Probe Type (Cryoprobe) center->probe dnp Dynamic Nuclear Polarization (DNP) center->dnp

References

Technical Support Center: Synthesis of ¹⁸F-Labeled 2-Fluoro-2-Deoxy-D-Glucose ([¹⁸F]FDG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ¹⁸F-FDG.

Troubleshooting Guides

This section addresses common issues encountered during ¹⁸F-FDG synthesis, offering potential causes and recommended solutions.

Low Radiochemical Yield (RCY)

A diminished radiochemical yield is one of the most frequent challenges in ¹⁸F-FDG synthesis. The following table outlines potential causes and corresponding troubleshooting steps.

Potential Cause Troubleshooting Steps
Inefficient Trapping of [¹⁸F]Fluoride - Verify QMA Cartridge Integrity: Ensure the quaternary methyl ammonium (B1175870) (QMA) anion exchange cartridge is not expired and has been properly conditioned. An old or improperly conditioned cartridge will not efficiently trap the [¹⁸F]fluoride from the [¹⁸O]water.[1] - Check for Leaks: Inspect all lines and connections between the cyclotron target and the synthesis module for any potential leaks.
Incomplete Elution of [¹⁸F]Fluoride - Eluent Composition: Confirm the correct composition and volume of the elution solution (typically a mixture of potassium carbonate and Kryptofix 2.2.2 in acetonitrile (B52724)/water).[2] Insufficient base or Kryptofix will result in poor elution from the QMA cartridge. - Eluent Delivery: Ensure the eluent is properly delivered to the QMA cartridge and that there are no blockages in the fluid pathways.
Presence of Water in the Reaction Mixture - Azeotropic Drying: Ensure the azeotropic drying step is sufficient to remove all water from the [¹⁸F]fluoride/Kryptofix complex. Residual water will significantly reduce the nucleophilicity of the [¹⁸F]fluoride.[3] - Anhydrous Solvents: Use fresh, anhydrous acetonitrile for the reaction. Solvents can absorb moisture from the atmosphere over time.
Degradation of Mannose Triflate Precursor - Proper Storage: Store the mannose triflate precursor according to the manufacturer's instructions, typically in a cool, dry, and dark place to prevent degradation.[4][5] - Fresh Precursor: If in doubt, use a fresh vial of the precursor.
Suboptimal Reaction Temperature - Verify Heater Function: Check the temperature of the reaction vessel to ensure it reaches and maintains the optimal temperature for the nucleophilic substitution reaction (typically 80-120°C).[6] - Temperature Calibration: Calibrate the temperature sensor of the synthesis module regularly.
Insufficient Reaction Time - Optimize Reaction Time: While a shorter synthesis time is desirable, ensure the nucleophilic substitution step has sufficient time to proceed to completion (typically 5-15 minutes).[6]
Mechanical or Software Issues - System Self-Check: Perform a system self-check or diagnostic test on the automated synthesizer to identify any mechanical (e.g., valve failures) or software glitches.[1] - Check for Blockages: Inspect cartridges and lines for any blockages that may impede the flow of reagents.[1]
Low Radiochemical Purity (RCP)

Impurities in the final product can compromise its quality and safety. This section addresses common causes of low radiochemical purity.

Potential Cause Troubleshooting Steps
Incomplete Hydrolysis - Verify Hydrolysis Conditions: Ensure the correct concentration of acid (e.g., 1-2 M HCl) or base (e.g., 0.5-1 M NaOH) is used for the hydrolysis step.[6] - Optimize Hydrolysis Time and Temperature: For acid hydrolysis, ensure the temperature (100-130°C) and time (5-10 minutes) are adequate.[6][7] For base hydrolysis, ensure sufficient time (around 5 minutes) at room temperature.[6] Extending the hydrolysis time can improve the removal of acetyl protecting groups.[7]
Presence of Unreacted [¹⁸F]Fluoride - Purification Cartridge Efficacy: Check the efficiency of the alumina (B75360) cartridge, which is responsible for removing unreacted [¹⁸F]fluoride. Replace the cartridge if necessary.
Presence of Acetylated Intermediates - Incomplete Hydrolysis: This is the primary cause. Refer to the troubleshooting steps for "Incomplete Hydrolysis" above. - Purification: Ensure the C18 cartridge is effectively trapping the more lipophilic acetylated intermediates.
Formation of [¹⁸F]Fluorodeoxymannose ([¹⁸F]FDM) - Alkaline Hydrolysis Temperature: While alkaline hydrolysis is typically performed at room temperature, elevated temperatures can lead to the epimerization of [¹⁸F]FDG to [¹⁸F]FDM. Ensure the reaction is not being unintentionally heated.
Radiolysis - Use of Stabilizers: For high radioactivity concentrations, the addition of a stabilizer like ethanol (B145695) (0.1-0.2%) can help prevent radiolysis of the final product.[8][9] - Minimize Time: Minimize the time between the end of synthesis and quality control/use to reduce the effects of radiolysis.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for ¹⁸F-FDG synthesis?

A1: The most widely used method for routine production of ¹⁸F-FDG is the nucleophilic substitution reaction.[3][11] This method involves the reaction of "no-carrier-added" [¹⁸F]fluoride with a mannose triflate precursor (1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose), followed by hydrolysis to remove the protecting acetyl groups.[3] This method is favored due to its higher and more consistent yields and shorter reaction times compared to the older electrophilic fluorination method.[3]

Q2: Why is Kryptofix 2.2.2 used in the synthesis?

A2: Kryptofix 2.2.2 is a phase-transfer catalyst, specifically a cryptand, that is used to increase the reactivity of the [¹⁸F]fluoride ion.[3] It chelates the potassium ion (K⁺), which is typically used as a counterion for the [¹⁸F]fluoride, preventing the formation of a strong ion pair between K⁺ and F⁻. This leaves the "naked" [¹⁸F]fluoride ion more nucleophilic and available to react with the mannose triflate precursor.

Q3: What are the key steps in the automated synthesis of ¹⁸F-FDG?

A3: The automated synthesis of ¹⁸F-FDG generally follows these key steps:

  • [¹⁸F]Fluoride Production and Trapping: [¹⁸F]Fluoride is produced in a cyclotron and transferred to the synthesis module, where it is trapped on a QMA anion exchange cartridge.[2]

  • Elution and Drying: The trapped [¹⁸F]fluoride is eluted from the cartridge with a solution containing potassium carbonate and Kryptofix 2.2.2. The solvent is then removed through azeotropic distillation to yield an anhydrous [¹⁸F]fluoride-Kryptofix complex.[6]

  • Radiolabeling Reaction: A solution of mannose triflate in anhydrous acetonitrile is added to the dried complex, and the mixture is heated to facilitate the nucleophilic substitution reaction, forming acetyl-protected ¹⁸F-FDG.[6]

  • Hydrolysis: The acetyl protecting groups are removed by either acid or base hydrolysis.[6]

  • Purification: The reaction mixture is passed through a series of solid-phase extraction (SPE) cartridges (typically alumina and C18) to remove impurities.[6]

  • Formulation: The purified ¹⁸F-FDG is eluted with sterile water for injection and passed through a sterile filter into a sterile vial.[6]

Q4: What are the common chemical impurities in the final ¹⁸F-FDG product?

A4: Common chemical impurities can include:

  • Kryptofix 2.2.2: Residual amounts of the phase-transfer catalyst.

  • Acetonitrile and Ethanol: Residual solvents from the synthesis and purification steps.

  • 2-Chloro-2-deoxy-D-glucose (ClDG): Can be formed if chloride ions are present.

  • Unreacted Mannose Triflate and its hydrolysis byproducts.

Pharmacopeias set strict limits for the presence of these impurities in the final product.[3][11]

Q5: How does temperature affect the synthesis of ¹⁸F-FDG?

A5: Temperature is a critical parameter in ¹⁸F-FDG synthesis. The nucleophilic substitution reaction requires heating, typically in the range of 80-120°C, to proceed efficiently.[6] Insufficient temperature can lead to low radiochemical yields. Conversely, excessively high temperatures during alkaline hydrolysis can promote the formation of the unwanted epimer, [¹⁸F]FDM. Acid hydrolysis also requires elevated temperatures (100-130°C).[6]

Quantitative Data Summary

The following tables summarize typical quantitative data for the automated synthesis of ¹⁸F-FDG. These values can serve as a benchmark for optimizing your own synthesis parameters.

Table 1: Typical Synthesis Parameters and Yields for Automated ¹⁸F-FDG Production

ParameterGE TRACERlab MXSiemens Explora FDG4IBA Synthera
Precursor (Mannose Triflate) ~20-30 mg~25 mg~20-30 mg
Radiolabeling Temperature 125°C[2]100°C110°C
Radiolabeling Time 2 min[2]8 min15 min[12]
Hydrolysis Method Base (2N NaOH)[2]Acid (1M HCl)Base (1M aq. TMAH)[12]
Hydrolysis Temperature Room Temperature[2]100°CN/A
Hydrolysis Time 3 min[2]5 minN/A
Total Synthesis Time ~25-35 min~40-50 min~58 min[12]
Radiochemical Yield (non-decay corrected) 52-72%[2]55 ± 2%[4][5]75-85% (decay corrected)[13]
Radiochemical Purity >90%[2]>96%[4][5]95.8-98.2%[13]

Table 2: Impact of Key Parameters on Radiochemical Yield and Purity

Parameter VariedObservationReference
Reaction Temperature Increasing temperature generally increases the rate of the nucleophilic substitution, potentially improving yield up to an optimal point.
Reaction Time (Fluorination) Longer reaction times can lead to higher yields but may also increase the formation of byproducts if too long.[14]
Hydrolysis Time (Acid) Extending acid hydrolysis time can increase radiochemical purity by more completely removing acetyl protecting groups, but may slightly decrease overall activity due to decay.[7]
Precursor Amount While a sufficient amount is necessary, excessive precursor can lead to purification challenges and does not necessarily increase yield beyond a certain point. Reducing the precursor amount can simplify purification.[15]
Initial [¹⁸F]Fluoride Activity Higher starting activities can sometimes lead to a slight decrease in decay-corrected radiochemical yield and purity due to radiolysis.[16]
Ethanol Concentration The addition of 0.2% ethanol can stabilize ¹⁸F-FDG at high radioactive concentrations for up to 12 hours.

Experimental Protocols

A detailed, step-by-step protocol for a common automated synthesis platform is provided below as a representative example.

Representative Protocol for Automated ¹⁸F-FDG Synthesis (GE TRACERlab MX)
  • Preparation:

    • Perform a system self-test, including a vacuum leak test.

    • Install a new, pre-conditioned QMA cartridge and a new set of purification cartridges (Alumina N and C18).

    • Load the required reagents into the synthesizer:

      • Eluent vial: Potassium carbonate and Kryptofix 2.2.2 in acetonitrile/water.

      • Precursor vial: Mannose triflate (typically 20-30 mg) in anhydrous acetonitrile.

      • Hydrolysis reagent: 2N Sodium Hydroxide.

      • Neutralization and elution solutions.

  • [¹⁸F]Fluoride Trapping and Elution:

    • Transfer the [¹⁸F]fluoride in [¹⁸O]water from the cyclotron target through the QMA cartridge. The [¹⁸O]water is recovered.

    • Elute the trapped [¹⁸F]fluoride from the QMA cartridge into the reaction vessel using the eluent solution.

  • Azeotropic Drying:

    • Heat the reaction vessel to approximately 110-120°C under a stream of nitrogen or argon and vacuum to azeotropically remove water. This step is critical for activating the [¹⁸F]fluoride.

  • Radiolabeling:

    • Add the mannose triflate solution to the dried [¹⁸F]fluoride-Kryptofix complex in the reaction vessel.

    • Heat the reaction mixture to 125°C for 2 minutes to facilitate the nucleophilic substitution.[2]

  • Hydrolysis:

    • Cool the reaction vessel.

    • Dilute the reaction mixture with sterile water and pass it through a C18 Sep-Pak cartridge to trap the acetylated ¹⁸F-FDG.

    • Wash the C18 cartridge with additional sterile water.

    • Pass 2N NaOH through the C18 cartridge and allow it to react for approximately 3 minutes at room temperature to remove the acetyl protecting groups.[2]

  • Purification:

    • Elute the hydrolyzed ¹⁸F-FDG from the C18 cartridge.

    • Pass the solution through an Alumina N cartridge to remove any unreacted [¹⁸F]fluoride.

    • The purified ¹⁸F-FDG solution is then passed through a sterile 0.22 µm filter into a sterile, pyrogen-free collection vial.

  • Quality Control:

    • Perform quality control tests on the final product, including visual inspection, pH measurement, radiochemical purity and identity (TLC or HPLC), and tests for residual solvents and Kryptofix 2.2.2.[2]

Visualizations

Logical Workflow for Troubleshooting Low Radiochemical Yield

Low_RCY_Troubleshooting start Low Radiochemical Yield check_f18_trapping Check [18F]Fluoride Trapping Efficiency start->check_f18_trapping check_elution Verify [18F]Fluoride Elution check_f18_trapping->check_elution Efficient solution_qma Replace/Recondition QMA Cartridge. Check for leaks. check_f18_trapping->solution_qma Inefficient check_drying Ensure Anhydrous Conditions check_elution->check_drying Complete solution_eluent Check Eluent Composition and Volume. Ensure no blockages. check_elution->solution_eluent Incomplete check_reagents Assess Reagent Quality check_drying->check_reagents Dry solution_drying Optimize Drying Time/Temperature. Use fresh anhydrous solvents. check_drying->solution_drying Water Present check_reaction_conditions Verify Reaction Parameters check_reagents->check_reaction_conditions Good Quality solution_reagents Use Fresh Mannose Triflate. Check Precursor Storage. check_reagents->solution_reagents Degraded solution_conditions Calibrate Temperature Sensor. Optimize Reaction Time. check_reaction_conditions->solution_conditions Suboptimal

Caption: A flowchart for troubleshooting low radiochemical yield in ¹⁸F-FDG synthesis.

Experimental Workflow for Automated ¹⁸F-FDG Synthesis

FDG_Synthesis_Workflow cluster_cyclotron Cyclotron cluster_synthesis_module Automated Synthesis Module cyclotron [18O]Water Bombardment (p,n reaction) qma_trapping 1. [18F]Fluoride Trapping (QMA Cartridge) cyclotron->qma_trapping Transfer of [18F]Fluoride elution_drying 2. Elution & Drying (K2CO3/Kryptofix) qma_trapping->elution_drying radiolabeling 3. Radiolabeling (Mannose Triflate, Heat) elution_drying->radiolabeling hydrolysis 4. Hydrolysis (Acid or Base) radiolabeling->hydrolysis purification 5. Purification (C18 & Alumina Cartridges) hydrolysis->purification formulation 6. Formulation (Sterile Filtration) purification->formulation final_product Final [18F]FDG Product formulation->final_product

Caption: The general experimental workflow for automated ¹⁸F-FDG synthesis.

Chemical Reaction Pathway for Nucleophilic ¹⁸F-FDG Synthesis

Nucleophilic_Substitution MannoseTriflate Mannose Triflate (Precursor with Protecting Groups) Intermediate Acetyl-Protected [¹⁸F]FDG MannoseTriflate->Intermediate Nucleophilic Substitution (SN2) Heat F18 [¹⁸F]Fluoride Ion (Activated with Kryptofix) F18->Intermediate FDG [¹⁸F]FDG (Final Product) Intermediate->FDG Removal of Protecting Groups Hydrolysis Hydrolysis (Acid or Base) Hydrolysis->FDG

Caption: The chemical reaction pathway for the nucleophilic synthesis of ¹⁸F-FDG.

References

Technical Support Center: Minimizing Background Signal in 13C Tracer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize background signals and ensure data accuracy in ¹³C tracer experiments.

Frequently Asked Questions (FAQs)

Q1: What constitutes "background signal" in ¹³C tracer experiments?

A1: Background signal refers to any signal detected by the mass spectrometer that does not originate from the experimentally introduced ¹³C-labeled tracer. This can include signals from the natural abundance of ¹³C, chemical contaminants, instrument noise, and carryover from previous analyses.[1][2] The primary goal is to distinguish between isotopes introduced experimentally and those naturally present at the start of an experiment.[3]

Q2: Why is minimizing background signal critically important?

Q3: How does the natural abundance of ¹³C contribute to the background signal?

A3: Carbon naturally exists as two stable isotopes: ¹²C (approximately 98.9%) and ¹³C (approximately 1.1%).[3] This means that even in an unlabeled biological sample, any given carbon-containing molecule will have a small population that naturally contains one or more ¹³C atoms. This natural isotopic distribution contributes to the M+1, M+2, etc., peaks in the mass spectrum and must be mathematically corrected to accurately determine the enrichment from the introduced tracer.[3][5]

Troubleshooting Guide

This guide addresses specific issues encountered during ¹³C tracer experiments in a question-and-answer format.

Issue 1: High background noise is observed across the entire mass spectrum.

  • Symptoms: The baseline of the total ion chromatogram (TIC) is significantly elevated, making it difficult to distinguish real peaks from the noise.[1]

  • Potential Causes & Solutions:

    • Contaminated Solvents or Reagents: Even high-purity, LC-MS grade solvents can contain trace impurities that contribute to background noise.[1][2]

      • Solution: Always use fresh, high-purity LC-MS or GC-MS grade solvents and reagents. Filter all solvents before use and run a "blank" injection (solvent only) to verify system cleanliness before analyzing samples.[1][6]

    • Contaminated LC/GC System: The instrument's fluidic path, including tubing, seals, and the column, can accumulate contaminants over time.

      • Solution: Flush the entire system with a series of high-purity solvents (e.g., isopropanol, acetonitrile, water). If contamination persists, consider cleaning the ion source.[1][6] For GC-MS, column bleed from operating at or above the column's temperature limit can also elevate the baseline.[7]

    • System Leaks: Air leaking into the system can introduce contaminants and cause an unstable spray in LC-MS or a high background in GC-MS (indicated by high nitrogen and oxygen ions).[1][7]

      • Solution: Check all fittings and connections for leaks using an electronic leak detector or a suitable solution. Ensure all ferrules are properly tightened but not overtightened.[1][7]

Issue 2: Specific, unexpected peaks are present in my chromatograms.

  • Symptoms: Consistent, non-labeled peaks appear in blanks and samples, often corresponding to common contaminants.

  • Potential Causes & Solutions:

    • Plasticizer Contamination: Phthalates and other plasticizers can leach from plastic labware such as pipette tips, tubes, and solvent bottle caps.[1][2]

      • Solution: Whenever possible, use glass or certified low-leachable polypropylene (B1209903) labware. Avoid storing solvents in plastic containers for extended periods.[1]

    • Polymer Contamination: Polymers like polyethylene (B3416737) glycol (PEG) or polypropylene glycol (PPG) from detergents, lubricants, or certain plastics can cause a characteristic series of repeating ions in the mass spectrum.[1]

      • Solution: Identify and eliminate the source of the polymer. Ensure all glassware is thoroughly rinsed with high-purity water and solvents after washing.

    • Carryover from Previous Injections: Residual analytes from a highly concentrated sample can be retained in the injection port, syringe, or on the column and elute in subsequent runs.[1]

      • Solution: Implement a rigorous wash cycle for the autosampler needle and injection port between samples. Running blank injections after high-concentration samples can help confirm and mitigate carryover.[1][8]

Issue 3: My ¹³C enrichment calculations seem inaccurate.

  • Symptoms: The calculated fractional enrichment is unexpectedly low, or the mass isotopologue distribution (MID) deviates from the expected pattern.

  • Potential Causes & Solutions:

    • Inadequate Natural Abundance Correction: The contribution of naturally occurring ¹³C is not being properly subtracted from the measured signal.

      • Solution: Use a specialized data analysis software package that can perform accurate natural abundance correction based on the elemental formula of the metabolite.[1][3] This correction is essential to distinguish tracer-derived labeling from natural abundance.[3]

    • Contamination with Unlabeled Metabolites: The presence of significant amounts of unlabeled lactate, succinate, citrate, and other organic acids has been reported as a source of contamination in sample preparation.[5]

      • Solution: Analyze procedural blanks (extractions performed on empty plates or tubes) to identify contaminants introduced during sample preparation.[5] For some analyses, excluding the M0 isotopologue from calculations can mitigate the impact of this contamination, as it primarily affects the unlabeled portion.[5]

    • Isotopic Impurity of the Tracer: The ¹³C-labeled tracer is not 100% pure. For example, a U-¹³C₆-glucose tracer with 99% isotopic purity will contain a small fraction of molecules that are not fully labeled.[4][9]

      • Solution: Check the certificate of analysis from the supplier for the stated isotopic purity.[9] For highly precise flux analysis, this impurity should be accounted for in the data analysis software.[4]

Data Presentation

Table 1: Common Sources of Chemical Background and Mitigation Strategies

Source of ContaminationCommon ExamplesMitigation StrategyExpected Outcome
Labware Phthalates, other plasticizersSwitch to glass or polypropylene labware.[1][2]Reduction or disappearance of phthalate-related peaks.[1]
Solvents/Reagents Various trace impuritiesUse fresh, high-purity, LC-MS or GC-MS grade solvents.[1][2]A cleaner baseline in subsequent blank runs.[1]
Personal Care Products Keratins, lotionsWear gloves and a lab coat at all times; work in a clean environment like a laminar flow hood.[1]Reduction in keratin-related peptide peaks.[1]
GC/MS System Septum bleed (siloxanes), column bleedUse a high-quality, pre-conditioned septum and a low-bleed column.[7][8]Reduction in siloxane peaks and a more stable baseline at high temperatures.
Sample Carryover High-concentration analytesImplement a rigorous wash cycle for the autosampler needle and injection port.[1]Elimination of peaks corresponding to previously analyzed samples.[1]

Table 2: Typical Isotopic Purity of Commercial ¹³C-Glucose Tracers

TracerIsotopic Purity (atom % ¹³C)Chemical Purity
D-Glucose (U-¹³C₆)≥99%≥99%
D-Glucose (1-¹³C)98-99%≥98%
L-Glucose (1-¹³C)≥99%Not specified
Data sourced from representative commercial suppliers.[9]

Experimental Protocols

Protocol 1: Running a Blank Analysis to Identify System Contamination

This protocol is essential for identifying background ions that are consistently present in the analytical system.[1]

  • System Equilibration: Equilibrate the LC-MS or GC-MS system with the initial mobile phase or gas flow conditions until a stable baseline is achieved.[1]

  • Solvent Blank Injection: Inject a sample of the pure solvent (e.g., the initial mobile phase) using the same method as for the experimental samples.[2]

  • Procedural Blank Analysis: Prepare a "sample" that goes through the entire experimental workflow (extraction, derivatization, etc.) but contains no biological material. This helps identify contaminants from sample preparation steps.[5]

  • Data Acquisition: Acquire data for the blank runs using the same parameters as the actual samples.

  • Analysis: Examine the chromatograms and mass spectra for any background peaks. These peaks can be subtracted from the experimental sample data or used to identify and eliminate the source of contamination.

Protocol 2: General Sample Preparation for Metabolite Extraction from Tissues

This protocol provides a general workflow for extracting metabolites while minimizing contamination.

  • Tissue Homogenization: Homogenize 30-50 mg of frozen tissue in 1 mL of chilled 80% methanol (B129727) (LC-MS grade).[10] Use a bead beater or electronic tissue disruptor for efficient homogenization.

  • Freeze-Thaw Cycles: Perform three rapid freeze-thaw cycles by alternating between liquid nitrogen and a 37°C water bath.[10] This helps to lyse cells and release intracellular metabolites.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.[10]

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new, clean tube. Avoid disturbing the pellet.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen or using a speed vacuum. Reconstitute the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis.

Visualizations

Troubleshooting_Workflow Start High Background Signal Detected CheckBlank Analyze Blank Injection (Solvent Only) Start->CheckBlank BlankContaminated Is Blank Contaminated? CheckBlank->BlankContaminated SourceSolvent Source is Likely Solvents or System BlankContaminated->SourceSolvent Yes CheckProceduralBlank Analyze Procedural Blank (Full Extraction) BlankContaminated->CheckProceduralBlank No ActionFlush Flush System & Use Fresh Solvents SourceSolvent->ActionFlush SourceSamplePrep Source is Likely Sample Preparation ActionCheckware Switch to Glassware, Check Reagents SourceSamplePrep->ActionCheckware Resolved Problem Resolved ActionFlush->Resolved ActionCheckware->Resolved ProceduralContaminated Is Procedural Blank Contaminated? CheckProceduralBlank->ProceduralContaminated ProceduralContaminated->SourceSamplePrep Yes CheckCarryover Inject Blank After High Conc. Sample ProceduralContaminated->CheckCarryover No CarryoverPresent Is Carryover Present? CheckCarryover->CarryoverPresent ActionWash Improve Autosampler Wash Method CarryoverPresent->ActionWash Yes CarryoverPresent->Resolved No ActionWash->Resolved

Caption: Troubleshooting workflow for identifying sources of background noise.

Signal_Sources Signal Sources in a 13C Tracer Experiment cluster_desired Desired Signal cluster_background Background Signal (Noise) Tracer 13C-Labeled Tracer (e.g., U-13C6-Glucose) TotalSignal Total Measured Signal in Mass Spectrometer Tracer->TotalSignal Incorporated Label NaturalAbundance Natural 13C Abundance (~1.1%) NaturalAbundance->TotalSignal Contributes to all C-metabolites ChemicalContam Chemical Contaminants (Plasticizers, Solvents) ChemicalContam->TotalSignal Introduced during sample prep SystemNoise Instrument Noise (System Contamination, Carryover) SystemNoise->TotalSignal Originates from instrument

Caption: Conceptual diagram of desired vs. background signal sources.

Experimental_Workflow Start Start Sequence Blank1 1. Blank Injection (Solvent) Start->Blank1 Assess Baseline Std 2. Standard Injection (Known Concentration) Blank1->Std Sample 3. Sample Injection (High Concentration) Std->Sample Blank2 4. Blank Injection (Solvent) Sample->Blank2 Check for Carryover Wash 5. Wash Injection (Strong Solvent) Blank2->Wash If Carryover > Threshold End End Sequence Blank2->End If Carryover is Low Blank3 6. Blank Injection (Solvent) Wash->Blank3 Verify Cleanliness Blank3->End

Caption: Experimental workflow designed to assess and minimize sample carryover.

References

Technical Support Center: Correcting for Isotopic Impurity of 13C Labeled Glucose Tracers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for the isotopic impurity of 13C labeled glucose tracers in metabolomics experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to correct for the isotopic impurity of 13C labeled glucose?

A1: Correcting for isotopic impurity is crucial for the accuracy of metabolic flux analysis (13C-MFA). Failure to account for both the natural abundance of 13C and impurities in the tracer can lead to distorted data and significant errors in calculated metabolic fluxes, potentially resulting in incorrect biological interpretations.[1][2]

Q2: What are the primary sources of isotopic variance in a 13C labeling experiment?

A2: There are two main sources:

  • Natural 13C Abundance: Carbon in biological systems and reagents is naturally composed of approximately 1.1% 13C and 98.9% 12C.[3][4][5] This natural distribution contributes to the mass isotopomer distribution of metabolites.

  • Tracer Impurity: The 13C labeled glucose tracer itself is never 100% pure. For instance, a batch of [U-13C6]-Glucose may contain molecules with five (M+5) or four (M+4) 13C atoms, in addition to the desired fully labeled (M+6) molecules.[6]

Q3: How does isotopic impurity affect my experimental results?

A3: Isotopic impurity can lead to an overestimation or underestimation of labeling from the tracer, which directly impacts the calculation of metabolic fluxes. For example, if a supposedly M+6 glucose tracer contains a significant fraction of M+5 glucose, the measured M+5 isotopologues of downstream metabolites will be artificially inflated.

Q4: What are the common software tools available for isotopic correction?

A4: Several software tools are available to correct raw mass spectrometry data for natural 13C abundance and tracer impurity. Commonly used tools include IsoCorrectoR, AccuCor, and IsoCor.[1][6][7]

Troubleshooting Guides

This section provides solutions to common problems you might encounter during your experiments.

Problem 1: Poor fit between simulated and measured labeling data after correction.

  • Possible Cause: The metabolic network model is incomplete or incorrect.

  • Troubleshooting Steps:

    • Verify Reactions: Double-check that all relevant metabolic reactions for your specific biological system and conditions are included in your model.[8][9]

    • Check Atom Transitions: Ensure the atom mapping for each reaction is accurate.[8][9]

    • Consider Compartmentalization: For eukaryotic cells, confirm that metabolic compartments (e.g., cytosol and mitochondria) and the transport between them are correctly represented.[8][9]

  • Possible Cause: The system has not reached an isotopic steady state.

  • Troubleshooting Steps:

    • Extend Labeling Time: Conduct a time-course experiment to determine the time required for your metabolites of interest to reach isotopic steady state. Glycolytic intermediates may reach steady state in minutes, while TCA cycle intermediates can take hours.[6][10]

    • Consider Instationary MFA (INST-MFA): If achieving a steady state is not feasible, consider using INST-MFA methods.[8]

  • Possible Cause: Inaccurate measurement of tracer purity.

  • Troubleshooting Steps:

    • Verify Tracer Purity: Before your experiment, assess the isotopic purity of your 13C labeled glucose tracer using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

    • Use Empirical Data: Input the experimentally determined tracer purity into your correction software instead of relying solely on the manufacturer's specifications.

Problem 2: Unexpectedly low 13C enrichment in target metabolites.

  • Possible Cause: Dilution from unlabeled carbon sources.

  • Troubleshooting Steps:

    • Use Defined Media: Whenever possible, use a glucose-free medium and supplement it with your 13C labeled glucose tracer.[6]

    • Check for Contamination: Ensure samples are not contaminated with unlabeled biomass or other carbon sources.[8]

Data Presentation

Table 1: Natural Abundance of Carbon Isotopes

IsotopeNatural Abundance (%)
12C~98.9%
13C~1.1%

Table 2: Example Isotopic Purity of a Commercial [U-13C6]-Glucose Tracer

IsotopologueAbundance (%)
M+699.0
M+50.8
M+40.1
M+3<0.1
M+2<0.1
M+1<0.1
M+0<0.1

Note: This is an example, and the actual purity will vary by batch and manufacturer. It is essential to determine the purity of your specific tracer lot.

Experimental Protocols

Protocol 1: Assessment of 13C Glucose Isotopic Enrichment by GC-MS

This protocol describes the derivatization of glucose and subsequent analysis by GC-MS to determine the isotopic purity of a [U-13C6]-Glucose tracer.

1. Sample Preparation and Derivatization:

  • Dissolve a small amount of the 13C-labeled glucose in pyridine.

  • Add hydroxylamine (B1172632) hydrochloride and heat the mixture to form the oxime.

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and heat to form the trimethylsilyl (B98337) (TMS) derivative.

2. GC-MS Analysis:

  • GC Column: Use a column suitable for carbohydrate analysis (e.g., a DB-5ms).

  • Injection: Inject the derivatized sample into the GC-MS.

  • MS Detection: Operate the mass spectrometer in full scan mode to acquire the mass spectrum of the derivatized glucose peak.

3. Data Analysis:

  • Identify the ion cluster corresponding to the molecular ion of the derivatized glucose.

  • Determine the relative abundance of each mass isotopologue (M+0, M+1, M+2, M+3, M+4, M+5, M+6).

  • Calculate the isotopic purity by determining the percentage of the M+6 isotopologue relative to the sum of all isotopologues.

Visualizations

Isotopic_Correction_Workflow cluster_0 Experimental Phase cluster_1 Data Processing Phase Tracer 13C Labeled Glucose Tracer Purity_Analysis Assess Tracer Purity (GC-MS/LC-MS) Tracer->Purity_Analysis Experiment Cell Culture with 13C Glucose Tracer->Experiment Correction_Software Correction Software (e.g., IsoCorrectoR) Purity_Analysis->Correction_Software Sampling Metabolite Extraction Experiment->Sampling MS_Analysis Mass Spectrometry (e.g., LC-MS) Sampling->MS_Analysis Raw_Data Raw Mass Spectra MS_Analysis->Raw_Data Raw_Data->Correction_Software Corrected_Data Corrected Mass Isotopomer Distributions Correction_Software->Corrected_Data MFA Metabolic Flux Analysis (MFA) Corrected_Data->MFA Flux_Map Metabolic Flux Map MFA->Flux_Map

Caption: Workflow for isotopic impurity correction in 13C labeling experiments.

Isotopic_Variance_Sources cluster_0 Sources of Isotopic Variance cluster_1 Impact on Measurement cluster_2 Correction Goal Natural_Abundance Natural 13C Abundance (~1.1%) Measured_MID Measured Mass Isotopomer Distribution (MID) Natural_Abundance->Measured_MID Tracer_Impurity Tracer Impurity (e.g., M+5 in M+6 tracer) Tracer_Impurity->Measured_MID True_Labeling True Labeling from Tracer Incorporation Measured_MID->True_Labeling Correction Needed

Caption: Logical relationship of isotopic variance sources and the goal of correction.

References

Technical Support Center: 2-Deoxy-2-fluoro-D-glucose (FDG) Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Deoxy-2-fluoro-D-glucose (FDG) in mice.

Frequently Asked Questions (FAQs)

Q1: What is the recommended route of administration for FDG in mice?

A1: Intravenous (IV) injection is the preferred route for rapid and systemic biodistribution of FDG.[1][2] This method, often performed via the tail vein using an indwelling catheter, helps prevent local retention of the tracer in surrounding tissues.[1][2] However, alternative routes such as retro-orbital (RO) and intraperitoneal (IP) injections can be effective alternatives. RO administration shows a similar temporal pattern of tumoral FDG uptake to IV injection up to 60 minutes post-administration.[3] IP injection is a practical alternative, particularly for later-phase imaging, though initial uptake is slower compared to IV and RO routes.[3][4] Per oral (PO) administration is generally not recommended due to delayed distribution and high gastrointestinal uptake.[3]

Q2: What is the standard fasting period for mice prior to FDG administration?

A2: Mice should be fasted overnight (approximately 8-12 hours) before an FDG-PET scan.[4][5] Fasting is crucial as it reduces blood glucose levels, and cerebral FDG uptake varies inversely with blood glucose.[2] A fasting period of 4 hours has also been suggested as sufficient to achieve stable blood glucose levels. For neurological studies, fasting is particularly important to enhance cerebral FDG uptake.[2]

Q3: Is anesthesia required during FDG administration and uptake?

A3: The use of anesthesia is a critical consideration and depends on the study's objectives. Administering FDG under isoflurane (B1672236) anesthesia can significantly decrease background uptake in brown fat and skeletal muscle, which can improve the visualization of tumors.[1][2][4] However, isoflurane can alter myocardial glucose metabolism.[1] For cardiac or neurological studies where minimizing anesthetic effects is crucial, a conscious uptake period of 40 minutes followed by anesthesia for imaging is recommended.[1][2]

Q4: How can I minimize FDG uptake in brown adipose tissue (BAT)?

A4: High FDG uptake in brown adipose tissue can interfere with the visualization of target tissues. To minimize this, it is recommended to keep the mice warm (around 30°C) for at least 30 minutes before the FDG injection and throughout the uptake period.[4][5] This can be achieved using heating pads, infrared lamps, or warm air.[5] Anesthesia, particularly isoflurane, also helps to reduce FDG uptake in brown fat.[4]

Q5: What is the optimal uptake time for FDG before PET imaging?

A5: The optimal uptake time can vary depending on the tumor model. For subcutaneous tumors, the mean standardized uptake value (SUVmean) has been shown to peak around 147 ± 48 minutes post-injection.[6][7] In autochthonous Eμ-Myc lymphomas, the peak is earlier, at approximately 74 ± 31 minutes.[6][7] For many studies, a static PET scan is typically performed 60 minutes after FDG injection.[4][8] It is advisable to perform imaging after the initial rapid uptake phase (beyond 60 minutes) to improve tumor-to-background contrast and reproducibility.[6][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background signal in muscle and brown fat - Mouse was not properly warmed. - Anesthesia was not used during uptake. - Mouse was stressed during injection.- Maintain the mouse's body temperature using a heating pad or lamp before and during uptake.[4][5] - Use isoflurane anesthesia during FDG administration and uptake to reduce muscle and brown fat activity.[1][2][4] - Handle mice gently to minimize stress.
Low FDG uptake in the target tumor - High blood glucose levels due to inadequate fasting. - Suboptimal uptake timing. - Tumor type is not highly glycolytic.- Ensure mice are fasted overnight (8-12 hours).[4][5] - Optimize the uptake period; consider imaging at later time points (>60 minutes) for better contrast.[6][7] - Verify the glycolytic activity of your tumor model.
Variable or inconsistent results between animals - Inconsistent animal handling procedures. - Variations in blood glucose levels. - Differences in the volume or activity of injected FDG.- Standardize all procedures, including fasting time, anesthesia, warming, and uptake duration.[2] - Measure and record blood glucose levels for each mouse to account for variability.[9] - Administer a consistent volume and activity of FDG per mouse, typically around 100 µCi.[8]
High FDG signal in the heart - Mouse was not fasted. - Use of isoflurane anesthesia.- Ensure proper overnight fasting to suppress myocardial uptake.[4][10] - If cardiac imaging is not the primary goal, the increased heart signal with isoflurane may be acceptable. For cardiac studies, consider a conscious uptake period.[1]
Difficulty with intravenous injection - Small and fragile tail veins in mice.- Use an indwelling catheter to ensure successful administration.[1][2] - Consider alternative routes like retro-orbital or intraperitoneal injection if IV is not feasible.[3]

Experimental Protocols

Standard FDG-PET/CT Imaging Protocol for Tumor-Bearing Mice
  • Animal Preparation:

    • Fast mice overnight (8-12 hours) with free access to water.[4][5]

    • At least 30 minutes prior to FDG injection, place the mice on a heating pad or under a heat lamp maintained at 30°C to keep them warm.[4][5]

  • Anesthesia and FDG Administration:

    • Anesthetize the mouse with isoflurane (2% in 100% oxygen).[4]

    • Administer approximately 100 µCi of FDG in a volume of less than 10% of the total blood volume via intravenous (tail vein) injection.[1][2][8]

  • Uptake Period:

    • Maintain the mouse under anesthesia and keep it warm for the entire uptake period of 60 minutes.[4][8]

  • PET/CT Imaging:

    • Position the anesthetized mouse in the scanner.

    • Acquire a static PET scan for 10 minutes, followed by a CT scan for anatomical co-registration.[8]

Protocol for Neurological or Cardiac FDG Studies
  • Animal Preparation:

    • Fast mice as described in the standard protocol.

    • Keep the mice warm to reduce background uptake.[1][2]

  • FDG Administration and Conscious Uptake:

    • Administer FDG intravenously to the conscious mouse, preferably via an indwelling catheter to minimize stress.[1][2]

    • Allow for a conscious uptake period of 40 minutes in a warm, quiet environment.[1][2]

  • Anesthesia and Imaging:

    • After the 40-minute conscious uptake, anesthetize the mouse with isoflurane.[1][2]

    • Proceed with PET/CT imaging as described in the standard protocol.

Quantitative Data Summary

Parameter Recommendation Reference
Fasting Time 8-12 hours (overnight)[4][5]
Warming Temperature 30°C[4]
FDG Dose ~100 µCi per mouse[8]
Administration Volume < 10% of total blood volume[1][2]
Uptake Time (Static Scan) 60 minutes[4][8]
Optimal Uptake (Subcutaneous Tumors) 147 ± 48 min[6][7]
Optimal Uptake (Autochthonous Lymphoma) 74 ± 31 min[6][7]
Conscious Uptake Period (Neuro/Cardiac) 40 minutes[1][2]

Visualizations

FDG_Administration_Workflow cluster_prep Animal Preparation cluster_admin FDG Administration cluster_uptake Uptake Period cluster_imaging Imaging Fasting Overnight Fasting (8-12h) Warming Warm Mouse (30°C) for 30 min Fasting->Warming Anesthesia Anesthetize (Isoflurane) Warming->Anesthesia Injection Inject FDG (~100 µCi IV) Anesthesia->Injection Uptake Maintain Anesthesia & Warmth (60 min) Injection->Uptake PET_Scan Acquire 10 min Static PET Uptake->PET_Scan CT_Scan Acquire CT Scan PET_Scan->CT_Scan

Caption: Standard workflow for FDG administration and PET imaging in mice.

Troubleshooting_High_Background Start High Background Signal? Check_Warming Was mouse kept warm? Start->Check_Warming Check_Anesthesia Was anesthesia used during uptake? Check_Warming->Check_Anesthesia Yes Solution_Warm Solution: Maintain 30°C Check_Warming->Solution_Warm No Check_Stress Was mouse stressed? Check_Anesthesia->Check_Stress Yes Solution_Anesthetize Solution: Use Isoflurane Check_Anesthesia->Solution_Anesthetize No Solution_Handle Solution: Gentle Handling Check_Stress->Solution_Handle Yes

Caption: Troubleshooting decision tree for high background signal in FDG-PET.

FDG_Uptake_Pathway cluster_blood Bloodstream cluster_cell Tumor Cell FDG_blood FDG GLUT GLUT1/3 Transporter FDG_blood->GLUT Glucose_blood Glucose Glucose_blood->GLUT FDG_cell FDG GLUT->FDG_cell HK Hexokinase FDG_cell->HK FDG_6_P FDG-6-Phosphate (Trapped) HK->FDG_6_P

Caption: Simplified signaling pathway of FDG uptake and trapping in tumor cells.

References

Technical Support Center: Addressing Low Intracellular Concentration of Glucose Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low intracellular concentrations of glucose analogs in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the intracellular signal from my fluorescent glucose analog (e.g., 2-NBDG) unexpectedly low?

A low intracellular signal can stem from several factors, ranging from suboptimal experimental conditions to inherent cellular properties. Key areas to investigate include:

  • Experimental Protocol: Inadequate cell fasting, incorrect analog concentration, or inappropriate incubation times can significantly reduce uptake.

  • Cell Health and Viability: Stressed or unhealthy cells may exhibit reduced metabolic activity, including glucose uptake.

  • Glucose Transporter (GLUT) Expression and Activity: The abundance and functional state of glucose transporters on the cell surface are primary determinants of uptake.

  • Competition for Uptake: The presence of glucose in the assay medium will compete with the analog for transport, thereby lowering the signal.[1][2]

  • Mechanism of Uptake: While often assumed to be transporter-mediated, some fluorescent glucose analogs may enter cells through mechanisms independent of GLUTs, which could result in lower accumulation compared to radiolabeled analogs like 2-deoxy-D-glucose (2-DG).[3][4]

Q2: What are the most critical parameters to optimize for a glucose analog uptake assay?

Optimizing the following parameters is crucial for a successful glucose uptake assay:

  • Cell Fasting Duration: Cells should be starved of glucose prior to the assay to upregulate glucose transporters and maximize analog uptake.[1][5][6]

  • Glucose Analog Concentration: The concentration of the analog should be high enough to produce a detectable signal but not so high as to cause cellular toxicity or saturate the transport system.[5][6]

  • Incubation Time: The incubation period with the analog needs to be long enough for sufficient intracellular accumulation but short enough to remain in the linear range of uptake and avoid saturation.[7]

  • Serum Presence: Serum can contain growth factors and glucose that may influence glucose uptake and cell viability during fasting.[5][6]

Q3: How does the presence of serum in the culture medium affect the uptake of glucose analogs?

The presence of serum can have a dual effect. On one hand, serum contains growth factors that can stimulate glucose uptake. On the other hand, it also contains glucose, which will compete with the analog for uptake by glucose transporters.[1] For instance, one study found that the presence of 10% serum in glucose-free DMEM during a 20-minute fasting period led to higher 2-NBDG uptake.[5][6] It is essential to be consistent with the use of serum in your experiments and to report its presence.

Troubleshooting Guides

Issue: Low or No Detectable Intracellular Signal

This is one of the most common issues encountered during glucose analog uptake assays. The following troubleshooting workflow can help identify the potential cause.

LowSignalTroubleshooting Start Start: Low Intracellular Signal CheckProtocol Verify Experimental Protocol Start->CheckProtocol CheckCellHealth Assess Cell Health and Viability Start->CheckCellHealth CheckGLUTs Evaluate GLUT Expression and Function Start->CheckGLUTs ConsiderAlternatives Consider Alternative Uptake Mechanisms Start->ConsiderAlternatives Fasting Sub-optimal Fasting? CheckProtocol->Fasting Concentration Incorrect Analog Concentration? CheckProtocol->Concentration Incubation Inappropriate Incubation Time? CheckProtocol->Incubation Viability Low Cell Viability? CheckCellHealth->Viability GLUTExpression Low GLUT Expression? CheckGLUTs->GLUTExpression GLUTFunction Inhibited GLUT Function? CheckGLUTs->GLUTFunction NonGLUTUptake Is uptake GLUT-independent? ConsiderAlternatives->NonGLUTUptake Solution Resolution Fasting->Solution Concentration->Solution Incubation->Solution Viability->Solution GLUTExpression->Solution GLUTFunction->Solution NonGLUTUptake->Solution

Caption: Troubleshooting workflow for low glucose analog signal.

Detailed Troubleshooting Steps
  • Verify Experimental Protocol

    • Fasting: Ensure cells are fasted in glucose-free medium for an optimal duration. Fasting times can range from 15 minutes to 150 minutes depending on the cell line.[1][5][6] Prolonged fasting in the absence of serum can decrease cell viability.[5][6]

    • Analog Concentration: The optimal concentration of the glucose analog can vary between cell types. For 2-NBDG, concentrations between 100 µM and 400 µM have been reported to be effective.[5][6][7]

    • Incubation Time: Uptake can saturate over time. Test a time course (e.g., 15, 30, 45 minutes) to determine the linear range of uptake for your specific cells.[7]

  • Assess Cell Health and Viability

    • Perform a viability assay (e.g., Trypan Blue, CellTiter-Glo®) to confirm that the cells are healthy before and after the assay. Low viability can be caused by harsh fasting conditions or toxicity from the glucose analog itself.[5][8]

    • High concentrations of some glucose analogs, like 2-deoxyglucose (2-DG), can be cytotoxic by inhibiting glycolysis.[8][9][10]

  • Evaluate Glucose Transporter (GLUT) Expression and Function

    • GLUT Expression: The level of glucose transporter expression can vary significantly between cell types and can be influenced by culture conditions such as hypoxia, which is known to upregulate GLUT1.[11] If you suspect low GLUT expression, you can perform qPCR or Western blotting to assess the levels of relevant transporters (e.g., GLUT1, GLUT4).

    • GLUT Function: To confirm that the uptake is transporter-mediated, include a negative control with a GLUT inhibitor like cytochalasin B.[3][12] A significant reduction in signal in the presence of the inhibitor indicates GLUT-dependent uptake.

  • Consider Alternative Uptake Mechanisms

    • Recent studies suggest that fluorescent glucose analogs like 2-NBDG can enter cells through mechanisms independent of known glucose transporters.[3][4] If GLUT inhibition does not reduce the signal, it's possible that a different uptake mechanism is at play.

Experimental Protocols & Data

Optimized Protocol for 2-NBDG Uptake

This protocol is a general guideline and should be optimized for your specific cell line.

ProtocolWorkflow Start Start: Seed Cells Incubate Incubate Overnight Start->Incubate Wash Wash with PBS Incubate->Wash Fast Fast in Glucose-Free Medium Wash->Fast AddAnalog Add Glucose Analog (e.g., 2-NBDG) Fast->AddAnalog IncubateAnalog Incubate AddAnalog->IncubateAnalog WashCold Wash with Cold PBS IncubateAnalog->WashCold Lyse Lyse Cells WashCold->Lyse Measure Measure Fluorescence Lyse->Measure

Caption: General experimental workflow for a glucose analog uptake assay.

Detailed Steps:

  • Cell Seeding: Seed cells in a multi-well plate at a density that allows them to be in the exponential growth phase at the time of the experiment.

  • Overnight Incubation: Allow cells to adhere and grow overnight.

  • Washing: Gently wash the cells with Phosphate Buffered Saline (PBS) to remove residual medium.

  • Fasting: Incubate the cells in glucose-free culture medium for a predetermined optimal time (e.g., 20-150 minutes).[1][5][6] The medium can be supplemented with or without serum.

  • Analog Addition: Add the fluorescent glucose analog at the desired concentration.

  • Incubation: Incubate for the optimal duration determined from your time-course experiments.

  • Washing: Stop the uptake by washing the cells with ice-cold PBS.

  • Lysis and Measurement: Lyse the cells and measure the intracellular fluorescence using a plate reader, flow cytometer, or fluorescence microscope.[5][13]

Quantitative Data Summary

The following table summarizes key quantitative parameters from the literature for 2-NBDG uptake assays.

Cell LineFasting Time (minutes)2-NBDG Concentration (µM)Incubation Time (minutes)Serum ConditionsReference
4T07 (murine breast cancer)20-15040020With and without 10% serum[5],[6]
Murine LymphocytesNot specified10030Not specified[7]
MCF10A and CA1d (breast epithelial and cancer)Not specified0-30010Not specified[2]

Signaling Pathways

Glucose Transport and Metabolism

Glucose analogs are designed to mimic glucose and are taken up by cells primarily through glucose transporters. Once inside, they are often phosphorylated, which traps them within the cell.

GlucoseTransport cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glucose Glucose / Analog GLUT GLUT Transporter Glucose->GLUT Uptake IntraGlucose Intracellular Glucose / Analog GLUT->IntraGlucose Phosphorylated Phosphorylated Analog (Trapped) IntraGlucose->Phosphorylated Phosphorylation Metabolism Glycolysis IntraGlucose->Metabolism

Caption: Simplified pathway of glucose analog uptake and trapping.

References

Technical Support Center: Improving Radiochemical Yield of Fluorinated Glucose Tracers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated glucose tracers, particularly 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG).

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of [¹⁸F]FDG, presented in a question-and-answer format.

Issue: Low Radiochemical Yield (RCY)

A consistently high and reproducible radiochemical yield is crucial for the routine production of [¹⁸F]FDG.[1] Low yields can be attributed to several factors throughout the synthesis process.

Question: My radiochemical yield is lower than expected. What are the most common causes?

Answer: Low radiochemical yield is a frequent issue with several potential root causes. The most critical factors to investigate are:

  • Presence of Water: The nucleophilic substitution reaction is highly sensitive to water. Inefficient azeotropic drying of the [¹⁸F]fluoride/Kryptofix complex is a primary cause of low yield.[2]

  • Precursor Quality: The purity and stability of the mannose triflate precursor are critical. Degradation of the precursor will lead to reduced yields.[3]

  • Inefficient [¹⁸F]Fluoride Trapping and Elution: Issues with the anion exchange cartridge (e.g., QMA Sep-Pak) can result in incomplete trapping of the [¹⁸F]fluoride from the target water or inefficient elution into the reaction vessel.[4]

  • Suboptimal Reaction Conditions: Incorrect temperature or reaction time during the nucleophilic substitution step can significantly impact the efficiency of the fluorination.[5]

  • Issues with Reagents: The quality and handling of reagents, such as the phase transfer catalyst (Kryptofix K222 or tetrabutylammonium (B224687) salts) and the base (potassium carbonate), are important for the reaction's success.[2][4]

Question: How can I troubleshoot low yield related to the drying step?

Answer: To troubleshoot issues with the azeotropic drying step, consider the following:

  • Optimize Drying Parameters: In your automated synthesis module, ensure that the drying temperature (typically 85-120°C) and duration are sufficient to remove all residual water.[6] Multiple azeotropic distillations with anhydrous acetonitrile (B52724) are often necessary.[4]

  • Inert Gas Flow: A steady and dry stream of inert gas (nitrogen or argon) is essential to carry away the water/acetonitrile azeotrope. Verify the gas flow rate and ensure the gas is of high purity with low moisture content.[4]

  • System Leaks: Meticulously check the synthesis module for any leaks that could introduce atmospheric moisture into the reaction vessel.

Question: What should I check if I suspect a problem with my mannose triflate precursor?

Answer: If you suspect the mannose triflate precursor is the cause of low yield, take the following steps:

  • Storage: Confirm that the precursor has been stored under the recommended conditions (cool, dry, and protected from light) to prevent degradation.[3]

  • Quality: If possible, use a new batch of precursor from a reputable supplier to see if the yield improves.

  • Amount: While using an adequate amount of precursor is necessary, excessive amounts do not necessarily increase the yield and can complicate the purification process.

Issue: Impurities in the Final Product

The purity of the final [¹⁸F]FDG product is critical for its safe use in clinical and research applications. Several potential impurities can arise during the synthesis.

Question: What are the common chemical and radiochemical impurities in [¹⁸F]FDG, and how can they be minimized?

Answer: Common impurities and strategies for their mitigation include:

  • Unreacted [¹⁸F]Fluoride: This is the most common radiochemical impurity. Its presence usually indicates an inefficient fluorination reaction. To minimize it, ensure optimal drying, high-quality reagents, and appropriate reaction conditions. The final purification train, typically including an alumina (B75360) Sep-Pak, is designed to remove any remaining free [¹⁸F]fluoride.[7]

  • Partially Hydrolyzed or Unhydrolyzed Acetylated Intermediates: If the hydrolysis step is incomplete, acetylated forms of [¹⁸F]FDG will remain. Ensure the correct concentration of the hydrolysis reagent (HCl or NaOH) and appropriate reaction time and temperature. A C18 reverse-phase cartridge is used during purification to trap these more lipophilic impurities.[7]

  • Kryptofix (K222): This phase transfer catalyst is toxic and must be removed. The purification process, often employing a cation exchange cartridge (SCX), is designed to trap the K222 complex.[7]

  • 2-chloro-2-deoxy-D-glucose (ClDG): This impurity can form if chloride ions are present and compete with fluoride (B91410) during the nucleophilic substitution.[8] Ensure high-purity reagents and target water.

  • D-mannose and D-glucose: These can be present from the hydrolysis of unreacted precursor.[8] Efficient purification is necessary to remove them.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for [¹⁸F]FDG synthesis?

A1: The most widely used method is nucleophilic substitution, which generally provides higher yields and shorter synthesis times compared to the older electrophilic fluorination method.[2] This process involves the reaction of no-carrier-added [¹⁸F]fluoride with a mannose triflate precursor, followed by hydrolysis to remove protecting groups.[4]

Q2: Why is mannose triflate used as the precursor instead of a glucose derivative?

A2: The nucleophilic substitution reaction proceeds via an S_N2 mechanism, which involves an inversion of stereochemistry at the reaction center (the C-2 position). Starting with a mannose precursor (where the leaving group at C-2 is in the axial position) results in the desired glucose product (with the [¹⁸F]fluoride in the equatorial position).

Q3: What is the role of Kryptofix 222?

A3: Kryptofix 222 is a cryptand that acts as a phase transfer catalyst. It encapsulates the potassium ion (K⁺), which is the counter-ion for the [¹⁸F]fluoride, making the fluoride ion "naked" and more nucleophilic (reactive) in the aprotic solvent (acetonitrile).[4] Tetrabutylammonium (TBA) salts can also be used for this purpose.[2]

Q4: What is the difference between acid and base hydrolysis?

A4: Both methods are used to remove the acetyl protecting groups from the fluorinated intermediate.

  • Acid Hydrolysis: Typically uses hydrochloric acid (HCl) at elevated temperatures and may require longer reaction times.[4]

  • Base Hydrolysis: Commonly uses sodium hydroxide (B78521) (NaOH) and can often be performed at room temperature with shorter reaction times.[4] Base hydrolysis is more commonly used in modern automated synthesis modules.

Q5: How does the purification of [¹⁸F]FDG work?

A5: Purification is typically achieved using a series of solid-phase extraction (SPE) cartridges. A common sequence includes:

  • C18 (Reverse-Phase) Cartridge: To trap the acetylated, non-polar intermediate, allowing the more polar [¹⁸F]FDG to pass through after hydrolysis.[7]

  • Cation Exchange (SCX) Cartridge: To remove the positively charged Kryptofix/K⁺ complex.[7]

  • Alumina (Al₂O₃) Cartridge: To remove unreacted [¹⁸F]fluoride.[7]

Data Presentation

Table 1: Factors Influencing Radiochemical Yield (RCY) of [¹⁸F]FDG

ParameterConditionEffect on RCYReference(s)
Reaction Temperature Sub-optimal (e.g., < 80°C)Decreased fluorination efficiency[5]
Optimal (e.g., 80-125°C)High fluorination efficiency[5]
Excessive (e.g., > 130°C)Potential for reagent degradation[6]
Reaction Time Too shortIncomplete reaction[5]
Optimal (e.g., 5-15 min)High yield[9]
Too longNo significant increase, potential side reactions[10]
Precursor Amount InsufficientLow yield due to limiting reagent[9]
Optimal (e.g., 15-30 mg)High, reproducible yield[9]
ExcessiveNo significant yield increase, complicates purification[9]
Water Content Anhydrous conditionsEssential for high yield[2]
Presence of waterSignificantly reduced yield[2]
Hydrolysis Method Acid HydrolysisTypically yields around 30-50%[11]
Base HydrolysisOften results in higher yields (60-85%)[9]

Table 2: Comparison of [¹⁸F]FDG Synthesis on Different Automated Modules

Synthesizer ModuleTypical Synthesis TimeTypical Radiochemical Yield (Decay Corrected)Reference(s)
GE FASTlab 222-25 minutes72-81%[5]
Trasis AllInOne25-30 minutes~70%
Sumitomo F300E~25 minutes~60%[1]
Siemens CTI (CPCU)30-35 minutes (base hydrolysis)60-65%[11]

Experimental Protocols

Protocol 1: Automated Synthesis of [¹⁸F]FDG via Nucleophilic Substitution (General Protocol)

This protocol outlines the general steps for the automated synthesis of [¹⁸F]FDG. Specific parameters may vary depending on the automated synthesizer used.

  • [¹⁸F]Fluoride Trapping and Elution:

    • The [¹⁸F]fluoride in [¹⁸O]water from the cyclotron is passed through a pre-conditioned quaternary methylammonium (B1206745) (QMA) anion exchange cartridge to trap the [¹⁸F]fluoride.[4]

    • The [¹⁸O]water is recovered.

    • The trapped [¹⁸F]fluoride is eluted from the QMA cartridge into the reaction vessel using a solution of Kryptofix 222 and potassium carbonate in an acetonitrile/water mixture.[5]

  • Azeotropic Drying:

    • The solvent is evaporated from the reaction vessel at elevated temperature (e.g., 110-120°C) under a stream of dry nitrogen or argon to remove water.[9]

    • This step is typically repeated 2-3 times with the addition of anhydrous acetonitrile to ensure anhydrous conditions.

  • Radiolabeling Reaction:

    • A solution of mannose triflate (e.g., 20-30 mg) in anhydrous acetonitrile is added to the reaction vessel.[5]

    • The reaction mixture is heated to 80-125°C for 5-15 minutes to facilitate the nucleophilic substitution.[5][9]

  • Hydrolysis:

    • The reaction mixture is cooled.

    • The acetyl protecting groups are removed by either:

      • Base Hydrolysis: Addition of 0.5-2 M NaOH at room temperature for 3-5 minutes.[5][9]

      • Acid Hydrolysis: Addition of 1-2 M HCl and heating at 100-130°C for 5-10 minutes.[9]

  • Purification using Solid-Phase Extraction (SPE):

    • The crude reaction mixture is passed through a series of SPE cartridges. A typical arrangement is:

      • C18 Cartridge: To remove the unhydrolyzed, acetylated intermediate.[7]

      • SCX Cartridge: To remove the Kryptofix 222.[7]

      • Alumina Cartridge: To remove any remaining unreacted [¹⁸F]fluoride.[7]

    • The purified [¹⁸F]FDG is eluted from the cartridge train with sterile water or a buffered saline solution.

  • Final Formulation:

    • The purified [¹⁸F]FDG solution is passed through a sterile 0.22 µm filter into a sterile, pyrogen-free collection vial.

Mandatory Visualization

experimental_workflow cluster_start [18F]Fluoride Production & Trapping cluster_synthesis Automated Synthesis Module cluster_purification Purification & Formulation Cyclotron Cyclotron Target_H2O [18O]Water Target Cyclotron->Target_H2O Proton Beam QMA_Cartridge QMA Cartridge Target_H2O->QMA_Cartridge [18F]Fluoride in [18O]Water Reaction_Vessel Reaction Vessel QMA_Cartridge:e->Reaction_Vessel:w Elute [18F]Fluoride Elution Elution (K222/K2CO3) Reaction_Vessel->Elution Drying Azeotropic Drying (Acetonitrile) Elution->Drying Fluorination Nucleophilic Fluorination (Mannose Triflate, 80-125°C) Drying->Fluorination Hydrolysis Hydrolysis (NaOH or HCl) Fluorination->Hydrolysis SPE_Cartridges SPE Purification (C18, SCX, Alumina) Hydrolysis->SPE_Cartridges Crude Product Sterile_Filter 0.22 µm Sterile Filter SPE_Cartridges->Sterile_Filter Purified [18F]FDG Final_Product Final [18F]FDG Product Sterile_Filter->Final_Product

Caption: Automated synthesis workflow for [¹⁸F]FDG production.

troubleshooting_low_yield Low_Yield Low Radiochemical Yield Check_Drying Verify Azeotropic Drying - Temp & Time - Inert Gas Flow - System Leaks Low_Yield->Check_Drying Is drying efficient? Check_Reagents Assess Reagents - Precursor Quality/Storage - K222/K2CO3 Activity Low_Yield->Check_Reagents Are reagents fresh? Check_Fluoride Evaluate [18F]Fluoride Step - QMA Cartridge Integrity - Elution Efficiency Low_Yield->Check_Fluoride Is trapping/elution complete? Check_Conditions Review Reaction Conditions - Fluorination Temperature - Reaction Time Low_Yield->Check_Conditions Are conditions optimal? Drying_OK Drying OK Check_Drying->Drying_OK Yes Reagents_OK Reagents OK Check_Reagents->Reagents_OK Yes Fluoride_OK [18F]Fluoride OK Check_Fluoride->Fluoride_OK Yes Conditions_OK Conditions OK Check_Conditions->Conditions_OK Yes Drying_OK->Check_Reagents Reagents_OK->Check_Fluoride Fluoride_OK->Check_Conditions

Caption: Troubleshooting logic for low radiochemical yield.

References

Validation & Comparative

Validating 2-Deoxy-2-fluoro-D-glucose-¹³C₆ as a Superior Tool for Glucose Probe Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Metabolic and Drug Development

In the intricate landscape of metabolic research, accurately quantifying glucose uptake is paramount for understanding disease pathology and developing targeted therapeutics. While various glucose analogs serve as probes, the methodologies for their detection and quantification significantly impact experimental accuracy and scope. This guide provides an objective comparison of 2-Deoxy-2-fluoro-D-glucose-¹³C₆ (2-FDG-¹³C₆) in its role facilitating mass spectrometry-based glucose uptake assays against traditional radiometric methods and broader metabolic flux analysis.

Introduction to Glucose Probes

The foundational probe, 2-Deoxy-D-glucose (2-DG) and its fluorinated analog, 2-Deoxy-2-fluoro-D-glucose (2-FDG), are widely adopted glucose mimetics. Transported into the cell by glucose transporters (GLUTs) and phosphorylated by hexokinase, they are metabolically trapped as 2-DG-6-phosphate or 2-FDG-6-phosphate.[1][2] This intracellular accumulation allows them to serve as a surrogate measure of glucose uptake.[1] The key distinction lies in the method of their detection. While the radioactive isotope, ¹⁸F-FDG, is the cornerstone of Positron Emission Tomography (PET) imaging in clinical and in vivo settings, its use in vitro can be cumbersome.[3][4]

The advent of stable isotope-labeled compounds, such as 2-FDG-¹³C₆, offers a non-radioactive, mass spectrometry-based alternative. 2-FDG-¹³C₆ serves as an ideal internal standard for the precise quantification of its unlabeled counterpart, 2-FDG, enabling highly accurate and reproducible in vitro glucose uptake assays.[5][6] This approach circumvents the logistical and safety challenges of radiotracers while providing the high sensitivity and specificity of mass spectrometry.

Comparative Analysis of Glucose Probe Methodologies

The choice of a glucose probe and its corresponding analytical method depends on the experimental question, the model system, and the available instrumentation. Here, we compare three prominent methodologies: mass spectrometry-based 2-FDG assays (utilizing 2-FDG-¹³C₆), radiometric ¹⁸F-FDG assays, and stable isotope tracing with [U-¹³C₆]glucose for metabolic flux analysis.

ParameterMass Spectrometry (2-FDG + 2-FDG-¹³C₆)Radiometric Assay ([¹⁸F]FDG)Metabolic Flux Analysis ([U-¹³C₆]Glucose)
Primary Application In vitro/ex vivo glucose uptake quantificationIn vivo and in vitro glucose uptake quantificationIn vitro/ex vivo metabolic pathway analysis
Detection Method LC-MS/MS, GC-MSPET, Gamma/Scintillation CounterMass Spectrometry, NMR
Key Advantage High specificity, non-radioactive, accurate quantification via internal standardHigh sensitivity, established clinical relevanceTraces carbon fate through entire metabolic networks
Primary Output Absolute concentration of 2-FDG-6-PRadioactivity count (e.g., SUV, CPM)Mass isotopomer distribution, metabolic fluxes
Limitations Requires cell lysis, not for in vivo imagingRadioactive material handling, short half-life of ¹⁸FDoes not measure uptake directly, complex data analysis
Internal Standard 2-FDG-¹³C₆Not typically usedN/A

Signaling & Experimental Workflows

Visualizing the underlying biological and experimental processes is crucial for selecting and implementing the appropriate methodology.

Glucose Probe Metabolic Fate

The following diagram illustrates how glucose and its analogs, 2-FDG and 2-FDG-¹³C₆, are processed upon entering the cell. Both are transported and phosphorylated, but their inability to be further metabolized leads to their intracellular accumulation, which is the principle behind their use as uptake probes.

Cellular Uptake and Trapping of Glucose Analogs cluster_extracellular Extracellular Space cluster_cell Intracellular Space Glucose Glucose GLUT GLUT Transporter Glucose->GLUT Uptake G6P Glucose-6-P Glucose->G6P Phosphorylation  ATP HK   FDG 2-FDG / 2-FDG-¹³C₆ FDG->GLUT Uptake FDG6P 2-FDG-6-P / 2-FDG-¹³C₆-6-P (Trapped) FDG->FDG6P Phosphorylation  ATP HK   HK Hexokinase (HK) Glycolysis Glycolysis & Further Metabolism G6P->Glycolysis

Cellular fate of glucose and its 2-FDG analogs.
Experimental Workflow: LC-MS Based 2-FDG Uptake Assay

The use of 2-FDG-¹³C₆ as an internal standard is central to the LC-MS workflow. It is added after cell lysis but before sample processing to account for any metabolite loss during extraction and derivatization, ensuring highly accurate quantification of the biologically incorporated 2-FDG.

LC-MS Workflow for 2-FDG Uptake Assay A 1. Cell Culture & Treatment (e.g., with drug candidates) B 2. Incubate with 2-FDG A->B C 3. Wash & Lyse Cells B->C D 4. Spike with 2-FDG-¹³C₆ (Internal Standard) C->D E 5. Metabolite Extraction (e.g., protein precipitation) D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis (Ratio of 2-FDG to 2-FDG-¹³C₆) F->G

Workflow for quantifying 2-FDG uptake via LC-MS.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible results. Below are methodologies for key experiments cited in this guide.

Protocol 1: Cell-Based 2-FDG Uptake Assay using LC-MS

This protocol describes a method to quantify glucose uptake in cultured cells using 2-FDG as a probe and 2-FDG-¹³C₆ as an internal standard.

  • Cell Culture: Plate cells (e.g., A549 human lung carcinoma) in 12-well plates and culture until they reach approximately 80% confluency.

  • Starvation and Treatment: Wash cells twice with warm PBS. Pre-incubate cells in glucose-free DMEM for 1 hour. If testing compounds, add them during this step.

  • 2-FDG Incubation: Add glucose-free DMEM containing a known concentration of 2-FDG (e.g., 100 µM) to each well and incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Uptake Termination and Lysis: Terminate uptake by aspirating the medium and washing the cells three times with ice-cold PBS. Add 200 µL of ice-cold 80% methanol (B129727) to each well to lyse the cells and precipitate proteins.

  • Internal Standard Spiking: Add a known amount of 2-FDG-¹³C₆ solution (to serve as the internal standard) to each lysate.

  • Metabolite Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Vortex thoroughly and centrifuge at >12,000g for 10 minutes at 4°C.

  • Sample Preparation for LC-MS: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried pellet in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

  • LC-MS/MS Analysis: Analyze the samples using a liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS). Develop a Multiple Reaction Monitoring (MRM) method to specifically detect the mass transitions for both 2-FDG-6-phosphate and its ¹³C₆-labeled internal standard.

  • Quantification: Calculate the amount of 2-FDG-6-phosphate in the original sample by comparing the peak area ratio of the endogenous 2-FDG-6-phosphate to the 2-FDG-¹³C₆-6-phosphate internal standard against a standard curve.

Protocol 2: Radiometric ¹⁸F-FDG Uptake Assay

This protocol is a standard method for measuring glucose uptake using the radioactive tracer ¹⁸F-FDG.

  • Cell Culture and Preparation: Follow steps 1 and 2 from Protocol 1.

  • ¹⁸F-FDG Incubation: Add glucose-free DMEM containing ¹⁸F-FDG (e.g., 1 µCi/mL) to each well and incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Uptake Termination: Aspirate the radioactive medium and quickly wash the cells three times with ice-cold PBS to stop uptake and remove extracellular tracer.

  • Cell Lysis: Add 500 µL of 0.1 M NaOH to each well and incubate for 10 minutes at room temperature to lyse the cells.

  • Radioactivity Measurement: Transfer the lysate to a scintillation vial. Measure the radioactivity in a gamma counter or liquid scintillation counter.

  • Protein Normalization: Use a small aliquot of the lysate to determine the total protein concentration using a standard method (e.g., BCA assay).

  • Data Analysis: Express the results as counts per minute (CPM) per microgram of protein.

Conclusion

The validation of a glucose probe is intrinsically linked to the analytical method used for its detection. While ¹⁸F-FDG remains the gold standard for in vivo PET imaging, its utility for high-throughput in vitro screening is limited. The combination of 2-FDG as the glucose uptake probe and 2-FDG-¹³C₆ as an internal standard provides a robust, non-radioactive, and highly accurate platform for mass spectrometry-based quantification. This method offers superior specificity and reliability for in vitro studies, making it an invaluable tool for academic research and drug development professionals seeking to precisely dissect the mechanisms of glucose metabolism and identify novel therapeutic agents.

References

A Head-to-Head Comparison of 2-Deoxy-2-fluoro-D-glucose-13C6 and U-13C6-glucose for Metabolomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolomics, stable isotope tracers are indispensable tools for elucidating the complexities of metabolic pathways. Among the most utilized tracers for interrogating glucose metabolism are U-13C6-glucose and its fluorinated analog, 2-Deoxy-2-fluoro-D-glucose-13C6 (2-FDG-13C6). While both serve as powerful probes, their distinct biochemical fates dictate their suitability for different research questions. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal tracer for their studies.

Core Principles and Metabolic Fates

U-13C6-glucose: The Comprehensive Metabolic Mapper

Uniformly labeled [U-13C6]-glucose is a cornerstone of metabolic flux analysis (MFA), a technique used to create a detailed map of a cell's metabolic state.[1][2] In this tracer, all six carbon atoms of the glucose molecule are replaced with the stable isotope 13C. This uniform labeling allows researchers to track the entire carbon backbone of glucose as it journeys through central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[3][4] By measuring the incorporation of 13C into downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the relative activities of these interconnected pathways can be quantified.[5]

This compound: The Glucose Uptake and Hexokinase Activity Probe

2-FDG-13C6 is a labeled analog of glucose where a hydroxyl group at the second carbon is replaced by a fluorine atom, and all six carbons are labeled with 13C. This structural modification has a profound impact on its metabolism. Like glucose, 2-FDG-13C6 is transported into cells via glucose transporters (GLUTs) and is a substrate for hexokinase, the first enzyme in the glycolytic pathway. Hexokinase phosphorylates 2-FDG-13C6 to form 2-FDG-13C6-6-phosphate. However, this phosphorylated product cannot be further metabolized by phosphoglucose (B3042753) isomerase, the next enzyme in glycolysis.[6] Consequently, 2-FDG-13C6-6-phosphate is effectively trapped within the cell. This metabolic trapping is the principle behind the widespread use of its radio-labeled counterpart, [18F]FDG, in positron emission tomography (PET) to visualize glucose uptake in tissues, particularly in oncology.[7][8] In a metabolomics context, 2-FDG-13C6 primarily provides a quantitative measure of glucose transport and hexokinase activity.

Performance Comparison: Quantitative Data

The choice between U-13C6-glucose and 2-FDG-13C6 hinges on the specific metabolic pathway under investigation. The following tables summarize the expected quantitative data from a hypothetical stable isotope tracing experiment in a cancer cell line known for high glucose uptake and glycolysis (the Warburg effect).

Table 1: Expected Mass Isotopomer Distribution (MID) of Key Glycolytic and TCA Cycle Intermediates after Labeling with U-13C6-glucose.

MetaboliteMass Shift (M+)Expected Fractional Abundance (%)Pathway Insight
Glucose-6-phosphateM+6>95%Tracer uptake and phosphorylation
Fructose-6-phosphateM+6>95%Glycolysis
3-PhosphoglycerateM+3HighGlycolysis
PyruvateM+3HighGlycolysis
LactateM+3HighFermentation
CitrateM+2, M+3, M+4, M+5, M+6VariesTCA cycle activity
α-KetoglutarateM+2, M+3, M+4, M+5VariesTCA cycle activity
MalateM+2, M+3, M+4VariesTCA cycle activity
Ribose-5-phosphateM+5VariesPentose Phosphate Pathway

Data is hypothetical and representative of expected results from a typical cancer cell line exhibiting high glycolytic activity.

Table 2: Expected Mass Isotopomer Distribution (MID) of Key Metabolites after Labeling with this compound.

MetaboliteMass Shift (M+)Expected Fractional Abundance (%)Pathway Insight
2-FDG-13C6M+6High (intracellular)Glucose transport
2-FDG-13C6-6-phosphateM+6HighHexokinase activity
Glucose-6-phosphateM+0~100%No contribution from tracer
PyruvateM+0~100%No contribution from tracer
LactateM+0~100%No contribution from tracer
CitrateM+0~100%No contribution from tracer

Data is hypothetical and based on the known metabolic fate of 2-FDG.

Experimental Protocols

Detailed and rigorous experimental procedures are crucial for obtaining high-quality and reproducible data in stable isotope tracing studies.

Protocol 1: U-13C6-glucose Metabolic Flux Analysis

This protocol is adapted from established methods for 13C-MFA in mammalian cells.[3]

1. Cell Culture and Labeling:

  • Culture cells in a standard growth medium (e.g., DMEM) to the desired confluency.

  • To initiate the labeling experiment, replace the standard medium with a medium containing U-13C6-glucose at the same concentration as the unlabeled glucose in the standard medium.

  • Incubate the cells for a predetermined time to achieve isotopic steady state. This duration can range from a few hours to over 24 hours, depending on the cell type and the metabolic pathways of interest.

2. Metabolite Extraction:

  • Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism and extract metabolites by adding a cold solvent mixture, typically 80% methanol.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

3. Sample Analysis by Mass Spectrometry:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • For GC-MS analysis, derivatize the dried metabolites to increase their volatility.

  • For LC-MS/MS analysis, reconstitute the dried metabolites in a suitable solvent.

  • Analyze the samples using a mass spectrometer to determine the mass isotopomer distributions of the metabolites of interest.

Protocol 2: 2-FDG-13C6 Glucose Uptake and Phosphorylation Assay

This protocol is a proposed method for quantifying 2-FDG-13C6 uptake and phosphorylation using LC-MS/MS.

1. Cell Culture and Labeling:

  • Culture cells as described in Protocol 1.

  • Replace the standard medium with a medium containing 2-FDG-13C6 for a shorter duration, typically 15-60 minutes, to capture the initial uptake and phosphorylation events.

2. Metabolite Extraction:

  • Follow the same quenching and extraction procedure as described in Protocol 1 to collect the intracellular metabolites.

3. Sample Analysis by LC-MS/MS:

  • Dry and reconstitute the metabolite extract.

  • Perform targeted LC-MS/MS analysis to specifically quantify the intracellular concentrations of 2-FDG-13C6 (M+6) and 2-FDG-13C6-6-phosphate (M+6).

  • The ratio of intracellular 2-FDG-13C6-6-phosphate to total intracellular 2-FDG-13C6 can be used as a measure of hexokinase activity relative to glucose transport.

Visualizing Metabolic Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the metabolic fates of each tracer and the experimental workflows.

U13C6_Glucose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular U-13C6-Glucose_ext U-13C6-Glucose GLUT GLUT U-13C6-Glucose_int U-13C6-Glucose GLUT->U-13C6-Glucose_int Transport G6P Glucose-6-Phosphate (M+6) U-13C6-Glucose_int->G6P ATP -> ADP HK Hexokinase Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP Pyruvate Pyruvate (M+3) Glycolysis->Pyruvate Biomass Biomass Precursors PPP->Biomass Lactate Lactate (M+3) Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA Acetyl-CoA TCA->Biomass

Caption: Metabolic fate of U-13C6-glucose.

FDG13C6_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular 2-FDG-13C6_ext 2-FDG-13C6 GLUT GLUT 2-FDG-13C6_int 2-FDG-13C6 GLUT->2-FDG-13C6_int Transport 2-FDG-13C6-6P 2-FDG-13C6-6-Phosphate (M+6) 2-FDG-13C6_int->2-FDG-13C6-6P ATP -> ADP HK Hexokinase Blocked Metabolism Blocked 2-FDG-13C6-6P->Blocked

Caption: Metabolic fate of 2-FDG-13C6.

Experimental_Workflow cluster_U13C6 U-13C6-glucose Experiment cluster_FDG13C6 2-FDG-13C6 Experiment U_Start Cell Culture U_Label Label with U-13C6-glucose (steady state) U_Start->U_Label U_Extract Metabolite Extraction U_Label->U_Extract U_Analyze GC-MS or LC-MS/MS Analysis U_Extract->U_Analyze U_Data Mass Isotopomer Distribution Analysis U_Analyze->U_Data U_Flux Metabolic Flux Calculation U_Data->U_Flux F_Start Cell Culture F_Label Label with 2-FDG-13C6 (short term) F_Start->F_Label F_Extract Metabolite Extraction F_Label->F_Extract F_Analyze Targeted LC-MS/MS Analysis F_Extract->F_Analyze F_Data Quantification of 2-FDG-13C6 & 2-FDG-13C6-6P F_Analyze->F_Data F_Uptake Glucose Uptake & Hexokinase Activity F_Data->F_Uptake

Caption: Comparative experimental workflows.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and U-13C6-glucose is fundamentally driven by the research question.

  • U-13C6-glucose is the tracer of choice for a comprehensive, systems-level analysis of central carbon metabolism. It provides a dynamic view of how cells utilize glucose to fuel various biosynthetic and bioenergetic pathways. It is ideal for studies aiming to understand metabolic reprogramming in diseases like cancer or in response to therapeutic interventions.

  • 2-FDG-13C6 is a highly specific tool for measuring the initial steps of glucose metabolism: transport and phosphorylation. Its application is particularly valuable for studies focused on understanding the regulation of glucose uptake, for screening compounds that target glucose transport or hexokinase activity, and for validating findings from [18F]FDG-PET imaging at a molecular level.

By understanding the distinct advantages and limitations of each tracer, researchers can design more informative experiments that yield deeper insights into the complex and dynamic nature of cellular metabolism.

References

Halogenated 2-Deoxy-D-Glucose Analogs: A Comparative Analysis in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, targeting the metabolic reprogramming of tumor cells, famously known as the Warburg effect, has emerged as a promising strategy.[1] The glucose analog 2-deoxy-D-glucose (2-DG) has been a forerunner in this area, acting as a competitive inhibitor of glycolysis.[1][2] By mimicking glucose, 2-DG is transported into cancer cells and phosphorylated by hexokinase, but its product, 2-DG-6-phosphate, cannot be further metabolized, leading to the inhibition of glycolysis, depletion of ATP, and ultimately, cell death.[1][3][4] To enhance the therapeutic potential of this metabolic inhibitor, researchers have synthesized and investigated a series of halogenated 2-DG analogs. This guide provides a comparative analysis of these analogs, focusing on their efficacy, mechanisms of action, and the experimental data supporting their potential use in cancer research.

Comparative Efficacy of Halogenated 2-DG Analogs

The primary focus of comparative studies has been on 2-fluoro-2-deoxy-D-glucose (2-FG), 2-chloro-2-deoxy-D-glucose (2-CG), and 2-bromo-2-deoxy-D-glucose (2-BG). Experimental data consistently demonstrates that the potency of these analogs is inversely related to the size of the halogen substituent. 2-FG, in particular, has been identified as a more potent inhibitor of glycolysis and a more effective cytotoxic agent against hypoxic tumor cells than the parent compound, 2-DG.[5][6]

Quantitative Performance Data

The following table summarizes the key performance metrics of halogenated 2-DG analogs based on in silico and in vitro studies. The data highlights the superior binding affinity and glycolytic inhibition of the fluorine-substituted analog.

Parameter2-fluoro-2-deoxy-D-glucose (2-FG)2-chloro-2-deoxy-D-glucose (2-CG)2-bromo-2-deoxy-D-glucose (2-BG)Reference
Binding Affinity to Hexokinase I Highest among analogsIntermediateLowest[5]
Glycolysis Inhibition (ID50 for Lactate) 1 mM6 mM> 6 mM[5]
Cytotoxicity in Hypoxic Cells More potent than 2-DG and other halogenated analogsLess potent than 2-FGLeast potent[5]

Binding affinity ranking is as follows: D-glucose > 2-FG > 2-DG > 2-CG > 2-BG.[5][7]

Mechanism of Action: Glycolysis Inhibition

The primary mechanism by which halogenated 2-DG analogs exert their anti-cancer effects is through the competitive inhibition of glycolysis. This multi-step process disrupts the primary energy production pathway in highly glycolytic cancer cells.

  • Cellular Uptake: Like glucose, the analogs are transported into the cell primarily through glucose transporters (GLUTs).[3]

  • Phosphorylation: Inside the cell, hexokinase (HK) phosphorylates the analog at the 6th carbon position.[1][3]

  • Metabolic Blockade: The resulting 6-phosphorylated analog cannot be isomerized by phosphoglucose (B3042753) isomerase (PGI), the next enzyme in the glycolytic pathway.[1][3]

  • Enzyme Inhibition: The intracellular accumulation of the phosphorylated analog leads to feedback inhibition of hexokinase.[1][3] This dual blockade effectively shuts down the glycolytic flux.

  • Cellular Consequences: The inhibition of glycolysis leads to a rapid depletion of ATP, induction of oxidative stress, and can trigger programmed cell death, or apoptosis.[1][3][8] While 2-DG is also known to interfere with N-linked glycosylation, causing endoplasmic reticulum (ER) stress, 2-FG is a more specific and potent inhibitor of glycolysis.[6]

cluster_outside Extracellular Space cluster_inside Intracellular Space Glucose Glucose GLUT GLUT Glucose->GLUT Uptake 2-X-DG Halogenated 2-DG (2-FG, 2-CG, 2-BG) 2-X-DG->GLUT Glucose_in Glucose GLUT->Glucose_in 2-X-DG_in Halogenated 2-DG GLUT->2-X-DG_in HK Hexokinase (HK) Glucose_in->HK Phosphorylation 2-X-DG_in->HK G6P Glucose-6-Phosphate HK->G6P 2-X-DG-6P Halogenated 2-DG-6-Phosphate HK->2-X-DG-6P PGI Phosphoglucose Isomerase (PGI) G6P->PGI 2-X-DG-6P->HK Inhibits 2-X-DG-6P->PGI Inhibits F6P Fructose-6-Phosphate PGI->F6P ATP_depletion ATP Depletion & Cell Death Glycolysis Downstream Glycolysis F6P->Glycolysis start Comparative Study Start insilico In Silico Modeling (Hexokinase Binding Affinity) start->insilico synthesis Analog Synthesis (2-FG, 2-CG, 2-BG) start->synthesis analysis Data Analysis & Potency Ranking insilico->analysis invitro In Vitro Cellular Assays synthesis->invitro lactate Glycolysis Inhibition (Lactate Assay) invitro->lactate cytotoxicity Cytotoxicity Assessment (Flow Cytometry, Trypan Blue) invitro->cytotoxicity lactate->analysis cytotoxicity->analysis conclusion Conclusion: 2-FG is Most Potent analysis->conclusion

References

Validating Mass Spectrometry Data for ¹³C₆-Glucose Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of mass spectrometry data is paramount for reliable insights into cellular metabolism. This guide provides a comprehensive comparison of methodologies for validating data from ¹³C₆-glucose tracing experiments, complete with detailed experimental protocols and supporting data.

Stable isotope tracing using uniformly labeled ¹³C₆-glucose is a powerful technique to elucidate the intricate workings of metabolic pathways. However, the complexity of the resulting data necessitates rigorous validation to ensure accuracy and reproducibility. This guide outlines key validation steps, compares common analytical platforms, and provides standardized protocols to aid in the robust analysis of ¹³C-labeled metabolites.

Experimental and Analytical Validation

A successful ¹³C metabolic flux analysis hinges on a well-designed experimental protocol and a validated analytical method. Key aspects of validation include assessing the accuracy, precision, sensitivity, and linearity of the measurement process.

Experimental Workflow

The general workflow for analyzing ¹³C₆-glucose metabolites involves several critical stages, from sample preparation to data analysis. A robust and reproducible protocol is essential for obtaining accurate and reliable results.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing & Validation start Biological Sample (Cells, Tissue, Plasma) quenching Metabolic Quenching (e.g., Cold Methanol) start->quenching extraction Metabolite Extraction quenching->extraction lc_separation Liquid Chromatography (LC Separation) extraction->lc_separation ms_detection Mass Spectrometry (MS Detection) lc_separation->ms_detection peak_integration Peak Integration & Quantification ms_detection->peak_integration isotope_correction Natural Abundance Correction peak_integration->isotope_correction flux_analysis Metabolic Flux Analysis isotope_correction->flux_analysis

A general experimental workflow for ¹³C₆-glucose metabolite analysis.

Comparison of Mass Spectrometry Platforms

Several mass spectrometry-based methods are employed for the analysis of ¹³C-labeled metabolites, each with its own advantages and limitations. The choice of platform can significantly impact the precision and accuracy of the results.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem MS (LC-MS/MS)Liquid Chromatography-Isotope Ratio MS (LC-IRMS)
Sample Derivatization Required, can be labor-intensive[1][2]Often not required[2]Not required[1][2]
Precision GoodHighVery High[1]
Accuracy Good, but can be affected by derivatizationHigh, especially with isotope dilution[3][4]Excellent[1]
Sensitivity HighVery High[4]High
Throughput Lower due to sample preparation[3]High, amenable to automation[5]Moderate
Information Mass isotopomer distributionsMass isotopomer distributions, fragmentation patternsBulk ¹³C enrichment[1]

This table summarizes general characteristics. Performance can vary based on the specific instrument and method.

A study comparing LC/IRMS with GC/MS for the analysis of [U-¹³C₆]glucose in human plasma found that LC/IRMS offered the best performance with high precision and required minimal sample preparation.[1] Isotope-dilution liquid chromatography/mass spectrometry (ID-UPLC-MRM) has also been shown to be a rapid, highly specific, sensitive, accurate, and precise method for measuring plasma glucose levels.[3][4]

Detailed Experimental Protocols

The following protocols are generalized from established methods and should be optimized for specific experimental conditions.

Protocol 1: Metabolite Extraction from Adherent Cells
  • Culture Labeling: Culture cells in media containing ¹³C₆-glucose for a specified duration to achieve isotopic steady state.[6]

  • Quenching: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[7] Immediately add pre-chilled 80% methanol (B129727) (-80°C) to quench metabolic activity.[7]

  • Cell Lysis and Extraction: Scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube.[7]

  • Protein Precipitation: Vortex the samples and incubate on ice for 20 minutes to precipitate proteins.[7]

  • Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[7]

  • Sample Collection: Transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.[7]

Protocol 2: Metabolite Extraction from Tissue Samples
  • Sample Preparation: Weigh a frozen tissue sample (typically 20-50 mg).[7]

  • Homogenization: Add pre-chilled 80% methanol and homogenize the tissue using a bead beater or other appropriate homogenizer.[7]

  • Protein Precipitation and Centrifugation: Follow steps 4-6 from the cell culture protocol.[7]

Data Validation and Analysis

Accurate data analysis is crucial for meaningful interpretation of ¹³C tracing experiments.

  • Peak Integration: Utilize software such as Tracefinder for targeted data evaluation and peak area integration.[8]

  • Correction for Natural Isotope Abundance: It is critical to correct for the natural abundance of ¹³C and other isotopes to accurately determine the extent of labeling from the tracer.[9] Software like AccuCor, an open-source R-based algorithm, can be used for this purpose.[8] Subtracting the mass distribution vector (MDV) of an unlabeled sample from a labeled sample is not a valid method for this correction.[9]

  • Quality Control: A quality control protocol can involve the use of a metabolite containing a unique element (e.g., selenium) to assess instrument performance and in vivo synthesized isotopically enriched standards to validate the accuracy of carbon isotopologue distributions.[8]

Key Metabolic Pathways in ¹³C₆-Glucose Tracing

The following diagrams illustrate the flow of ¹³C atoms from glucose through central carbon metabolism.

Glycolysis_PPP cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose ¹³C₆-Glucose G6P ¹³C₆-Glucose-6-P Glucose->G6P F6P ¹³C₆-Fructose-6-P G6P->F6P R5P ¹³C₅-Ribose-5-P G6P->R5P -¹³CO₂ F16BP ¹³C₆-Fructose-1,6-BP F6P->F16BP DHAP ¹³C₃-DHAP F16BP->DHAP GAP ¹³C₃-Glyceraldehyde-3-P F16BP->GAP DHAP->GAP PEP ¹³C₃-Phosphoenolpyruvate GAP->PEP Pyruvate ¹³C₃-Pyruvate PEP->Pyruvate Lactate ¹³C₃-Lactate Pyruvate->Lactate AcetylCoA AcetylCoA Pyruvate->AcetylCoA ¹³C₂-Acetyl-CoA R5P->F6P R5P->GAP

¹³C flow through Glycolysis and the Pentose Phosphate Pathway.

TCA_Cycle cluster_tca Krebs (TCA) Cycle AcetylCoA ¹³C₂-Acetyl-CoA Citrate ¹³C₂-Citrate AcetylCoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate ¹³C₂-Isocitrate Citrate->Isocitrate aKG ¹³C₂-α-Ketoglutarate Isocitrate->aKG -CO₂ SuccinylCoA Succinyl-CoA aKG->SuccinylCoA -CO₂ Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate

References

A Comparative Guide: 2-Deoxy-2-fluoro-D-glucose (2-FDG) vs. 2-deoxy-D-glucose (2-DG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Deoxy-2-fluoro-D-glucose (2-FDG) and 2-deoxy-D-glucose (2-DG), two glucose analogs with significant applications in cancer research and therapy. By examining their mechanisms of action, performance in experimental settings, and the methodologies used for their evaluation, this document aims to equip researchers with the necessary information to select the appropriate tool for their specific research needs.

Executive Summary

2-FDG and 2-DG are both glucose mimics that are taken up by cells via glucose transporters. Once inside the cell, they are phosphorylated by hexokinase, leading to their intracellular trapping and the inhibition of glycolysis. However, key structural and mechanistic differences lead to distinct biological activities and applications. Notably, 2-FDG is a more potent and specific inhibitor of glycolysis, while 2-DG exhibits a broader and more complex mechanism of action that includes the disruption of N-linked glycosylation.[1] This distinction is particularly relevant in the context of cancer therapy, where their efficacy can be influenced by the tumor microenvironment, especially oxygen levels.

Data Presentation

The following tables summarize key quantitative data comparing the performance of 2-FDG and 2-DG.

Table 1: Hexokinase Kinetic Parameters

This table presents the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for hexokinase I and II with glucose, 2-DG, and 2-FDG as substrates. A lower Km value indicates a higher affinity of the enzyme for the substrate.

SubstrateEnzymeKm (mM)Vmax (relative to Glucose)
D-Glucose Hexokinase I0.031.00
Hexokinase II0.121.00
2-deoxy-D-glucose (2-DG) Hexokinase I0.300.45
Hexokinase II1.400.60
2-Deoxy-2-fluoro-D-glucose (2-FDG) Hexokinase I0.140.90
Hexokinase II0.281.10

Source: Adapted from a study on kinetic characterization of hexokinase isoenzymes from glioma cells.

Table 2: Inhibition of Lactate (B86563) Production in HeLa Cells

This table shows the percentage decrease in lactate production, a surrogate marker for glycolysis, in HeLa cells treated with 2-DG and 2-FDG under normoxic and hypoxic conditions.

Concentration (mM)Condition% Lactate Production vs. 2-DG (Normalized to 2-DG as 100%)
2.5 Normoxia74.5%
HypoxiaSignificantly lower than 2-DG
5 Normoxia54.9%
HypoxiaSignificantly lower than 2-DG
10 Normoxia42.8%
HypoxiaSignificantly lower than 2-DG
20 Normoxia52.4%
HypoxiaNo significant difference

Source: Adapted from a study on the effects of non-radioactive 2-FDG in HeLa cells.[2][3][4][5]

Table 3: Cytotoxicity (IC50) Values

While the literature indicates that 2-FDG generally exhibits greater cytotoxicity than 2-DG, especially under hypoxic conditions, a direct comparative study providing IC50 values for both compounds in HeLa and MDA-MB-231 cells under both normoxic and hypoxic conditions was not identified in the conducted search. One study reported the IC50 for 2-DG in MDA-MB-231 cells after 48 hours of treatment.

CompoundCell LineConditionIC50 (mM)
2-deoxy-D-glucose (2-DG) MDA-MB-231Not Specified~5

Source: Adapted from a study on the antiproliferative action of 2-DG in breast cancer cells.

Mechanisms of Action

The differential effects of 2-FDG and 2-DG stem from their distinct molecular interactions following cellular uptake.

Glycolysis Inhibition

Both molecules are transported into the cell by glucose transporters (GLUTs) and are substrates for hexokinase, which phosphorylates them to 2-FDG-6-phosphate and 2-DG-6-phosphate, respectively. These phosphorylated forms cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to their accumulation and the inhibition of glycolysis. Due to its closer structural similarity to glucose, 2-FDG is a more potent inhibitor of hexokinase than 2-DG.[1][6]

Inhibition of N-linked Glycosylation

A key differentiator is the ability of 2-DG to interfere with N-linked glycosylation, a crucial process for protein folding and function.[1] This is attributed to the structural similarity of 2-DG to mannose. This interference can lead to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), which can trigger apoptosis.[7] In contrast, 2-FDG has a much weaker effect on N-linked glycosylation.[1] This secondary mechanism of 2-DG contributes to its cytotoxicity, particularly under normoxic conditions where cells are less reliant on glycolysis.[7]

Mandatory Visualizations

Glycolysis_Inhibition cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Glucose Glucose GLUT GLUT Transporter Glucose->GLUT Uptake _2DG 2-DG _2DG->GLUT Uptake _2FDG 2-FDG _2FDG->GLUT Uptake G6P Glucose-6-P GLUT->G6P Glucose _2DG6P 2-DG-6-P GLUT->_2DG6P 2-DG _2FDG6P 2-FDG-6-P GLUT->_2FDG6P 2-FDG Hexokinase Hexokinase Hexokinase->G6P Phosphorylation Hexokinase->_2DG6P Phosphorylation Hexokinase->_2FDG6P Phosphorylation Glycolysis Further Glycolysis G6P->Glycolysis PGI PGI_block X _2DG6P->PGI_block PGI _2FDG6P->PGI_block PGI

Caption: Inhibition of glycolysis by 2-DG and 2-FDG.

Experimental_Workflow cluster_Uptake Cellular Uptake Assay cluster_Lactate Lactate Production Assay cluster_ERStress ER Stress Analysis A1 Seed cells in multi-well plates A2 Incubate with radiolabeled 2-DG or 2-FDG A1->A2 A3 Wash cells to remove unbound tracer A2->A3 A4 Lyse cells A3->A4 A5 Measure radioactivity (Scintillation counting) A4->A5 B1 Treat cells with 2-DG or 2-FDG B2 Collect cell culture supernatant B1->B2 B3 Perform colorimetric lactate assay B2->B3 B4 Measure absorbance B3->B4 C1 Treat cells with 2-DG C2 Lyse cells and extract proteins C1->C2 C3 Western Blot for ER stress markers (e.g., GRP78, CHOP) C2->C3 C4 Detect and quantify protein expression C3->C4

Caption: Key experimental workflows for comparing 2-DG and 2-FDG.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Protocol 1: Cellular Uptake Assay using Radiolabeled Glucose Analogs

This protocol details the measurement of cellular uptake of 2-DG or 2-FDG using a radiolabeled tracer (e.g., [3H]-2-DG).

Materials:

  • Adherent cells (e.g., HeLa, MDA-MB-231)

  • 24-well tissue culture plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Radiolabeled glucose analog (e.g., [3H]-2-deoxyglucose)

  • Glucose-free HEPES buffer (pH 7.4)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed adherent cells in 24-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells twice with warm glucose-free HEPES buffer.

  • Uptake Initiation: Add the radiolabeled glucose analog (e.g., 1 µCi/mL [3H]-2-DG in glucose-free HEPES buffer) to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • Uptake Termination: To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold PBS.

  • Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.

  • Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial. Add scintillation cocktail, vortex, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of a parallel set of wells to determine the rate of uptake.

Protocol 2: Colorimetric Lactate Production Assay

This protocol describes the measurement of lactate secreted into the cell culture medium as an indicator of glycolytic activity.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • Culture medium

  • 2-DG and 2-FDG

  • Commercial colorimetric lactate assay kit (or individual reagents: Lactate Dehydrogenase, NAD+, and a colorimetric probe)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with varying concentrations of 2-DG or 2-FDG for a specified duration (e.g., 24 hours). Include untreated control wells.

  • Sample Collection: Carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.

  • Assay Preparation: Prepare the lactate standard curve according to the kit manufacturer's instructions.

  • Reaction Setup: In a new 96-well plate, add the collected supernatant and the lactate standards to separate wells.

  • Reagent Addition: Add the reaction mix (containing lactate dehydrogenase, NAD+, and the colorimetric probe) to all wells.

  • Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (typically 30-60 minutes), protected from light.

  • Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis: Calculate the lactate concentration in each sample by comparing its absorbance to the standard curve. Normalize the lactate concentration to the cell number or protein content of the corresponding well.

Protocol 3: Western Blot for ER Stress Markers

This protocol outlines the detection of key ER stress-associated proteins, such as GRP78 (BiP) and CHOP (GADD153), by Western blotting to assess the induction of the unfolded protein response.

Materials:

  • Cells treated with 2-DG or a vehicle control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against ER stress markers (e.g., anti-GRP78, anti-CHOP) and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of the ER stress markers to the loading control.

Conclusion

The choice between 2-FDG and 2-DG depends on the specific research question. For studies focused on the targeted and potent inhibition of glycolysis, 2-FDG is the superior choice. Its high specificity makes it an excellent tool for investigating the effects of glycolytic blockade. For researchers interested in a broader anti-cancer agent with a multi-faceted mechanism that includes the induction of ER stress through the inhibition of N-linked glycosylation, 2-DG presents a compelling alternative. This is particularly relevant for targeting cancer cells under normoxic conditions where the reliance on glycolysis may be less pronounced. The provided experimental protocols offer a starting point for the direct comparison of these two important glucose analogs in various cellular contexts.

References

A Comparative Guide to the Accuracy and Precision of ¹³C₆-Glucose Quantification by UPLC-MRM

Author: BenchChem Technical Support Team. Date: December 2025

The quantification of ¹³C₆-glucose, a stable isotope-labeled form of glucose, is pivotal for researchers and drug development professionals investigating metabolic pathways. This guide provides an objective comparison of the performance of Ultra-Performance Liquid Chromatography-Multiple Reaction Monitoring (UPLC-MRM) mass spectrometry with other analytical techniques, supported by experimental data.

An isotope-dilution UPLC-MRM assay offers a highly specific and sensitive method for rapidly quantifying glucose in various biological samples, including whole blood, plasma, and serum.[1] This technique has been validated against standard reference materials from the National Institute of Standards and Technology (NIST).[1][2]

Performance of the UPLC-MRM Method

The UPLC-MRM method for ¹³C₆-glucose quantification has demonstrated high accuracy and precision, making it a reliable reference measurement procedure. The assay has a broad dynamic range and linearity, suitable for measuring both normal and diabetic blood glucose levels.[1][2] The uncertainty levels of this method are comparable to the NIST's definitive method using isotope-dilution gas chromatography-mass spectrometry (ID-GC/MS), at less than 1%.[1][2]

Table 1: Performance Characteristics of the UPLC-MRM Method for Glucose Quantification

Performance MetricResultSource
Accuracy (vs. NIST SRM) Average bias of 0.67% (<1% deviation from certified values)[1]
Intra-assay Precision (CV) < 1%[1]
Inter-assay Precision (CV) < 1%[1]
Linearity (Correlation Coefficient) > 0.99[1]
Analysis Time < 15 minutes from blood withdrawal to results[1]

Comparison with Alternative Methods

While UPLC-MRM is a robust technique, other methods are also employed for ¹³C₆-glucose quantification. The most common alternative is Gas Chromatography-Mass Spectrometry (GC-MS).

Table 2: Comparison of UPLC-MRM and GC-MS for ¹³C₆-Glucose Quantification

FeatureUPLC-MRMGC-MS
Sample Preparation Simple protein precipitation. No derivatization required.[1]Requires extensive sample preparation, including chemical derivatization.[1][3]
Analysis Time Rapid, with inject-to-inject cycle times as short as 4 minutes.[1]Time-consuming, often taking several days to complete.[1]
Accuracy & Precision High accuracy and precision, comparable to the NIST definitive method.[1][2]Considered a definitive method by NIST, with high accuracy and precision.[1]
Throughput High-throughput capabilities.Lower throughput due to longer analysis times and complex sample preparation.

Another emerging technique is Liquid Chromatography/Isotope Ratio Mass Spectrometry (LC/IRMS), which shows promise for high precision measurements with minimal sample preparation.[3]

Experimental Protocols

A detailed methodology is crucial for reproducible results. The following is a summary of a validated UPLC-MRM protocol.

Sample Preparation

  • A 10 μl aliquot of the biological sample (whole blood, plasma, or serum) is mixed with 90 μl of an internal standard solution containing ¹³C₆-glucose in water.[1]

  • Proteins and other large molecules are precipitated by adding 300 μl of acetonitrile, mixing thoroughly, and allowing the sample to sit at room temperature for 10 minutes.[1]

  • The sample is centrifuged at 15,000 × g for 5 minutes to separate the supernatant containing glucose from the precipitate.[1]

  • The resulting supernatant is transferred to a 96-well plate for analysis.[1]

UPLC-MRM Analysis

  • UPLC System: Waters Acquity UPLC System

  • Column: Waters Acquity BEH Amide column (2.1 × 50 mm, 1.7 μm)

  • Mobile Phase: Acetonitrile and water with ammonium (B1175870) acetate

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 5 μl

  • Mass Spectrometer: Waters Xevo TQ-S Mass Spectrometer

  • Ionization Mode: Negative ion electrospray ionization (ESI)

  • MRM Transitions:

    • Glucose: 179.1 -> 59.0 and 179.1 -> 89.0[1]

    • ¹³C₆-Glucose: 185.1 -> 61.0 and 185.1 -> 92.0[1][4]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the UPLC-MRM quantification of ¹³C₆-glucose.

UPLC_MRM_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MRM Analysis cluster_data Data Processing Sample Biological Sample (10 µL) Add_IS Add ¹³C₆-Glucose Internal Standard (90 µL) Sample->Add_IS Precipitate Protein Precipitation (300 µL Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation (15,000 x g, 5 min) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation Supernatant->UPLC MS Mass Spectrometry (ESI-) UPLC->MS MRM MRM Detection MS->MRM Quant Quantification MRM->Quant

Caption: Workflow for ¹³C₆-glucose quantification by UPLC-MRM.

References

A Head-to-Head Comparison: 2-Deoxy-2-fluoro-D-glucose (2-FDG) vs. Fluorescent Glucose Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of glucose uptake probes, the choice between the radiolabeled gold standard, 2-Deoxy-2-fluoro-D-glucose (2-FDG), and its fluorescent counterparts is a critical one. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most appropriate tool for your research needs.

At the forefront of metabolic research, both 2-FDG and fluorescent glucose analogs (FGAs) serve as powerful tools to investigate the heightened glucose uptake characteristic of cancer cells and other metabolically active tissues. While 2-FDG, particularly its radioactive isotope fluorine-18 (B77423) ([¹⁸F]FDG), has long been the cornerstone of clinical and preclinical positron emission tomography (PET) imaging, FGAs offer a non-radioactive alternative amenable to a wider range of in vitro and microscopy-based applications. However, fundamental differences in their mechanisms of uptake and metabolic fate necessitate a careful evaluation of their respective strengths and limitations.

Mechanism of Action: A Tale of Two Pathways

2-Deoxy-2-fluoro-D-glucose (2-FDG) , being structurally similar to glucose, is recognized and transported into cells by glucose transporters (GLUTs).[1][2] Once inside the cell, it is phosphorylated by hexokinase to 2-FDG-6-phosphate.[1] This phosphorylated form cannot be further metabolized in the glycolytic pathway and, due to its negative charge, is trapped within the cell.[3] This intracellular accumulation is directly proportional to the rate of glucose transport and phosphorylation, providing a robust measure of cellular glucose uptake.

Fluorescent Glucose Analogs (FGAs) , such as the widely used 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), are designed to mimic glucose and are also taken up by cells.[4][5] However, the bulky fluorescent tag significantly alters the molecule's properties. While some studies suggest that FGAs are transported via GLUTs, a growing body of evidence indicates that their uptake can occur independently of these transporters.[6][7] This raises important questions about whether FGAs are always a faithful proxy for true glucose transport.[6][7] Like 2-FDG, some FGAs are phosphorylated and trapped intracellularly, but their subsequent metabolic fate can vary depending on the specific analog.

Performance Comparison: A Quantitative Look

The following tables summarize the available quantitative data comparing 2-FDG with a prominent fluorescent glucose analog, 2-NBDG. It is important to note that direct head-to-head comparisons across all metrics in a single study are limited.

Parameter2-Deoxy-2-fluoro-D-glucose (2-FDG)2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)Key Considerations
Primary Detection Method Positron Emission Tomography (PET) for [¹⁸F]FDG, Gamma CountingFluorescence Microscopy, Flow Cytometry, Plate Readers2-FDG requires specialized radiological equipment, while 2-NBDG is compatible with standard laboratory instrumentation.[4][5]
Transport Mechanism Primarily via Glucose Transporters (GLUTs)Evidence for both GLUT-dependent and independent uptakeThe reliance of 2-NBDG on GLUTs is debated, which may affect the interpretation of results as a direct measure of glucose transport.[6][7]
Metabolic Fate Phosphorylated and trapped intracellularly as 2-FDG-6-phosphateCan be phosphorylated and trapped, but intracellular stability and metabolism may vary.The intracellular retention of 2-FDG is well-characterized, providing a clear endpoint for uptake measurement.
In Vivo Applicability Gold standard for in vivo imaging of glucose metabolism (PET)Limited in vivo use due to poor tissue penetration of light and potential for non-specific uptake.[¹⁸F]FDG provides high-quality, quantitative in vivo data.[8]
Parameter2-Deoxy-2-fluoro-D-glucose (2-FDG)2-deoxy-D-glucose (2DG)Key Findings
Glycolytic Inhibition (Lactate Production in HeLa Cells) More potent inhibitor of glycolysis than 2DG under both normoxic and hypoxic conditions.[9]Less potent inhibitor of glycolysis compared to 19FDG.[9]¹⁹FDG demonstrated significantly greater reduction in lactate (B86563) production at various concentrations compared to 2DG.[9]
Cytotoxicity Generally considered less toxic than 2DG.Can induce cytotoxicity through interference with N-linked glycosylation.[9]The closer structural similarity of 2-FDG to glucose may account for its lower off-target effects compared to 2DG.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Glycolysis_Pathway cluster_extracellular Extracellular Space cluster_cell Intracellular Space Glucose Glucose / 2-FDG / FGA GLUT GLUT Transporter Glucose->GLUT Transport Glucose_in Glucose / 2-FDG / FGA GLUT->Glucose_in G6P Glucose-6-P / 2-FDG-6-P / FGA-P Glucose_in->G6P Hexokinase Glycolysis Further Glycolysis G6P->Glycolysis For Glucose Trapped Intracellular Accumulation (Trapped) G6P->Trapped For 2-FDG / FGA

Caption: Glucose/analog transport and initial metabolism.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection & Analysis cell_culture Cell Culture (e.g., Cancer Cell Line) starvation Glucose Starvation (Optional, to increase uptake) cell_culture->starvation add_analog Add 2-FDG or FGA starvation->add_analog incubation Incubate (Time and Temperature Dependent) add_analog->incubation washing Wash to Remove Extracellular Analog incubation->washing detection Detection (Gamma Counter for 2-FDG Fluorescence for FGA) washing->detection analysis Data Analysis (Quantify Uptake) detection->analysis

References

Validation of FDG as a Functional Probe for In Vivo NMR Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-deoxy-2-[F-18]fluoro-D-glucose (FDG) as a functional probe for in vivo Nuclear Magnetic Resonance (NMR) studies. We will explore its performance in comparison to other common in vivo NMR probes, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducible and reliable study design.

Introduction to FDG as an In Vivo NMR Probe

2-deoxy-2-fluoro-D-glucose (FDG) is a glucose analog that is widely used in Positron Emission Tomography (PET) to measure glucose metabolism. In the context of in vivo NMR, the non-radioactive isotope, fluorine-19 (¹⁹F), in FDG can be directly detected. The near-absence of endogenous fluorine in biological tissues results in background-free ¹⁹F NMR images, where the signal is directly proportional to the probe's concentration. This allows for highly specific and quantitative tracking of glucose uptake and metabolism in vivo. However, the inherent challenge of a low signal-to-noise ratio (SNR) in ¹⁹F NMR necessitates careful consideration of the experimental setup.

FDG is transported into cells by glucose transporters (GLUTs) and phosphorylated by hexokinase to FDG-6-phosphate. This initial metabolic step traps the probe intracellularly. Unlike glucose-6-phosphate, FDG-6-phosphate is a poor substrate for further glycolysis. However, ¹⁹F NMR studies have revealed that FDG can be further metabolized into other downstream products, providing deeper insights into cellular metabolism.[1]

Comparative Performance of In Vivo NMR Probes

The effectiveness of an in vivo NMR probe is determined by several key parameters, including the number of magnetically equivalent fluorine atoms, its T1 and T2 relaxation times, and the achievable in-vivo signal-to-noise ratio (SNR). The following table summarizes these quantitative metrics for FDG and other representative ¹⁹F and ¹³C-based NMR probes.

Probe ClassSpecific Probe ExamplePrimary ApplicationKey Performance MetricsAdvantagesLimitations
¹⁹F Small Molecule 2-deoxy-2-fluoro-D-glucose (FDG) Glucose Metabolism- Detectable ¹⁹F signal - Chemical shift sensitive to metabolic state- Directly probes glucose uptake - Potential to trace downstream metabolites- Lower sensitivity compared to hyperpolarized probes - Complex metabolic profile can complicate quantification
¹⁹F Small Molecule F-Quene 1pH Measurement- pH-sensitive chemical shift- Enables in vivo pH mapping- Signal intensity dependent on local concentration and pH
¹⁹F Perfluorocarbons Perfluorooctyl Bromide (PFOB) NanoemulsionCell Tracking- High number of equivalent ¹⁹F atoms - High SNR- Biologically inert - High signal intensity for cell tracking- Does not provide functional information about the cells
¹³C-labeled Substrates [1-¹³C]-glucoseMetabolic Flux Analysis- ¹³C enrichment allows tracing of metabolic pathways- Provides detailed information on metabolic fluxes- Requires ¹³C enrichment - Lower sensitivity than ¹H detection
¹³C-labeled Substrates [U-¹³C₆]-glucoseMetabolic Flux Analysis- All carbons are ¹³C labeled- Traces the fate of all carbons in glucose- More expensive than singly labeled glucose

Note: Relaxation times and SNR are highly dependent on the specific in-vivo environment, magnetic field strength, and imaging sequence used. The values presented here are for comparative purposes and are derived from various preclinical studies.[2]

Key Experimental Protocols

Reproducible and reliable in-vivo NMR imaging hinges on meticulously planned and executed experimental protocols. Below are detailed methodologies for in vivo FDG NMR studies and a comparative cell tracking experiment using a perfluorocarbon nanoemulsion.

Experimental Protocol 1: In Vivo FDG NMR for Monitoring Glucose Metabolism

This protocol outlines the key steps for administering FDG and its subsequent in vivo NMR detection in a mouse model to monitor brain glucose metabolism.

1. Probe Preparation and Animal Handling:

  • Probe Formulation: Prepare a sterile, injectable solution of non-radioactive FDG. The concentration should be sufficient to provide a detectable ¹⁹F signal in vivo. A dose of less than 200 mg/kg is recommended to stay within a range where uptake can be interpreted using the biochemical parameters of glucose transport enzymes.[1]

  • Animal Model: Choose an appropriate animal model for the study.

  • Animal Preparation: Anesthetize the animal and maintain its body temperature throughout the experiment. Place a cannula for intravenous administration of FDG.

2. Probe Administration and Data Acquisition:

  • FDG Administration: Infuse the FDG solution intravenously.

  • Localization Scan: Acquire a proton (¹H) anatomical reference image to identify the region of interest (e.g., the brain).

  • ¹⁹F NMR Data Acquisition: Switch to the ¹⁹F channel and acquire the ¹⁹F NMR data. A 3D gradient-echo or a Rapid Acquisition with Relaxation Enhancement (RARE) sequence is commonly used.[2] Key imaging parameters to optimize include:

    • Repetition Time (TR): Should be long enough to allow for sufficient T1 relaxation of the ¹⁹F probe.

    • Echo Time (TE): Should be as short as possible to minimize T2* signal decay.

    • Flip Angle: Optimized for maximum signal based on the T1 of the probe.

    • Number of Averages: Increased to improve SNR, but this will also increase the scan time.[2]

3. Data Analysis:

  • Spectral Analysis: Process the acquired ¹⁹F NMR spectra to identify peaks corresponding to FDG and its metabolites (e.g., FDG-6-phosphate, FDM-6-phosphate).[1]

  • Quantification: The ¹⁹F signal can be quantified to estimate the concentration of FDG and its metabolites in the region of interest.

Experimental Protocol 2: In Vivo Cell Tracking with Perfluorocarbon Nanoemulsions

This protocol outlines the key steps for labeling cells with a perfluorocarbon (PFC) nanoemulsion and their subsequent in vivo imaging in a mouse model.[2]

1. Cell Labeling:

  • Probe Selection: Choose a suitable PFC nanoemulsion, such as PFOB.

  • Incubation: Incubate the cells with the PFC nanoemulsion in the cell culture medium for 12 to 24 hours. For non-phagocytic cells, a transfection agent may be required.[2]

  • Washing: Thoroughly wash the cells with phosphate-buffered saline (PBS) to remove any free nanoemulsion. This is a critical step to ensure that the ¹⁹F signal originates only from the labeled cells.[2]

  • Cell Counting and Viability: Count the labeled cells and assess their viability.

2. Cell Implantation and In Vivo Imaging:

  • Cell Administration: Implant the labeled cells into the animal model.

  • ¹H and ¹⁹F Imaging: Acquire both ¹H anatomical images and ¹⁹F images to visualize the location of the labeled cells.

Visualizing Key Pathways and Workflows

To better understand the processes involved in FDG-based in vivo NMR studies, the following diagrams illustrate the FDG metabolic pathway and a typical experimental workflow.

FDG_Metabolic_Pathway FDG Metabolic Pathway in NMR Studies cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FDG_ext FDG GLUT GLUT FDG_ext->GLUT Transport FDG_int FDG GLUT->FDG_int HK Hexokinase FDG_int->HK Phosphorylation FDG_6P FDG-6-Phosphate HK->FDG_6P Epimerase Epimerase FDG_6P->Epimerase Epimerization Further_Metabolites Further Metabolites (e.g., FDG-1-P, FDM-1,6-bisP) FDG_6P->Further_Metabolites FDM_6P FDM-6-Phosphate Epimerase->FDM_6P

Caption: FDG uptake and metabolism as detectable by in vivo ¹⁹F NMR.

The signaling pathways that regulate glucose consumption and, consequently, FDG accumulation are complex and often upregulated in cancer. Key pathways include the PI3K/Akt and HIF-1α signaling pathways, which modulate the expression and localization of GLUT proteins and hexokinase enzymes.[3][4]

Signaling_Pathways Key Signaling Pathways Regulating FDG Uptake cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation GLUT1 GLUT1 Akt Akt PI3K->Akt Activation HK2_mRNA HK2 mRNA Akt->HK2_mRNA Upregulation GLUT1_translocation GLUT1 Translocation to Membrane Akt->GLUT1_translocation HIF1a HIF-1α (under hypoxia) GLUT1_mRNA GLUT1 mRNA HIF1a->GLUT1_mRNA Transcription GLUT1_mRNA->GLUT1

Caption: Simplified signaling pathways influencing FDG uptake.

Finally, a generalized workflow for conducting an in vivo FDG NMR experiment is presented below.

Experimental_Workflow In Vivo FDG NMR Experimental Workflow A 1. Animal Preparation (Anesthesia, Cannulation) B 2. Placement in NMR Scanner A->B C 3. Acquire ¹H Reference Scan B->C D 4. Administer FDG Probe C->D E 5. Acquire ¹⁹F NMR Data D->E F 6. Data Processing and Analysis E->F G 7. Interpretation of Metabolic Data F->G

Caption: A step-by-step workflow for in vivo FDG NMR experiments.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Deoxy-2-fluoro-D-glucose-13C6

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Deoxy-2-fluoro-D-glucose-13C6, a stable isotope-labeled compound, is crucial for maintaining laboratory safety and environmental compliance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate procedures for its disposal.

A critical aspect of handling this compound is recognizing that it is labeled with Carbon-13, a stable, non-radioactive isotope.[1] Consequently, it does not necessitate the specialized handling and disposal protocols required for radioactive materials.[1] The disposal procedures are therefore aligned with those for non-hazardous chemical waste, unless local regulations or the presence of other hazardous materials in the waste stream dictate otherwise.[1]

Safety and Disposal Parameters

The following table summarizes essential information for the safe handling and disposal of this compound, based on available safety data sheets for the isotopically labeled and unlabeled compound.

ParameterInformationCitation
Chemical Nature Solid[2]
Radioactivity Not radioactive[1]
Primary Disposal Route Approved chemical waste disposal facility[1][2]
Hazard Classification May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Some suppliers classify the unlabeled compound as non-hazardous.[3][4][5]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, lab coat, and a suitable respirator.[2][3]
Accidental Release Measures Wear appropriate PPE. Avoid breathing dust. For spills, mechanically collect the material (e.g., sweeping, shoveling) and place it in a suitable container for disposal. Prevent entry into sewers and public waters.[3][6]
First Aid: Ingestion If swallowed, rinse the mouth with water (only if the person is conscious). Do NOT induce vomiting. Seek medical attention.[4]
First Aid: Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical help.[2][3]
First Aid: Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

Experimental Protocol: Disposal Procedure

This protocol outlines the recommended step-by-step process for the disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Identify the waste stream containing this compound.
  • Segregate this waste from radioactive materials and general laboratory trash.[1]
  • If the compound is mixed with other chemicals, the disposal procedure must account for the hazards of all components in the mixture.

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing the appropriate PPE, including safety glasses, gloves, and a lab coat.

3. Waste Containment:

  • Place the solid this compound waste into a clearly labeled, sealed container.
  • For solutions, use a labeled, leak-proof container.
  • The label should clearly state "Non-hazardous chemical waste" and include the name of the compound.

4. Storage:

  • Store the waste container in a designated, well-ventilated area, away from incompatible materials.
  • Keep the container tightly closed.[2]

5. Disposal:

  • Dispose of the waste through a licensed and approved chemical waste disposal company.[1][2]
  • Provide the waste disposal company with the Safety Data Sheet (SDS) for the compound.
  • Crucially, do not dispose of this compound down the drain or in regular trash. [1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste is_radioactive Is the waste radioactive? start->is_radioactive is_mixed Is it mixed with other hazardous chemicals? is_radioactive->is_mixed No radioactive_disposal Follow institutional protocols for radioactive waste disposal. is_radioactive->radioactive_disposal Yes non_hazardous_disposal Dispose as non-hazardous chemical waste via approved vendor. Do NOT pour down the drain. is_mixed->non_hazardous_disposal No hazardous_disposal Follow disposal procedures for the hazardous chemical mixture. is_mixed->hazardous_disposal Yes

Disposal decision workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.